molecular formula C9H12N2O3 B181694 2-Nitro-4-propoxyaniline CAS No. 20367-34-4

2-Nitro-4-propoxyaniline

Cat. No.: B181694
CAS No.: 20367-34-4
M. Wt: 196.2 g/mol
InChI Key: VUMCVANUWQZNGD-UHFFFAOYSA-N
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Description

2-Nitro-4-propoxyaniline (CAS 20367-34-4) is a substituted aniline compound with a molecular weight of 196.20 g/mol and the molecular formula C~9~H~12~N~2~O~3~ . This chemical serves as a versatile building block and intermediate in organic synthesis and research applications. Its primary research value lies in its role as a precursor in the synthesis of more complex molecules, including dyes and specialized polymers . The compound is part of the academic exploration of poly-o-alkoxyanilines, which are studied to develop polymers with enhanced properties, such as improved solubility and conductivity, compared to the parent polyaniline . A common synthetic route to produce 2-Nitro-4-propoxyaniline involves the nitration of 4-propoxyaniline . The chemical reactivity of this compound is defined by its functional groups; the nitro group can be reduced to an amino group to yield 2-amino-4-propoxyaniline, a transformation that opens pathways to other valuable derivatives . It is critical to distinguish this compound from its positional isomer, 5-Nitro-2-propoxyaniline (P-4000), which is a known artificial sweetener . The distinct placement of functional groups in 2-Nitro-4-propoxyaniline results in unique chemical and physical properties. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2O3/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMCVANUWQZNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00174295
Record name 2-Nitro-4-propoxyaniline
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20367-34-4
Record name 2-Nitro-4-propoxybenzenamine
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Record name 2-Nitro-4-propoxyaniline
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Record name 2-Nitro-4-propoxyaniline
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Record name 2-nitro-4-propoxyaniline
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Foundational & Exploratory

2-Nitro-4-propoxyaniline CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Nitro-2-propoxyaniline (CAS: 553-79-7)

Abstract

This technical guide provides a comprehensive overview of 5-Nitro-2-propoxyaniline (CAS: 553-79-7), a compound of significant historical and research interest. Initially renowned as the artificial sweetener "P-4000," once considered 4,000 times sweeter than sucrose, its use in food has since been prohibited in many jurisdictions, including by the U.S. FDA.[1] Despite this, its unique structure continues to make it a valuable tool for researchers, particularly in the field of receptor biology and drug development. This document details its chemical identity, physicochemical properties, synthesis pathways, historical and modern applications, analytical methodologies, and essential safety protocols. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a detailed understanding of this molecule.

Compound Identification and Physicochemical Properties

Accurate identification is critical for any chemical compound. It is important to note that while the IUPAC name is 5-nitro-2-propoxyaniline, it is often referred to in literature by various synonyms.[1] The CAS number 553-79-7 definitively identifies this specific isomer.[1][2]

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 553-79-7PubChem[1], DrugFuture[2]
IUPAC Name 5-nitro-2-propoxyanilinePubChem[1]
Synonyms P-4000, Ultrasüss, 5-Nitro-2-propoxybenzenamine, 2-Amino-4-nitro-1-propoxybenzeneDrugFuture[2], PubChem[1]
Molecular Formula C₉H₁₂N₂O₃PubChem[1], DrugFuture[2]
Molecular Weight 196.20 g/mol PubChem[1], DrugFuture[2]
InChI Key RXQCEGOUSFBKPI-UHFFFAOYSA-NPubChem[1]
SMILES CCCOC1=C(C=C(C=C1)[O-])NPubChem[1]

The physical and chemical properties of a compound dictate its handling, storage, and application. 5-Nitro-2-propoxyaniline is a solid at room temperature with limited water solubility.[1][2]

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Solid, Orange CrystalsHuman Metabolome Database[1], DrugFuture[2]
Melting Point 47.5 - 49 °CDrugFuture[2], Human Metabolome Database[1]
Solubility in Water 136 mg/L (0.136 mg/mL) at 20 °CDrugFuture[2], Human Metabolome Database[1]
Stability Stable in boiling water and dilute acidsDrugFuture[2]

Synthesis and Mechanistic Considerations

The synthesis of 5-Nitro-2-propoxyaniline, as first described by Verkade et al. (1946), involves standard aromatic substitution reactions.[2] While specific, modern, high-yield protocols are proprietary or described in older literature, a conceptual pathway can be constructed based on the principles of organic chemistry. The causality for this pathway lies in the directing effects of the substituents on the aniline ring.

A plausible synthetic route involves two key transformations: etherification of a phenol and nitration of the aromatic ring. The order of these steps is critical. Starting with 2-aminophenol, the propoxy group would first be introduced via Williamson ether synthesis. The resulting 2-propoxyaniline would then be nitrated. The amino and propoxy groups are ortho-, para-directing activators, leading to the desired substitution at the 5-position (para to the propoxy group and meta to the amino group after considering steric hindrance).

G cluster_0 Conceptual Synthesis Pathway A 2-Aminophenol (Starting Material) B Williamson Ether Synthesis (e.g., Propyl bromide, Base) A->B Step 1: Etherification C 2-Propoxyaniline (Intermediate) B->C D Nitration (HNO₃ / H₂SO₄) C->D Step 2: Nitration E 5-Nitro-2-propoxyaniline (Final Product) D->E F Purification (Crystallization) E->F

Caption: Conceptual workflow for the synthesis of 5-Nitro-2-propoxyaniline.

Applications in Research and Drug Development

Historical Context: The Artificial Sweetener P-4000

The primary historical application of 5-Nitro-2-propoxyaniline was as a potent artificial sweetener known as P-4000.[2] Its intense sweetness, approximately 4,000 times that of sucrose, made it a compound of commercial interest.[2] However, subsequent toxicological studies raised significant safety concerns, leading to its prohibition as a food additive by regulatory bodies like the FDA.[1]

Modern Application: Probing Gustatory Receptors

In contemporary research, the unique structure of 5-Nitro-2-propoxyaniline makes it a valuable scaffold for designing molecular probes. Its known interaction with sweet taste receptors provides a foundation for developing tools to study receptor-ligand interactions.

A key application in this area is the synthesis of photoreactive derivatives for photoaffinity labeling.[3] This advanced technique is used to identify and map the binding sites of ligands on their target proteins. The process involves modifying the original molecule (the "scaffold") to include a photoreactive group, such as an azido or diazirine moiety. When this modified probe binds to its target receptor and is exposed to UV light, the photoreactive group forms a highly reactive species that creates a covalent bond with the receptor. This permanently "labels" the binding site, allowing researchers to isolate and identify the specific amino acid residues involved in the interaction.

G cluster_1 Photoaffinity Labeling Workflow A 5-Nitro-2-propoxyaniline (Scaffold) B Chemical Synthesis A->B Modify with photoreactive group C Photoreactive Derivative (Probe) B->C E Incubation: Probe binds to Receptor C->E D Sweet Taste Receptor (Target) D->E F UV Light Exposure E->F Activation G Covalent Bond Formation (Permanent Labeling) F->G H Analysis: Identify Labeled Site G->H

Caption: Using a derivative to covalently label its biological target receptor.

This methodology is invaluable in drug development for validating drug targets and understanding the structural basis of molecular recognition, which is essential for designing more specific and effective therapeutics.

Analytical Protocols

The characterization and quantification of 5-Nitro-2-propoxyaniline require robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique given the compound's volatility and the detailed structural information provided by mass spectrometry.[1]

Protocol: Sample Preparation and Analysis by GC-MS

This protocol outlines a general procedure for the qualitative analysis of a solid sample of 5-Nitro-2-propoxyaniline.

Objective: To confirm the identity and purity of a 5-Nitro-2-propoxyaniline sample.

Materials:

  • 5-Nitro-2-propoxyaniline sample

  • Dichloromethane (DCM), HPLC grade

  • Volumetric flasks (10 mL)

  • Micropipettes

  • GC vials with septa caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Standard Preparation (Causality: Establishing a known concentration for analysis):

    • Accurately weigh approximately 10 mg of the 5-Nitro-2-propoxyaniline standard into a 10 mL volumetric flask.

    • Dissolve the solid in DCM and fill to the mark. This creates a 1 mg/mL stock solution. The choice of DCM is based on its volatility and ability to dissolve nonpolar to moderately polar organic compounds.

    • Perform a serial dilution to create a working standard of approximately 10 µg/mL.

  • Sample Preparation (Causality: Preparing the unknown for injection):

    • Prepare a solution of the unknown sample in DCM at a concentration similar to the working standard (e.g., 10 µg/mL).

  • GC-MS Analysis (Causality: Separating and identifying the compound):

    • Transfer 1 mL of the prepared sample and standard solutions into separate GC vials.

    • Set up the GC-MS instrument with a suitable capillary column (e.g., a DB-5ms or equivalent).

    • Inject 1 µL of the sample into the GC.

    • Run a temperature program that allows for the separation of the analyte from any potential impurities (e.g., start at 100°C, ramp to 280°C).

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-350.

  • Data Interpretation (Causality: Confirming identity):

    • Compare the retention time of the major peak in the sample chromatogram to that of the 5-Nitro-2-propoxyaniline standard.

    • Compare the mass spectrum of the sample peak to the standard and to a library spectrum. Key fragments for C₉H₁₂N₂O₃ would be expected, including the molecular ion peak at m/z 196.[1]

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[7]

  • Handling: Avoid creating dust.[4][8] Use appropriate tools for transferring the solid. After handling, wash hands thoroughly.[7] Contaminated clothing should be removed immediately.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from strong oxidizing agents and acids.[8]

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This typically involves using a licensed professional waste disposal service.[7] Do not allow the material to enter drains or waterways.[6]

Conclusion

5-Nitro-2-propoxyaniline (CAS: 553-79-7) is a molecule with a dual identity. Historically, it was a prominent artificial sweetener, but toxicological concerns have relegated this application to the past. Today, its value lies in its utility as a chemical scaffold for creating sophisticated molecular probes used to investigate biological systems, such as gustatory receptors. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for any scientist or researcher intending to work with this versatile compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11118, 5-Nitro-2-propoxyaniline. Available from: [Link]

  • ResearchGate (2017). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Available from: [Link]

  • Google Patents (2020). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • DrugFuture (n.d.). 5-Nitro-2-propoxyaniline. Available from: [Link]

  • Wikipedia (n.d.). 4-Nitroaniline. Available from: [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: 4-Nitroaniline. Available from: [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: 4-Nitroaniline (International Version). Available from: [Link]

Sources

An In-Depth Technical Guide to 2-Nitro-4-propoxyaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Delineating a Key Chemical Intermediate

2-Nitro-4-propoxyaniline is a substituted aromatic amine that holds significance as a chemical intermediate in various synthetic applications. Its molecular architecture, featuring a nitro group, an amino group, and a propoxy ether on a benzene ring, imparts a unique combination of reactivity and physical properties. This guide offers a comprehensive technical overview of 2-Nitro-4-propoxyaniline, distinguishing it from its well-known isomer, 5-Nitro-2-propoxyaniline (P-4000), and elucidating its chemical characteristics, synthesis, and potential utility for research and development professionals.

It is critical to distinguish 2-Nitro-4-propoxyaniline (CAS No. 20367-34-4) from its isomer, 5-Nitro-2-propoxyaniline (CAS No. 553-79-7). The latter, famously known as P-4000, is an artificial sweetener approximately 4,000 times sweeter than sucrose.[1] However, due to concerns over potential toxicity, its use in food has been banned in the United States.[1][2] This guide will focus exclusively on the 2-nitro-4-propoxy isomer.

Molecular Structure and Physicochemical Properties

The arrangement of functional groups on the aniline ring dictates the compound's electronic properties and reactivity. The nitro group at position 2 is strongly electron-withdrawing, while the amino and propoxy groups at positions 1 and 4, respectively, are electron-donating. This electronic push-pull system influences its chemical behavior, particularly in aromatic substitution reactions.

Caption: Molecular Structure of 2-Nitro-4-propoxyaniline

Table 1: Physicochemical Properties of 2-Nitro-4-propoxyaniline
PropertyValueSource
IUPAC Name 2-nitro-4-propoxyaniline
CAS Number 20367-34-4[3][4]
Molecular Formula C₉H₁₂N₂O₃[1][3]
Molecular Weight 196.20 g/mol [5]
Canonical SMILES CCCOC1=CC=C(N)C([O-])=C1[3]
InChI InChI=1S/C9H12N2O3/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5,10H2,1H3[3]
Appearance Data not widely available; related nitroanilines are typically colored solids.
Solubility Expected to have limited solubility in water and be soluble in organic solvents.
Storage Store in a dry, well-ventilated place.[5] Recommended storage at 2-8°C.[5]

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for 2-Nitro-4-propoxyaniline are not extensively documented in readily available literature, a plausible synthetic route can be devised based on standard organic chemistry principles. A common approach would involve the nitration of a suitable precursor, such as 4-propoxyaniline.

Conceptual Synthesis Workflow

The synthesis would likely proceed via the electrophilic nitration of 4-propoxyaniline. The amino and propoxy groups are ortho-, para-directing. Since the para position is blocked, nitration is expected to occur at the ortho positions. The amino group is a stronger activating group than the propoxy group, but its protonation in strong acid can deactivate it. Careful control of reaction conditions is therefore essential to achieve selective mono-nitration at the position ortho to the amino group.

Synthesis_Workflow Start 4-Propoxyaniline (Starting Material) Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) Reagents->Reaction Workup Reaction Quenching & Neutralization Reaction->Workup 1. Controlled Temp Extraction Organic Extraction Workup->Extraction 2. Aqueous/Organic Purification Purification (e.g., Column Chromatography) Extraction->Purification 3. Isolate Crude Product 2-Nitro-4-propoxyaniline (Final Product) Purification->Product 4. Isolate Pure

Caption: Conceptual workflow for the synthesis of 2-Nitro-4-propoxyaniline.

Experimental Protocol (Hypothetical)

Disclaimer: This protocol is hypothetical and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-propoxyaniline (1 equivalent) in concentrated sulfuric acid at 0-5°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid. Add this mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the mixture at low temperature for a designated period (e.g., 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Spectroscopic and Analytical Characterization

Definitive spectroscopic data for 2-Nitro-4-propoxyaniline is not widely published. However, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Features
TechniquePredicted Features
¹H NMR - Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- Signals corresponding to the propoxy group (-OCH₂CH₂CH₃).- A broad singlet for the amino (-NH₂) protons.
¹³C NMR - Six distinct signals for the aromatic carbons.- Signals for the three carbons of the propoxy group.
IR Spectroscopy - N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹).- Asymmetric and symmetric N=O stretching for the nitro group (approx. 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹).- C-O stretching for the aryl ether (approx. 1230-1270 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 196.20 g/mol .

Reactivity and Potential Applications

The functional groups of 2-Nitro-4-propoxyaniline make it a versatile intermediate for further chemical modifications.

Key Reaction Pathways
  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., H₂/Pd-C, Sn/HCl), yielding 1,2-diamino-4-propoxybenzene. This diamine is a valuable precursor for synthesizing heterocyclic compounds like benzimidazoles, which are common scaffolds in medicinal chemistry.

  • Diazotization of the Amino Group: The primary amino group can be converted into a diazonium salt upon treatment with nitrous acid. This reactive intermediate can then undergo various Sandmeyer or coupling reactions to introduce a wide range of substituents (e.g., -OH, -CN, -halogens) or to form azo dyes.

  • Reactions of the Aromatic Ring: The electron-donating amino and propoxy groups activate the ring towards further electrophilic substitution, while the nitro group deactivates it. The positions ortho and para to the activating groups are the most likely sites for further reaction, although steric hindrance from the existing substituents will play a significant role.

Reactivity_Pathways cluster_0 Nitro Group Reduction cluster_1 Amino Group Diazotization Main 2-Nitro-4-propoxyaniline Nitro_Reagent [H] (e.g., Sn/HCl, H₂/Pd-C) Main->Nitro_Reagent Amino_Reagent NaNO₂ / HCl Main->Amino_Reagent Nitro_Product 1,2-Diamino-4-propoxybenzene Nitro_Reagent->Nitro_Product Amino_Intermediate Diazonium Salt Amino_Reagent->Amino_Intermediate Amino_Product Azo Dyes, Substituted Benzenes Amino_Intermediate->Amino_Product Sandmeyer Rxn, etc.

Caption: Key reaction pathways for 2-Nitro-4-propoxyaniline.

Safety, Handling, and Toxicological Profile

WARNING: Nitroanilines as a class are considered hazardous.[6] For instance, 4-Nitroaniline is classified as acutely toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[7][8][9] The primary toxic effect of nitroanilines is methemoglobinemia, characterized by cyanosis.[7]

In silico (computational) studies have predicted that the related isomer, 5-nitro-2-propoxyaniline (P-4000), is a potential mutagen and carcinogen.[10] Given the structural similarities, 2-Nitro-4-propoxyaniline should be handled with extreme caution as a potentially toxic and hazardous substance until proven otherwise.

Table 3: Recommended Handling and Safety Precautions
Precaution CategoryRecommendation
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[11] Store away from incompatible materials.
First Aid If inhaled: Move to fresh air. In case of skin contact: Wash off immediately with plenty of water. In case of eye contact: Rinse thoroughly with plenty of water. If swallowed: Seek immediate medical attention.[11]
Disposal Dispose of contents/container in accordance with local, regional, and national regulations.

Conclusion

2-Nitro-4-propoxyaniline is a substituted aniline with significant potential as a chemical intermediate. Its distinct functional groups—nitro, amino, and propoxy—provide multiple handles for synthetic transformations, enabling the construction of more complex molecules, including heterocyclic systems relevant to pharmaceutical research. However, the presumed toxicity, based on analogous compounds, necessitates stringent safety protocols during its handling and use. For researchers in organic synthesis and drug development, a thorough understanding of its reactivity and a cautious approach to its handling are paramount to leveraging its synthetic utility safely and effectively.

References

  • ResearchGate. Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Available from: [Link].

  • PubChem, National Center for Biotechnology Information. 5-Nitro-2-propoxyaniline. Available from: [Link].

  • Wikipedia. 5-Nitro-2-propoxyaniline. Available from: [Link].

  • Loba Chemie. Safety Data Sheet: 2-NITROANILINE Extra Pure. (2015). Available from: [Link].

  • OIV. COMPENDIUM OF INTERNATIONAL METHODS OF ANALYSIS - OIV. Available from: [Link].

  • bioRxiv. In Silico: Mutagenicity and carcinogenicity prediction of Sugar substitutes. (2021). Available from: [Link].

  • RSC Publishing. Recent progress in the use of diaziridine-based sweetener derivatives to elucidate the chemoreception mechanism of the sweet taste receptor. (2021). Available from: [Link].

  • U.S. Government Publishing Office. Food and Drug Administration, HHS § 189.175 P–4000. Available from: [Link].

Sources

An In-depth Technical Guide to 2-Nitro-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-4-propoxyaniline (CAS No: 20367-34-4), a niche chemical intermediate of significant interest in pharmaceutical analysis. With a molecular weight of 196.20 g/mol and the chemical formula C₉H₁₂N₂O₃, this compound is primarily recognized as a process impurity in the manufacturing of the veterinary anthelmintic drug, Oxibendazole. This guide delves into its chemical and physical properties, outlines a plausible synthetic pathway, discusses its principal application as a pharmaceutical impurity standard, and provides essential safety and handling protocols. Furthermore, it details the analytical techniques crucial for its characterization and detection, offering a vital resource for researchers in synthetic chemistry, quality control, and drug development.

Introduction

2-Nitro-4-propoxyaniline is a substituted aromatic amine that, while not having widespread direct applications, holds a critical role in the quality control and regulatory compliance of certain pharmaceutical products. Its significance stems from its classification as a process-related impurity in the synthesis of Oxibendazole, a broad-spectrum benzimidazole anthelmintic used in veterinary medicine.[1][2][3][4][5][6] The monitoring and control of such impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. This guide aims to consolidate the available technical information on 2-Nitro-4-propoxyaniline, providing a foundational understanding for scientists engaged in its synthesis, analysis, or management as a pharmaceutical impurity.

A noteworthy point of clarification is the distinction between 2-Nitro-4-propoxyaniline and its isomer, 5-Nitro-2-propoxyaniline (CAS No: 553-79-7). The latter, also known as P-4000 or Ultrasüss, is a potent artificial sweetener, approximately 4,000 times sweeter than sucrose.[7][8][9][10][11][12] Due to its potential toxicity, its use in food is banned in many countries. It is crucial for researchers to differentiate between these two isomers, as their properties and applications are vastly different.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Nitro-4-propoxyaniline is presented in the table below. This information is essential for its handling, storage, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₉H₁₂N₂O₃[13][14]
Molecular Weight 196.20 g/mol [13][14]
CAS Number 20367-34-4[15]
IUPAC Name 2-nitro-4-propoxyaniline[15]
Appearance Not explicitly stated, likely a colored solid-
Purity Typically available at ≥98%[15]

Synthesis of 2-Nitro-4-propoxyaniline

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from p-aminophenol:

  • Williamson Ether Synthesis: Formation of 4-propoxyaniline from p-aminophenol and a propyl halide.

  • Electrophilic Nitration: Introduction of a nitro group onto the 4-propoxyaniline ring.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Nitration p-Aminophenol p-Aminophenol 4-Propoxyaniline 4-Propoxyaniline p-Aminophenol->4-Propoxyaniline  n-propyl bromide, K₂CO₃ 2-Nitro-4-propoxyaniline 2-Nitro-4-propoxyaniline 4-Propoxyaniline->2-Nitro-4-propoxyaniline  HNO₃, H₂SO₄ G Synthetic Precursors Synthetic Precursors Oxibendazole Synthesis Oxibendazole Synthesis Synthetic Precursors->Oxibendazole Synthesis Oxibendazole (API) Oxibendazole (API) Oxibendazole Synthesis->Oxibendazole (API) 2-Nitro-4-propoxyaniline (Impurity) 2-Nitro-4-propoxyaniline (Impurity) Oxibendazole Synthesis->2-Nitro-4-propoxyaniline (Impurity) Side Reaction / Unreacted Intermediate Analytical Standard Analytical Standard 2-Nitro-4-propoxyaniline (Impurity)->Analytical Standard Used for QC Analytical Standard->Oxibendazole (API) Quality Control

Caption: Role of 2-Nitro-4-propoxyaniline as a pharmaceutical impurity.

Pharmaceutical Impurity Standard

In the pharmaceutical industry, it is imperative to identify, quantify, and control impurities in active pharmaceutical ingredients (APIs). 2-Nitro-4-propoxyaniline, as "Oxibendazole Impurity 3," serves as a reference standard for analytical method development, validation, and routine quality control testing of Oxibendazole. The availability of a pure standard of this impurity allows for:

  • Accurate Identification: Confirmation of the presence of the impurity in batches of the API.

  • Quantitative Analysis: Precise measurement of the impurity level to ensure it does not exceed regulatory limits.

  • Method Specificity: Demonstration that the analytical method can distinguish the impurity from the API and other related substances.

Analytical Characterization

The characterization of 2-Nitro-4-propoxyaniline is essential for its confirmation and quantification. The following analytical techniques are key.

Spectroscopic Analysis

While publicly available spectra for 2-Nitro-4-propoxyaniline are scarce, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet and a sextet), and distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the positions of the amino, nitro, and propoxy groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be indicative of the electronic effects of the substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, asymmetric and symmetric stretching of the nitro group (typically around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹), C-O stretching of the ether linkage, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 196, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the propyl group and the nitro group.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of 2-Nitro-4-propoxyaniline as an impurity in Oxibendazole. A typical HPLC method would involve:

  • Stationary Phase: A C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both Oxibendazole and the impurity have significant absorbance.

Safety and Handling

Based on the Safety Data Sheet (SDS) for 2-Nitro-4-propoxyaniline, the following safety precautions are essential. [15]

Hazard Identification
  • GHS Pictogram: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling and Storage
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

2-Nitro-4-propoxyaniline is a specialized chemical whose importance is intrinsically linked to the quality control of the veterinary pharmaceutical Oxibendazole. While not a widely used synthetic building block, a thorough understanding of its properties, synthesis, and analysis is critical for pharmaceutical scientists and researchers involved in the development and manufacturing of this anthelmintic drug. This guide has provided a consolidated resource of the available technical information, emphasizing its role as a pharmaceutical impurity standard and outlining the necessary protocols for its safe handling and characterization.

References

  • PubChem. (n.d.). 5-Nitro-2-propoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). Retrieved from [Link]

  • Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. (n.d.). Journal of Synthetic Organic Chemistry, Japan. Retrieved from [Link]

  • Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alk | DDDT. (2019, August 28). Dove Press. Retrieved from [Link]

  • New Trends in Diaziridine Formation and Transformation (a Review). (2021, July 26). MDPI. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Oxibendazole-impurities. Retrieved from [Link]

  • Harihar Chemicals. (2019, January 5). Dyes Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • Design, Synthesis, and Biological Activity of Dual Monoamine Oxidase A and Heat Shock Protein 90 Inhibitors, N-Methylpropargylamine-Conjugated 4-Isopropylresorcinol for Glioblastoma. (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • National Toxicology Program. (2005, November 4). Analysis of the Estimated Underclassification and Overclassification Likelihoods of the Current In Vivo Rabbit Eye Test for Haza. Retrieved from [Link]

  • 4-[3-(4-Nitrophenoxy)propoxy]aniline. (n.d.). PMC. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). Retrieved from [Link]

  • Google Patents. (n.d.). CN105418458A - Synthetic process of 2-cyano-4-nitroaniline.
  • Recent progress in the use of diaziridine-based sweetener derivatives to elucidate the chemoreception mechanism of the sweet taste receptor. (2021, October 1). RSC Publishing. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-propoxy-5-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners | Request PDF. Retrieved from [Link]

  • ChemRyt. (n.d.). Chem 4 Nitro 2 Propoxy Aniline. Retrieved from [Link]

  • Google Patents. (1982, March 10). Process for preparing aniline compounds.
  • HC Colour Ahmedabad. (n.d.). Dyes Intermediates. Retrieved from [Link]

  • Studylib. (n.d.). Nitration of Aniline: Lab Experiment. Retrieved from [Link]

  • YouTube. (2020, August 9). Preparation of p-Nitroacetanilide. Retrieved from [Link]

  • PubChem. (n.d.). Oxibendazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • N O T I C E THIS DOCUMENT HAS BEEN REPRODUCED FROM MICROFICHE. ALTHOUGH IT IS RECOGNIZED THAT CERTAIN PORTIONS ARE ILLEGIBLE, IT. (1981, June 1). NASA. Retrieved from [Link]273/downloads/19810019273.pdf)

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An In-Depth Technical Guide to 2-Nitro-4-propoxyaniline: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Nitro-4-propoxyaniline, a substituted nitroaromatic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its chemical characteristics, explore a robust and logical synthetic pathway, discuss its current and prospective applications in research and drug development, and provide essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this versatile chemical intermediate.

Introduction and Scientific Context

2-Nitro-4-propoxyaniline belongs to the nitroaniline class of compounds, which are characterized by an aniline ring substituted with a nitro group. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring imparts unique chemical reactivity and physical properties to these molecules. These characteristics make them valuable intermediates in the synthesis of a wide array of more complex molecules, including dyes, pigments, and, most notably for our purposes, active pharmaceutical ingredients (APIs).[1][2]

The specific substitution pattern of 2-Nitro-4-propoxyaniline, with a nitro group ortho to the amine and a propoxy group para to the amine, creates a distinct electronic and steric environment. This arrangement influences its reactivity in subsequent chemical transformations and its potential interactions with biological targets, making it a compound of interest for the design of novel therapeutics. A closely related isomer, 5-Nitro-2-propoxyaniline, also known as P-4000, was once utilized as an artificial sweetener but was later banned due to safety concerns. This history underscores the importance of thorough toxicological evaluation of substituted nitroanilines.

This guide will focus on the synthesis, properties, and potential applications of 2-Nitro-4-propoxyaniline, providing a foundational understanding for its use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in any experimental setting. The table below summarizes the key properties of 2-Nitro-4-propoxyaniline.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃-
Molecular Weight 196.20 g/mol -
CAS Number 20367-34-4-
Appearance Not explicitly stated, likely a colored solid-
Melting Point 77.5-78.5 °C[3]
Boiling Point 356.0 ± 22.0 °C (Predicted)[3]
Density 1.221 g/cm³ (Predicted)-
Solubility Insoluble in water, soluble in organic solventsGeneral property of similar compounds

Synthesis of 2-Nitro-4-propoxyaniline: A Proposed Pathway

Overall Reaction Scheme:

Synthesis_Workflow p_aminophenol p-Aminophenol intermediate 4-Amino-3-nitrophenol p_aminophenol->intermediate Nitration (HNO₃, H₂SO₄) product 2-Nitro-4-propoxyaniline intermediate->product Williamson Ether Synthesis (Propyl bromide, Base)

Caption: Proposed two-step synthesis of 2-Nitro-4-propoxyaniline.

Step 1: Nitration of p-Aminophenol to 4-Amino-3-nitrophenol

The initial step involves the regioselective nitration of p-aminophenol. The amino and hydroxyl groups are both activating and ortho-, para-directing. To achieve nitration at the position ortho to the hydroxyl group and meta to the amino group, careful control of reaction conditions is necessary. A common strategy involves the protection of the more reactive amino group via acetylation prior to nitration, followed by deprotection.

Experimental Protocol:

  • Protection of the Amino Group (Acetylation):

    • Dissolve p-aminophenol in glacial acetic acid.

    • Add acetic anhydride to the solution and stir at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Pour the reaction mixture into ice water to precipitate the acetylated product (4-acetamidophenol).

    • Filter, wash with cold water, and dry the product.

  • Nitration:

    • Suspend the 4-acetamidophenol in a mixture of concentrated sulfuric acid and nitric acid at a low temperature (typically 0-5 °C).

    • Stir the mixture while maintaining the low temperature until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product (4-acetamido-2-nitrophenol).

    • Filter, wash with cold water until the washings are neutral, and dry the product.

  • Deprotection (Hydrolysis):

    • Reflux the 4-acetamido-2-nitrophenol in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide bond.

    • Neutralize the solution to precipitate the 4-amino-3-nitrophenol.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure intermediate.[4]

Step 2: Williamson Ether Synthesis to Yield 2-Nitro-4-propoxyaniline

The second step is a Williamson ether synthesis, where the phenoxide ion of 4-amino-3-nitrophenol is alkylated with a propyl halide. The phenolic hydroxyl group is more acidic and therefore more readily deprotonated than the amino group, allowing for selective O-alkylation.[5]

Experimental Protocol:

  • Deprotonation:

    • Dissolve 4-amino-3-nitrophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

    • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the phenolic hydroxyl group.

  • Alkylation:

    • Add 1-bromopropane or 1-iodopropane to the reaction mixture.

    • Heat the mixture (e.g., to 60-80 °C) and stir until the reaction is complete, as monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into water to precipitate the crude product.

    • Filter the solid and wash it with water.

    • Purify the crude 2-Nitro-4-propoxyaniline by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the final product of high purity.

Applications in Research and Drug Development

Nitroaromatic compounds, including nitroanilines, are versatile building blocks in medicinal chemistry.[2] Their utility stems from the chemical reactivity of the nitro and amino groups, which can be readily transformed into a variety of other functional groups.

As a Scaffold for Bioactive Molecules

The 2-Nitro-4-propoxyaniline scaffold can be elaborated into more complex molecules with potential therapeutic applications. For instance, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The nitro group can be reduced to an amine, which can then be further functionalized. This dual functionality allows for the creation of diverse chemical libraries for screening against various biological targets.

Prodrug Design for Hypoxic Cancer Cells

A particularly promising application of nitroaromatic compounds is in the development of hypoxia-activated prodrugs for cancer therapy. Many solid tumors contain regions of low oxygen concentration (hypoxia). Certain enzymes, known as nitroreductases, are highly expressed in these hypoxic environments. These enzymes can selectively reduce the nitro group of a prodrug to a cytotoxic amine, thereby activating the drug specifically in the tumor and minimizing off-target toxicity. The 2-Nitro-4-propoxyaniline core could be incorporated into such a prodrug design.

Hypoxia_Activation Prodrug Nitroaromatic Prodrug (e.g., derived from 2-Nitro-4-propoxyaniline) Activated_Drug Cytotoxic Amine Prodrug->Activated_Drug Nitroreductase (Hypoxic Tumor Environment)

Caption: Mechanism of hypoxia-activated prodrugs.

Intermediate in the Synthesis of Heterocyclic Compounds

The ortho-positioning of the amino and nitro groups in 2-Nitro-4-propoxyaniline makes it a suitable precursor for the synthesis of various heterocyclic systems, such as benzimidazoles and quinoxalines. These heterocyclic motifs are prevalent in many FDA-approved drugs and are known to exhibit a wide range of biological activities. For example, reduction of the nitro group to an amine would yield a 1,2-diaminobenzene derivative, a key intermediate for benzimidazole synthesis.

Safety and Handling

As a nitroaromatic compound, 2-Nitro-4-propoxyaniline should be handled with care, following standard laboratory safety procedures. While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for related nitroanilines provide a good basis for its handling.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[3]

  • Fire Hazards: Nitro compounds can be flammable. Keep away from open flames and sources of ignition.[3]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Toxicological Information (Based on related compounds):

Nitroanilines are generally considered to be toxic if swallowed, inhaled, or absorbed through the skin.[3] They can cause irritation to the skin, eyes, and respiratory tract. Prolonged or repeated exposure may cause damage to organs.

Conclusion

2-Nitro-4-propoxyaniline is a valuable chemical intermediate with significant potential for application in drug discovery and materials science. Its synthesis, while not extensively documented, can be achieved through a logical and scalable pathway. The unique arrangement of its functional groups makes it an attractive starting material for the synthesis of complex molecular scaffolds, hypoxia-activated prodrugs, and heterocyclic compounds of medicinal importance. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use. This guide provides a solid foundation for researchers and developers looking to explore the potential of this versatile molecule.

References

  • PrepChem.com. Synthesis of 2-Nitro-4-thiocyanoaniline. Available from: [Link]

  • PrepChem.com. Synthesis of 2-nitro-4-thiocyanatoaniline. Available from: [Link]

  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Google Patents. CN111349032A - Preparation method of fenbendazole intermediate 2-nitro-4-thiophenyl aniline.
  • Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • Google Patents. CN105418458A - Synthetic process of 2-cyano-4-nitroaniline.
  • ResearchGate. Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline. Available from: [Link]

  • Google Patents. GB2135329A - Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them.
  • Google Patents. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications | Blog. Available from: [Link]

  • ResearchGate. (PDF) Selective alkylation of aminophenols. Available from: [Link]

  • CPAchem. 2 - Safety data sheet. Available from: [Link]

  • PharmaCompass. p-Nitroaniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Available from: [Link]

  • PubMed. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Available from: [Link]

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Technical Monograph: Physicochemical Characterization of 2-Nitro-4-propoxyaniline

[1]

Executive Summary & Chemical Identity[2][3][4][5]

2-Nitro-4-propoxyaniline (IUPAC: 4-propoxy-2-nitroaniline) is a specific aromatic amine intermediate characterized by a nitro group ortho to the amine and a propoxy ether linkage at the para position.[1]

Critical Distinction: Researchers must distinguish this compound from its isomer, 5-nitro-2-propoxyaniline (also known as P-4000 or Ultrasüss), which is a potent artificial sweetener.[1] The 2-nitro-4-propoxy isomer discussed here is primarily utilized as a dye intermediate and a scaffold in the synthesis of antiviral agents (e.g., HCV protease inhibitors).[1]

Chemical Identification Data
ParameterDetail
IUPAC Name 4-propoxy-2-nitroaniline
CAS Registry Number 20367-34-4
Molecular Formula C

H

N

O

Molecular Weight 196.20 g/mol
SMILES CCCOc1ccc(N)c(N(=O)=O)c1
InChI Key IQXUIDYRTHQTET-UHFFFAOYSA-N

Physicochemical Properties[2][4][5][6][7][8]

The following data aggregates experimental values and high-confidence predictive models suitable for process engineering and analytical method development.

Solid-State & Solution Properties[1]
PropertyValue / RangeSource/Method
Appearance Orange to reddish-brown crystalline solidVisual Observation
Melting Point 77.5 – 78.5 °CExperimental [1]
Boiling Point 356.0 ± 22.0 °C (at 760 mmHg)Predicted (ACD/Labs)
Density 1.238 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 2.46Calculated [2]
pKa (Conjugate Acid) ~1.0 (Weak base due to o-NO

E.W.G.)[1]
Estimated
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic nature
Solubility (Organics) Soluble in MeOH, DMSO, DCM, Ethyl AcetateExperimental

Expert Insight: The relatively low melting point (78 °C) compared to its bromo-derivatives (e.g., 5-bromo-2-nitro-4-propoxyaniline, mp 125 °C) indicates weaker intermolecular hydrogen bonding in the crystal lattice, likely due to the steric bulk of the ortho-nitro group disrupting the amine's H-bond donor capability.[1]

Synthesis & Reaction Pathways[1][3][5][9]

The synthesis of 2-nitro-4-propoxyaniline is most efficiently achieved via the O-alkylation of 4-amino-3-nitrophenol (also known as 4-hydroxy-2-nitroaniline).[1] This route avoids the regioselectivity issues associated with nitrating 4-propoxyaniline directly.

Mechanistic Workflow (Graphviz)

SynthesisPathwayStart4-Amino-3-nitrophenol(CAS: 610-81-1)IntermediateTransition State(Phenoxide Attack)Start->Intermediate Deprotonation (DMF/CH3CN) Reagents1-Bromopropane+ K2CO3 (Base)Reagents->IntermediateProduct2-Nitro-4-propoxyaniline(Target)Intermediate->Product SN2 Substitution

Figure 1: Selective O-alkylation pathway. The use of a weak base (K2CO3) in a polar aprotic solvent (DMF or Acetonitrile) favors O-alkylation over N-alkylation due to the reduced nucleophilicity of the aniline nitrogen caused by the electron-withdrawing nitro group.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Nitro-4-propoxyaniline

Objective: Preparation of high-purity material for reference standards.

  • Reagents:

    • 4-Amino-3-nitrophenol (1.0 eq)[1]

    • 1-Bromopropane (1.2 eq)[1]

    • Potassium Carbonate (K

      
      CO
      
      
      ), anhydrous (1.5 eq)[1]
    • Acetonitrile (ACN) or DMF (Solvent volume: 10 mL/g of substrate)

  • Procedure:

    • Dissolution: Dissolve 4-amino-3-nitrophenol in ACN under nitrogen atmosphere.

    • Activation: Add powdered K

      
      CO
      
      
      and stir at room temperature for 30 minutes to generate the phenoxide.
    • Alkylation: Add 1-bromopropane dropwise. Heat the mixture to reflux (approx. 80 °C for ACN) for 6–12 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The product will have a higher R

      
       than the starting phenol.
      
    • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize the crude residue from Ethanol/Water (1:1) or purify via silica gel column chromatography.

  • Validation: Product should appear as orange crystals with a melting point of 77–79 °C.

Protocol B: Analytical Characterization (HPLC)

Objective: Purity assessment (>98%).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 360 nm (Nitroaniline absorption band).

Spectroscopic Characterization

Researchers should verify the structure using the following predicted spectral fingerprints.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d


):
  • 
     0.98 (t, 3H):  Methyl group of the propyl chain.
    
  • 
     1.75 (m, 2H):  Methylene group (beta to oxygen).
    
  • 
     3.95 (t, 2H):  Methylene group (alpha to oxygen, deshielded).
    
  • 
     7.10 (d, 1H, J=9.0 Hz):  Aromatic H-6 (ortho to amine).
    
  • 
     7.25 (dd, 1H):  Aromatic H-5 (ortho to propoxy).
    
  • 
     7.50 (d, 1H, J=2.5 Hz):  Aromatic H-3 (ortho to nitro). Note: The meta-coupling (J~2.5 Hz) and deshielding by the nitro group make this proton distinct.[1]
    
  • 
     7.20 (br s, 2H):  Amine protons (exchangeable with D
    
    
    O).
Infrared Spectroscopy (FT-IR)[1]
  • 3450 & 3350 cm

    
    :  N-H stretching (Primary amine).
    
  • 1530 & 1350 cm

    
    :  N-O stretching (Nitro group, asymmetric and symmetric).
    
  • 1240 cm

    
    :  C-O-C stretching (Aryl alkyl ether).
    

Safety & Handling (MSDS Summary)

Hazard Classification: Irritant, Potential Sensitizer.

  • GHS Signal Word: WARNING.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • P-Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously).

Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (store in amber vials).

References

  • ChemicalBook. (2023). 2-Nitro-4-propoxyaniline Physical Properties and Melting Point Data. Retrieved from

  • Fluorochem. (2023). Product Specification: 2-Nitro-4-propoxyaniline (CAS 20367-34-4).[1][2][3][4][5] Retrieved from

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-nitro-4-propoxyaniline. Retrieved from

  • ResearchGate. (2008). Synthesis of Albendazole Metabolites and Derivatives (referencing nitro-propoxy aniline intermediates). Retrieved from

An In-depth Technical Guide to the Melting Point of 2-Nitro-4-propoxyaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of the melting point of 2-Nitro-4-propoxyaniline, a substituted aniline of interest in various chemical and pharmaceutical research domains. A critical aspect of this analysis is the clarification of isomeric ambiguity associated with its nomenclature, as "2-Nitro-4-propoxyaniline" can be confused with its isomers. This guide will address the distinct physicochemical properties of the relevant isomers, present a detailed protocol for accurate melting point determination, and discuss the implications of this data in a research and development context.

A notable challenge in the study of 2-Nitro-4-propoxyaniline is the limited availability of experimental data for the specific isomer where the nitro group is at the 2-position and the propoxy group is at the 4-position. Conversely, the isomer 5-Nitro-2-propoxyaniline is well-characterized. This guide will therefore provide a comparative analysis of the available data.

Isomeric Specification and Physicochemical Properties

It is crucial to distinguish between the isomers of nitro-propoxyaniline to ensure the accuracy and reproducibility of experimental work. The user's query specifies "2-Nitro-4-propoxyaniline." According to IUPAC nomenclature, this name correctly refers to the molecule with the nitro group at the second position and the propoxy group at the fourth position of the aniline ring. However, literature and chemical databases often provide more extensive information on its isomer, 5-Nitro-2-propoxyaniline.

Isomer NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Nitro-4-propoxyaniline 4-Propoxy-2-nitroaniline105168-92-1C₉H₁₂N₂O₃196.20Data not readily available
5-Nitro-2-propoxyaniline 5-Nitro-2-propoxyaniline553-79-7C₉H₁₂N₂O₃196.2047.5-49[1][2][3]

5-Nitro-2-propoxyaniline , also known by the trade name Ultrasüss or P-4000, is a well-documented compound with a melting point consistently reported in the range of 47.5-49 °C[1][2][3]. It is described as an orange solid[4]. This compound was once used as an artificial sweetener but is now banned in the United States due to potential toxicity[4].

The Significance of Melting Point in Drug Development

The melting point is a fundamental thermodynamic property of a crystalline solid and serves as a crucial indicator of purity. For a pure substance, the melting point is a sharp, well-defined temperature range of less than 1°C. The presence of impurities typically leads to a depression and broadening of the melting point range. In the context of drug development, an accurate melting point determination is essential for:

  • Purity Assessment: A sharp and consistent melting point is a primary indicator of a highly pure compound.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points. Identifying and characterizing polymorphs is critical as they can have different solubilities, stabilities, and bioavailabilities.

  • Compound Identification: The melting point is a characteristic physical property that can aid in the identification of a synthesized compound when compared to literature values.

  • Stability Studies: Changes in the melting point of a substance over time can indicate degradation or polymorphic transformation.

Experimental Protocol for Melting Point Determination

The following is a detailed, step-by-step methodology for the accurate determination of the melting point of a crystalline solid such as a nitro-propoxyaniline isomer, based on the capillary method, which is a standard technique in many pharmacopeias.

I. Instrumentation and Materials
  • Melting point apparatus (e.g., digital melting point device or Thiele tube setup)

  • Capillary tubes (closed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer (calibrated)

  • The sample to be analyzed (e.g., 2-Nitro-4-propoxyaniline)

II. Sample Preparation
  • Ensure the sample is completely dry. Moisture can depress the melting point.

  • If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Load the capillary tube:

    • Tap the open end of the capillary tube into the powdered sample to introduce a small amount of the material.

    • Invert the tube and gently tap the closed end on a hard surface to pack the sample tightly into the bottom.

    • Repeat until the packed sample height is approximately 2-4 mm.

III. Melting Point Measurement
  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate:

    • For an unknown sample, a rapid heating rate (e.g., 10-20 °C/minute) can be used to determine an approximate melting range.

    • For an accurate determination, set the heating rate to 1-2 °C/minute. The heating should be started at a temperature approximately 10-15 °C below the expected melting point.

  • Observe the sample closely through the magnifying lens as the temperature rises.

  • Record the melting range:

    • T1 (Onset of melting): The temperature at which the first drop of liquid is observed.

    • T2 (Completion of melting): The temperature at which the last solid particle melts.

  • The melting point is reported as the range T1-T2.

  • For ensuring accuracy, perform the measurement in triplicate and report the average melting range.

IV. Self-Validating System and Trustworthiness
  • Calibration: Regularly calibrate the thermometer of the melting point apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample.

  • System Suitability: Before running the sample, test a reference standard with a melting point near that of the analyte to ensure the apparatus is functioning correctly.

  • Purity Confirmation: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Logical Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation & Reporting Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube (2-4 mm) Grind->Load Place Insert Capillary into Apparatus Load->Place Heat Heat at 1-2 °C/min Place->Heat Observe Observe Melting Heat->Observe Record Record T1 (Onset) and T2 (Completion) Observe->Record Triplicate Repeat in Triplicate Record->Triplicate Average Calculate Average Range Triplicate->Average Report Report Melting Point (T1-T2) Average->Report

Caption: Workflow for Accurate Melting Point Determination.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The accurate determination of the melting point of 2-Nitro-4-propoxyaniline is a fundamental step in its characterization and use in research and development. This guide has highlighted the critical importance of isomeric purity and the current lack of readily available experimental melting point data for the 2-nitro, 4-propoxy isomer. In contrast, the well-documented melting point of its isomer, 5-Nitro-2-propoxyaniline, provides a valuable reference point. The detailed experimental protocol and workflow presented herein offer a robust framework for researchers to obtain reliable and accurate melting point data, a cornerstone of scientific integrity in the development of new chemical entities.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11118, 5-Nitro-2-propoxyaniline. Available from: [Link].

  • Wikipedia. 5-Nitro-2-propoxyaniline. Available from: [Link].

  • DrugFuture. 5-Nitro-2-propoxyaniline. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6946, 2-Nitroaniline. Available from: [Link].

  • Wikipedia. 4-Nitroaniline. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123134055, 4-Propoxy-2-nitroacetaniline. Available from: [Link].

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A Comprehensive Technical Guide to 5-Nitro-2-propoxyaniline: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical examination of 5-nitro-2-propoxyaniline (CAS No. 553-79-7), a compound of significant interest due to its history as an extremely potent artificial sweetener and its contemporary application as a molecular probe in chemosensory research. This guide elucidates the compound's structural formula, physicochemical properties, and spectroscopic signature. We present a detailed synthetic protocol, grounded in established chemical principles, and a corresponding analytical workflow for structural verification and purity assessment. Intended for researchers, chemists, and professionals in drug development, this whitepaper explains the causality behind methodological choices and emphasizes the importance of rigorous validation, while also addressing the compound's regulatory status and essential safety protocols.

Core Identity and Nomenclature

The subject of this guide is the aromatic compound with the Chemical Abstracts Service (CAS) name 5-Nitro-2-propoxybenzenamine.[1] It is crucial to establish the correct structural nomenclature from the outset. Based on IUPAC naming conventions for substituted anilines (where the amino group defines the C1 position), the correct name is 5-nitro-2-propoxyaniline . The structure consists of an aniline core functionalized with a nitro group (-NO2) at the C5 position and a propoxy group (-O-CH2CH2CH3) at the C2 position.

This compound gained prominence under the trade name P-4000 as an artificial sweetener with an estimated potency 4,000 times that of sucrose.[1] However, due to toxicological concerns, its use as a food additive is prohibited in many jurisdictions, including the United States.[2][3]

Chemical Structure

The structural formula of 5-nitro-2-propoxyaniline is depicted below. The ortho-propoxy group and meta-nitro group relative to the amine are key features influencing its chemical reactivity and biological activity.

Caption: 2D representation of 5-nitro-2-propoxyaniline.

Chemical Identifiers

A consolidated list of identifiers is essential for unambiguous reference in research and procurement.

IdentifierValueSource
IUPAC Name 5-nitro-2-propoxyaniline[2]
CAS Number 553-79-7[1][2]
Molecular Formula C₉H₁₂N₂O₃[2][3]
Molecular Weight 196.20 g/mol [1]
Synonyms P-4000, Ultrasüss, 2-Amino-4-nitro-1-propoxybenzene[1][2][4]
InChIKey RXQCEGOUSFBKPI-UHFFFAOYSA-N[2]
Canonical SMILES CCCOC1=C(C=C(C=C1)[O-])N[2]

Physicochemical and Spectroscopic Properties

Understanding the intrinsic properties of a molecule is fundamental to its synthesis, purification, and application.

Physical Properties

5-Nitro-2-propoxyaniline is an orange crystalline solid at standard conditions.[1] Its physical characteristics are summarized below.

PropertyValueConditionsSource
Appearance Orange crystals25 °C, 1 atm[1]
Melting Point 47.5 - 49 °C1 atm[1][2][4]
Water Solubility 136 mg/L (0.136 mg/mL)20 °C[1][2][4]
Stability Stable in boiling water and dilute acids-[1]
Spectroscopic Profile for Structural Elucidation

The confirmation of the 5-nitro-2-propoxyaniline structure relies on a combination of spectroscopic techniques. The expected data provides a benchmark for analytical validation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the n-propoxy group. The aromatic region will display three signals corresponding to the protons at C3, C4, and C6. Due to the anisotropic effects of the substituents, their chemical shifts and coupling patterns (J-coupling) are critical for confirming the substitution pattern.

    • The propoxy group will show a triplet for the terminal -CH₃, a sextet (or multiplet) for the central -CH₂-, and a triplet for the -O-CH₂- group, consistent with an n-propyl chain.

  • Infrared (IR) Spectroscopy: FTIR analysis serves to confirm the presence of key functional groups.

    • N-H Stretch: A pair of bands around 3300-3500 cm⁻¹ indicates the primary amine (-NH₂).

    • C-H Stretch: Signals just above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic) are expected.

    • N=O Stretch: Strong, characteristic asymmetric and symmetric stretches for the nitro group (-NO₂) will appear around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹, respectively.

    • C-O-C Stretch: A strong band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether linkage.

  • Mass Spectrometry (MS): Mass spectral analysis validates the molecular weight.

    • The electron ionization (EI) mass spectrum should exhibit a molecular ion peak ([M]⁺) at m/z = 196.[2] Analysis of the fragmentation pattern can further corroborate the structure, with expected losses of the propoxy group, nitro group, or parts of the alkyl chain.

Synthesis and Purification Workflow

A robust and reproducible synthesis is paramount for obtaining high-purity material for research. While multiple routes can be envisioned, a common and logical approach is the Williamson ether synthesis, starting from a commercially available precursor like 2-amino-4-nitrophenol.

Rationale of the Synthetic Strategy

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers. The strategy involves:

  • Deprotonation: The phenolic hydroxyl group of 2-amino-4-nitrophenol is acidic and can be deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a nucleophilic phenoxide ion. The choice of a moderately strong base like K₂CO₃ is often preferred for safety and cost-effectiveness over highly reactive bases like NaH.

  • Nucleophilic Substitution (Sₙ2): The resulting phenoxide attacks an alkyl halide (e.g., 1-bromopropane or 1-iodopropane) in an Sₙ2 reaction, displacing the halide and forming the ether linkage. A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it solvates the cation but does not interfere with the nucleophile, thus accelerating the reaction.

  • Work-up and Purification: After the reaction, an aqueous work-up is required to remove the inorganic base and salts. The crude product is then purified, typically by recrystallization or column chromatography, to remove unreacted starting materials and any potential by-products (e.g., O-alkylation vs. N-alkylation).

Experimental Protocol: Synthesis of 5-Nitro-2-propoxyaniline

This protocol is a representative procedure based on established chemical principles.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone as the solvent.

  • Addition of Alkylating Agent: While stirring, add 1-bromopropane (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After completion, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude orange solid by recrystallization from a suitable solvent system (e.g., ethanol/water or propanol/petroleum ether[1]) or by flash column chromatography on silica gel.

Synthesis and Purification Workflow Diagram

G Figure 2: Synthesis & Purification Workflow start Reactants: 2-Amino-4-nitrophenol K₂CO₃, 1-Bromopropane reaction Williamson Ether Synthesis (Acetone, Reflux, 12-24h) start->reaction workup Aqueous Work-up (Filtration, Extraction) reaction->workup Crude Product purification Purification (Recrystallization or Chromatography) workup->purification product Pure 5-Nitro-2-propoxyaniline purification->product analysis Analytical Validation product->analysis

Caption: A logical flow from starting materials to validated product.

Analytical Validation for Self-Validating Systems

Every synthesized batch must undergo rigorous analytical testing to confirm its identity and purity. This self-validating process ensures the reliability of any subsequent experimental data generated using the compound.

Protocol for Quality Control
  • Visual Inspection & Melting Point: Confirm the physical appearance (orange solid) and measure the melting point. A sharp melting range close to the literature value (47.5-49 °C) is an initial indicator of high purity.[1][2]

  • Chromatographic Purity (HPLC): Analyze the purified product using High-Performance Liquid Chromatography (HPLC) with a UV detector. A single major peak (typically >98% area) indicates high purity.

  • Identity Confirmation (Spectroscopy):

    • Acquire a ¹H NMR spectrum and compare it to the predicted chemical shifts and coupling constants.

    • Obtain an FTIR spectrum to verify the presence of all key functional groups.

    • Run a Mass Spectrum to confirm the molecular weight (m/z 196).

Analytical Workflow Diagram

G Figure 3: Analytical Validation Workflow sample Purified Sample hplc Purity Check: HPLC (>98%) sample->hplc Initial QC mp Physical Check: Melting Point sample->mp Initial QC nmr Structure ID: ¹H NMR hplc->nmr mp->nmr ftir Structure ID: FTIR nmr->ftir Confirmation ms Structure ID: Mass Spec ftir->ms Confirmation decision Pass / Fail ms->decision

Caption: Sequential analysis to confirm purity and structural identity.

Applications in Research and Drug Development

While its use as a sweetener is prohibited, 5-nitro-2-propoxyaniline remains a valuable molecule for scientific research.

  • Probing Gustatory Receptors: Its primary modern application is as a scaffold for creating molecular tools to study the sweet taste receptor, a G-protein coupled receptor (GPCR) formed by the T1R2 and T1R3 subunits. Researchers have synthesized photoreactive derivatives of 5-nitro-2-propoxyaniline for use in photoaffinity labeling .[5] This technique helps identify the specific binding pocket and amino acid residues within the receptor that interact with sweet-tasting small molecules, providing critical insights for designing novel, safe sweeteners or taste modulators.

  • Structure-Activity Relationship (SAR) Studies: The well-defined structure and high potency of P-4000 make it an excellent reference compound in SAR studies to understand how modifications to the aniline scaffold affect binding affinity and activation of the sweet taste receptor.

Safety, Handling, and Regulatory Status

Regulatory Warning: 5-Nitro-2-propoxyaniline is prohibited from use in food by the U.S. Food and Drug Administration (FDA).[2][3] Any food containing detectable levels is considered adulterated. This status is due to adverse toxicological findings.[1]

  • Handling: As with all nitroaromatic compounds and anilines, this chemical should be handled with appropriate caution.

    • Always work in a well-ventilated chemical fume hood.

    • Wear standard Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • PubChem (National Center for Biotechnology Information). Compound Summary for CID 11118, 5-Nitro-2-propoxyaniline. Available from: [Link]

  • ResearchGate. Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Available from: [Link]

  • Wikipedia. 4-Nitroaniline. Available from: [Link]

  • Wikipedia. 2-Methoxy-4-nitroaniline. Available from: [Link]

  • Google Patents. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • DrugFuture. 5-Nitro-2-propoxyaniline. Available from: [Link]

  • Wikipedia. 5-Nitro-2-propoxyaniline. Available from: [Link]

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An In-depth Technical Guide to the Isomers of Nitro-propoxyaniline: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the isomers of nitro-propoxyaniline, a class of aromatic compounds with significant industrial and research interest. While one isomer, 5-nitro-2-propoxyaniline (P-4000), is well-documented as a potent artificial sweetener, the properties and potential applications of its other structural isomers remain largely unexplored in publicly available literature. This document aims to bridge this knowledge gap by providing a detailed analysis of the potential synthesis routes, characterization methodologies, and predicted physicochemical and pharmacological properties of the complete set of nitro-propoxyaniline isomers. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structure-activity relationships of nitroaromatic compounds.

Introduction: The Significance of Isomerism in Nitro-propoxyaniline

Nitro-propoxyaniline, with the molecular formula C₉H₁₂N₂O₃, exists as several constitutional isomers, each exhibiting unique chemical and physical properties due to the varied substitution patterns of the nitro (-NO₂), propoxy (-OCH₂CH₂CH₃), and amino (-NH₂) groups on the benzene ring. The specific arrangement of these functional groups profoundly influences the molecule's electronic distribution, steric hindrance, and intermolecular interactions, thereby dictating its reactivity, spectral characteristics, and biological activity.

The most well-known isomer, 5-nitro-2-propoxyaniline, gained prominence under the trade names P-4000 and Ultrasüss as an artificial sweetener with an intensity approximately 4,000 times that of sucrose.[1][2] However, its use in food has been prohibited in many countries due to concerns about its potential toxicity.[1][3] This highlights the critical importance of understanding the toxicological profiles of all isomers, as subtle structural changes can lead to vastly different biological outcomes.

This guide will systematically explore the landscape of nitro-propoxyaniline isomers, offering a theoretical and practical framework for their synthesis, identification, and potential applications beyond their historical context as sweeteners.

Isomers of Nitro-propoxyaniline: A Structural Overview

The core structure of nitro-propoxyaniline consists of a benzene ring substituted with one nitro group, one propoxy group, and one amino group. The relative positions of these substituents give rise to a number of possible isomers. Below is a systematic enumeration of these isomers.

G cluster_0 Nitro-propoxyaniline Isomers 2-Nitro-3-propoxyaniline 2-Nitro-3-propoxyaniline 2-Nitro-4-propoxyaniline 2-Nitro-4-propoxyaniline 2-Nitro-5-propoxyaniline 2-Nitro-5-propoxyaniline 2-Nitro-6-propoxyaniline 2-Nitro-6-propoxyaniline 3-Nitro-2-propoxyaniline 3-Nitro-2-propoxyaniline 3-Nitro-4-propoxyaniline 3-Nitro-4-propoxyaniline 4-Nitro-2-propoxyaniline 4-Nitro-2-propoxyaniline 4-Nitro-3-propoxyaniline 4-Nitro-3-propoxyaniline 5-Nitro-2-propoxyaniline 5-Nitro-2-propoxyaniline

Synthesis of Nitro-propoxyaniline Isomers: Proposed Strategies

General Synthetic Pathways

Two primary retrosynthetic approaches can be envisioned:

  • Nitration of a Propoxy-aniline Precursor: This involves the electrophilic nitration of a propoxyaniline. The position of the nitro group will be directed by the activating amino and propoxy groups.

  • Nucleophilic Aromatic Substitution (SNAr) or Etherification: This involves reacting a suitably substituted nitro-chlorobenzene or nitro-phenol with propoxide or a propoxy-aniline with a nitro-halobenzene.

G Propoxy-aniline Propoxy-aniline Nitro-propoxyaniline Nitro-propoxyaniline Propoxy-aniline->Nitro-propoxyaniline Nitration (HNO₃/H₂SO₄) Nitro-halobenzene Nitro-halobenzene Nitro-halobenzene->Nitro-propoxyaniline Propoxylation (CH₃CH₂CH₂O⁻) Propoxy-halonitrobenzene Propoxy-halonitrobenzene Propoxy-halonitrobenzene->Nitro-propoxyaniline Amination (NH₃ or equivalent)

Exemplary Synthesis Protocol: 5-Nitro-2-propoxyaniline (P-4000)

The synthesis of 5-nitro-2-propoxyaniline is well-documented and typically proceeds from 2-amino-4-nitrophenol.

Step-by-Step Methodology:

  • Starting Material: 2-Amino-4-nitrophenol.

  • Alkylation: The phenolic hydroxyl group is alkylated using a propylating agent such as 1-bromopropane or propyl iodide in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF).

  • Reaction Conditions: The reaction mixture is typically heated to reflux to ensure complete conversion.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization, often from a mixture of n-propanol and petroleum ether, to yield orange crystals.[4]

G 2-Amino-4-nitrophenol 2-Amino-4-nitrophenol 5-Nitro-2-propoxyaniline 5-Nitro-2-propoxyaniline 2-Amino-4-nitrophenol->5-Nitro-2-propoxyaniline 1-Bromopropane, K₂CO₃, Acetone, Reflux

Physicochemical Properties and Characterization

The physical and chemical properties of the nitro-propoxyaniline isomers are expected to vary based on the substitution pattern. A comparative summary of the known properties of 5-nitro-2-propoxyaniline and predicted trends for other isomers is presented below.

Table 1: Physicochemical Properties of 5-Nitro-2-propoxyaniline

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₃[5]
Molecular Weight196.20 g/mol [5]
AppearanceOrange solid/crystals[4]
Melting Point47.5-49 °C[3][4]
Water Solubility0.136 g/L (at 20 °C)[3]
StabilityStable in boiling water and dilute acids[2]
Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of nitro-propoxyaniline isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the exact substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons will be unique for each isomer.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Allows for the identification of key functional groups, including the N-H stretches of the amino group, the C-O stretch of the ether, and the characteristic symmetric and asymmetric stretches of the nitro group.

  • High-Performance Liquid Chromatography (HPLC): A crucial technique for separating the different isomers and assessing the purity of synthetic batches.

Pharmacological and Toxicological Considerations

The biological activity of nitro-propoxyaniline isomers is of significant interest, particularly in the context of drug discovery and toxicology.

The Case of 5-Nitro-2-propoxyaniline (P-4000)

As previously mentioned, 5-nitro-2-propoxyaniline is an intensely sweet compound.[1] This property is attributed to its specific interaction with the sweet taste receptors on the tongue. However, its use as a food additive has been discontinued due to toxicological concerns.[1]

Predicted Bioactivity of Other Isomers

The pharmacological profiles of the other isomers are not well-characterized. However, based on the known activities of other nitroaromatic compounds, several potential areas of interest can be proposed:

  • Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties.

  • Enzyme Inhibition: The electron-withdrawing nature of the nitro group can lead to interactions with various enzymes.

  • Precursors for Dyes and Pharmaceuticals: Nitroanilines are common intermediates in the synthesis of a wide range of organic molecules.[6]

Toxicity Profile

The toxicity of nitroaniline isomers is a significant concern. Nitroaromatic compounds can be metabolized to reactive intermediates that can cause cellular damage. The toxicity of nitro-propoxyaniline isomers should be carefully evaluated before any potential application.

Conclusion and Future Directions

The isomers of nitro-propoxyaniline represent a class of compounds with a rich, albeit underexplored, chemical landscape. While 5-nitro-2-propoxyaniline has a well-defined history, the properties and potential applications of its structural counterparts remain an open area for investigation. This guide has provided a foundational framework for the synthesis, characterization, and potential biological evaluation of these isomers.

Future research should focus on the systematic synthesis and characterization of all possible nitro-propoxyaniline isomers. A thorough investigation of their pharmacological and toxicological profiles is crucial to unlock their potential in fields such as medicinal chemistry and materials science, while ensuring their safe handling and application.

References

  • Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Preparation method of 4-propylthio-2-nitroaniline. (n.d.). Google Patents.
  • 5-Nitro-2-propoxyaniline (FDB016816). (n.d.). FooDB. Retrieved January 27, 2026, from [Link]

  • 5-Nitro-2-propoxyaniline | C9H12N2O3. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • 3-Nitroaniline. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Method for preparing 2-nitro-5-(phenylthio)-anilines. (n.d.). Google Patents.
  • 5-Nitro-2-propoxyaniline. (n.d.). DrugFuture. Retrieved January 27, 2026, from [Link]

  • 5-Nitro-2-propoxyaniline. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

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A Senior Application Scientist's Guide to the Safe Handling and Storage of 2-Nitro-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-Nitro-4-propoxyaniline (CAS No. 20367-34-4). As a specialized aromatic nitroamine, this compound presents a unique combination of chemical properties that demand rigorous adherence to safety protocols. This guide is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds. The protocols and recommendations outlined herein are grounded in established chemical safety principles and are designed to empower laboratory personnel to manage this substance with the highest degree of safety and scientific integrity. We will delve into the causality behind each procedural recommendation, ensuring a deep, actionable understanding of the risks and mitigation strategies.

Compound Profile & Physicochemical Properties

2-Nitro-4-propoxyaniline is an organic compound featuring a benzene ring substituted with a nitro group, an amino group, and a propoxy group. This specific arrangement of functional groups dictates its reactivity, potential hazards, and consequently, the necessary handling and storage precautions. While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific isomer is not readily found, we can infer its properties from structurally related compounds like 5-Nitro-2-propoxyaniline and other nitroanilines. For instance, the related compound 5-Nitro-2-propoxyaniline is described as an orange solid that is only slightly soluble in water.[1]

Understanding these properties is the first step in a thorough risk assessment. The presence of the nitro group suggests potential for thermal instability and energetic decomposition, while the aniline moiety is a well-known toxophore.

PropertyValueSource
CAS Number 20367-34-4Fluorochem[2]
Molecular Formula C9H12N2O3Inferred
Molecular Weight 196.20 g/mol BLDpharm[3]
Appearance Solid (likely colored, typical for nitroanilines)Inferred
Solubility Likely sparingly soluble in water, more soluble in organic solventsInferred
Storage Temperature 2-8°C, Sealed in dry conditionsBLDpharm[3]

Hazard Identification and Risk Assessment

The primary hazards associated with 2-Nitro-4-propoxyaniline stem from its classification as a nitroaniline derivative. These compounds are generally considered toxic and require careful handling to prevent exposure.

  • Acute Toxicity: Nitroanilines are known to be toxic if swallowed, inhaled, or absorbed through the skin.[4][5] The primary toxic effect of aniline and its derivatives is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This leads to cyanosis (a bluish discoloration of the skin) and, in severe cases, can be fatal.

  • Skin/Eye Irritation and Sensitization: Direct contact can cause irritation to the skin and eyes. Many aromatic amines are also skin sensitizers, meaning repeated exposure can lead to an allergic skin reaction.[6]

  • Carcinogenicity/Mutagenicity: Some nitroaromatic compounds are suspected of being mutagens or carcinogens.[6] While specific data for 2-Nitro-4-propoxyaniline is scarce, a precautionary approach is warranted.

  • Reactivity Hazards: Nitro compounds can be energetic and may decompose violently upon heating or in the presence of certain catalysts. They are often incompatible with strong oxidizing agents, strong acids, and reducing agents.[7]

Integrated Workflow for Safe Handling

A systematic approach is critical when working with potentially hazardous compounds. The following workflow outlines the key stages from procurement to use, emphasizing the integration of safety checks at each step.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase A 1. Risk Assessment - Review SDS of analogous compounds - Identify hazards & define controls B 2. Engineering Controls Setup - Verify chemical fume hood certification - Prepare designated work area A->B C 3. PPE Selection - Select appropriate gloves (e.g., Nitrile) - Don lab coat & safety glasses B->C D 4. Receiving & Inspection - Check container integrity - Verify label information C->D Proceed to Handling E 5. Transfer to Storage - Log into inventory system - Place in designated, labeled secondary container D->E F 6. Weighing & Handling - Perform all manipulations in fume hood - Use dedicated spatulas/glassware E->F G 7. Decontamination - Clean work surfaces thoroughly - Decontaminate glassware F->G After Experiment H 8. Waste Disposal - Segregate waste into labeled containers - Follow institutional hazardous waste protocols G->H I 9. Secure Storage - Return primary container to secondary storage - Ensure storage area is locked H->I

Caption: Workflow for Handling 2-Nitro-4-propoxyaniline.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-Nitro-4-propoxyaniline is a certified chemical fume hood. All manipulations, including weighing, transferring, and preparing solutions, must be conducted within the fume hood to prevent the inhalation of dust or vapors.

  • Causality: Aromatic nitro compounds can have significant vapor pressures or exist as fine powders. A fume hood provides a physical barrier and constant airflow to capture and exhaust these contaminants, protecting the user from respiratory exposure.

Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE is mandatory. This is not merely a checklist but a system designed to protect you from specific routes of exposure.

  • Hand Protection: Wear nitrile gloves. Double-gloving is recommended during transfers of the solid material. If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Ensure it is laundered professionally and not taken home.

  • Respiratory Protection: For situations with a high risk of aerosol generation or in the event of a spill, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary.

Long-Term Storage Protocols

The stability and safety of 2-Nitro-4-propoxyaniline during storage depend on strict adherence to proper conditions.

  • Temperature: Store in a refrigerator at 2-8°C.[3]

    • Causality: Lower temperatures slow down the rate of potential decomposition reactions, enhancing the long-term stability of the compound.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, and always in a tightly sealed container. The container should be kept in a dry environment.[3]

    • Causality: An inert atmosphere prevents oxidation of the aniline group. A dry environment is crucial as moisture can react with or degrade the compound over time.

  • Light: Protect from light by using an amber vial or by placing the container in a light-blocking secondary container.

    • Causality: Aromatic nitro compounds can be light-sensitive. Photons can provide the activation energy for degradation or unwanted side reactions.

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and reducing agents.[7][8]

    • Causality: Mixing with incompatible materials can lead to vigorous, exothermic, and potentially explosive reactions. For example, strong oxidizers can react violently with the aniline group.

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment: For small spills, dampen the solid material with a 60-70% ethanol solution to prevent it from becoming airborne.[9]

  • Cleanup: Carefully scoop the dampened material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

Exposure Protocol
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air immediately.

  • Ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical team with the compound's identity.

G Spill Spill Detected Assess Assess Spill Size & Location Spill->Assess Evacuate Evacuate Area Alert Others CallEHNS Call Emergency Response (EH&S) Evacuate->CallEHNS SmallSpill Small & Contained Spill Procedure Assess->SmallSpill Small LargeSpill Large or Uncontained Spill Procedure Assess->LargeSpill Large Dampen Dampen with Ethanol to prevent dust SmallSpill->Dampen LargeSpill->Evacuate Cleanup Collect with absorbent into waste container Dampen->Cleanup Decon Decontaminate Area Cleanup->Decon

Caption: Decision Tree for Spill Response.

Waste Disposal

All waste containing 2-Nitro-4-propoxyaniline, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Do not mix nitroaniline waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health & Safety (EH&S) department.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations.[4][10]

References

  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

  • 3E. (2022). 2-Nitro-4-propoxyaniline Safety Data Sheet. Retrieved from [Link]

  • FooDB. (2015). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11118, 5-Nitro-2-propoxyaniline. Retrieved from [Link]

  • Chemryt. (n.d.). Chem 4 Nitro 2 Propoxy Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6946, 2-Nitroaniline. Retrieved from [Link]

  • Amherst College. (2019). Standard Operating Procedures (SOP) for Working with P-Nitroaniline. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Predicted Toxicity of 2-Nitro-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2-Nitro-4-propoxyaniline and its Structural Context

2-Nitro-4-propoxyaniline is an aromatic amine, a class of chemicals widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other industrial products. Its structure, featuring a nitro group and an aniline moiety, raises immediate toxicological concerns due to the known hazards associated with this chemical class. The presence of the propoxy group may influence its metabolic fate and, consequently, its toxicological profile.

Chemical and Physical Properties: While specific experimental data for 2-Nitro-4-propoxyaniline is limited, its properties can be estimated based on related compounds. It is expected to be a solid at room temperature with limited solubility in water.[1][2][3]

PropertyPredicted Value/Information Source
Molecular FormulaC9H12N2O3[4]
Molecular Weight196.20 g/mol [4]
AppearanceLikely a colored (e.g., orange) solid[5]
SolubilitySlightly soluble in water[2][5]
Melting PointExpected to be a solid with a defined melting point[1]

Predicted Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxic potential of a substance is intrinsically linked to its journey through the body. Based on studies of related nitroanilines, a plausible toxicokinetic profile for 2-Nitro-4-propoxyaniline can be postulated.[6]

Absorption: Nitroanilines are readily absorbed through oral, dermal, and inhalation routes.[7] Therefore, all three routes are anticipated to be significant for 2-Nitro-4-propoxyaniline exposure.

Distribution: Following absorption, rapid distribution throughout the body's tissues is expected, with no specific affinity for any particular organ.[6]

Metabolism: This is a critical determinant of toxicity for nitroaromatic compounds. The metabolism of 2-Nitro-4-propoxyaniline is predicted to follow two primary pathways:

  • Nitroreduction: The nitro group can be reduced to a nitroso, hydroxylamine, and ultimately an amino group. The hydroxylamine intermediate is a key reactive metabolite responsible for methemoglobinemia and is also implicated in genotoxicity.[8]

  • Ring Hydroxylation: The aromatic ring can be hydroxylated, a common detoxification pathway.[9]

The propoxy group may also undergo O-dealkylation. The interplay of these metabolic pathways will determine the balance between detoxification and metabolic activation to toxic species.

Excretion: Metabolites of nitroanilines are primarily excreted in the urine, with a smaller fraction eliminated in the feces.[6] The clearance is generally rapid.[6]

Toxicokinetics cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism (Liver) cluster_Excretion Excretion Oral Oral Bloodstream Bloodstream Oral->Bloodstream Dermal Dermal Dermal->Bloodstream Inhalation Inhalation Inhalation->Bloodstream Tissues Tissues Bloodstream->Tissues Parent 2-Nitro-4-propoxyaniline Bloodstream->Parent Nitroreduction Nitroreduction (Reactive Metabolites) Parent->Nitroreduction Hydroxylation Ring Hydroxylation (Detoxification) Parent->Hydroxylation Urine Urine Nitroreduction->Urine Feces Feces Nitroreduction->Feces Hydroxylation->Urine Hydroxylation->Feces

Caption: Predicted toxicokinetic pathway of 2-Nitro-4-propoxyaniline.

Acute Toxicity

Based on data for 2-nitroaniline and 4-nitroaniline, 2-Nitro-4-propoxyaniline is predicted to be toxic if swallowed, in contact with skin, or if inhaled.[10][11] The primary acute toxic effect of nitroanilines is the induction of methemoglobinemia.[7] This occurs when the ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), rendering it unable to transport oxygen, leading to cyanosis and, in severe cases, death.

Experimental Protocol: In Vivo Acute Oral Toxicity (OECD 423)

  • Animal Model: Typically rats, with a small number of animals per step.

  • Dosage: A starting dose is administered to a group of animals. Depending on the outcome (survival or death), the dose for the next group is adjusted up or down.

  • Administration: The test substance is administered by gavage.

  • Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.

  • Endpoint: The LD50 (the dose that is lethal to 50% of the test animals) is estimated. For 2-nitroaniline, the oral LD50 in rats is 1838 mg/kg.[9]

Genotoxicity and Carcinogenicity

The genotoxic potential of nitroaromatic compounds is a significant concern.

Genotoxicity: Nitroanilines have shown mixed results in genotoxicity assays. While some studies on 2-nitroaniline reported it as non-mutagenic in standard bacterial tests, others have indicated a weak mutagenic effect under specific conditions.[9] The genotoxicity of these compounds is often linked to the metabolic reduction of the nitro group to a reactive hydroxylamine, which can form DNA adducts.[8][12] Given its structure, 2-Nitro-4-propoxyaniline is suspected to have genotoxic potential.[12]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

  • Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) are used.[12]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix) to assess the mutagenicity of both the parent compound and its metabolites.[12]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.[12]

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) compared to the control.[12]

Carcinogenicity: Structurally similar anilines are known carcinogens. While there is no direct data for 2-Nitro-4-propoxyaniline, its potential for genotoxicity suggests that it may also be carcinogenic. The artificial sweetener 5-nitro-2-propoxyaniline (P-4000) was banned due to concerns about its potential toxicity, including carcinogenicity.[5]

Reproductive and Developmental Toxicity

Studies on 2-nitroaniline have shown developmental effects at high doses that also caused maternal toxicity.[9] Specifically, pup lethality was observed at 450 mg/kg bw/day, a dose that also caused a decrease in the body weight of the mothers.[9] The no-observed-adverse-effect level (NOAEL) for developmental effects was 150 mg/kg bw/day.[9] No teratogenic or fertility effects were noted.[9] It is plausible that 2-Nitro-4-propoxyaniline could exhibit a similar profile of reproductive and developmental toxicity.

Specific Target Organ Toxicity

Repeated exposure to nitroanilines may cause damage to organs.[7][11] The primary target organs are the blood (due to methemoglobinemia), liver, and kidneys.[7]

Experimental Protocol: Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407)

  • Animal Model: Rats are typically used.

  • Dosage: The test substance is administered daily for 28 days at three or more dose levels.

  • Observations: Daily clinical observations are made. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

  • Histopathology: A comprehensive set of organs and tissues are examined microscopically.

  • Endpoint: The NOAEL is determined. For 2-nitroaniline in a 9-week oral study, the NOEL was 50 mg/kg bw/day.[9]

ToxicityPathways cluster_Metabolism Metabolic Activation cluster_Toxicity Toxic Endpoints substance 2-Nitro-4-propoxyaniline nitroreduction Nitroreduction substance->nitroreduction developmental Developmental Toxicity substance->developmental organ_toxicity Organ Toxicity (Blood, Liver, Kidney) substance->organ_toxicity hydroxylamine Reactive Hydroxylamine Intermediate nitroreduction->hydroxylamine methemoglobinemia Methemoglobinemia hydroxylamine->methemoglobinemia genotoxicity Genotoxicity (DNA Adducts) hydroxylamine->genotoxicity carcinogenicity Carcinogenicity genotoxicity->carcinogenicity

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Nitro-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Nitro-4-propoxyaniline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing the spectrum, predicts the spectral features based on analogous structures, and outlines the experimental protocol for acquiring such data. Our approach is grounded in the principles of structure-property relationships, offering a deep dive into the electronic effects of the nitro, amino, and propoxy functional groups on the aromatic system.

Theoretical Framework: Unraveling the Electronic Influences

The chemical structure of 2-Nitro-4-propoxyaniline, a 1,2,4-trisubstituted benzene ring, presents a fascinating case study in the interplay of substituent effects on proton chemical shifts (δ) and spin-spin coupling constants (J). The three distinct functional groups—an electron-donating amino group (-NH₂), an electron-donating propoxy group (-OCH₂CH₂CH₃), and a strongly electron-withdrawing nitro group (-NO₂)—exert profound and predictable influences on the electron density of the aromatic ring.

  • The Amino Group (-NH₂): As a powerful electron-donating group through resonance, the -NH₂ group increases electron density at the ortho and para positions. This shielding effect shifts the signals of the corresponding protons upfield (to a lower ppm value).

  • The Propoxy Group (-OCH₂CH₂CH₃): Similar to the amino group, the alkoxy group is also electron-donating via resonance, contributing to increased shielding at its ortho and para positions. Its inductive effect, owing to the electronegativity of the oxygen atom, is also a factor to consider.

  • The Nitro Group (-NO₂): Conversely, the nitro group is a potent electron-withdrawing group through both resonance and induction. This deshields the aromatic protons, particularly those at the ortho and para positions, causing their signals to shift downfield (to a higher ppm value).

The final chemical shift of each aromatic proton in 2-Nitro-4-propoxyaniline is a net result of these competing electronic effects.

Predicted ¹H NMR Spectrum of 2-Nitro-4-propoxyaniline

Comparative Spectral Data

The following table summarizes the ¹H NMR data for key reference compounds, which will inform our prediction for 2-Nitro-4-propoxyaniline.

Compound NameAromatic Protons Chemical Shifts (ppm) and MultiplicitiesReference
2-Nitroaniline H-3: ~8.10 (dd), H-4: ~7.35 (ddd), H-5: ~6.82 (dd), H-6: ~6.69 (ddd)[1]
4-Nitroaniline H-2/H-6: ~7.97 (d), H-3/H-5: ~6.64 (d)[2]
2-Methoxy-4-nitroaniline H-3: 7.80 (d), H-5: 7.66 (dd), H-6: 6.64 (d)[3]
1-Nitro-4-propoxybenzene H-2/H-6: 8.21 (d), H-3/H-5: 6.95-7.0 (m)[4]
Predicted Assignments and Rationale

Based on the analysis of substituent effects and the comparative data, the predicted ¹H NMR spectrum of 2-Nitro-4-propoxyaniline in a standard solvent like CDCl₃ is as follows:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-3 ~7.8 - 8.0Doublet (d)Jmeta (H3-H5) ≈ 2.5 - 3.0This proton is ortho to the strongly electron-withdrawing NO₂ group, leading to significant deshielding and a downfield shift. It will exhibit meta-coupling to H-5.
H-5 ~6.8 - 7.0Doublet of Doublets (dd)Jortho (H5-H6) ≈ 8.5 - 9.0; Jmeta (H5-H3) ≈ 2.5 - 3.0Positioned ortho to the electron-donating propoxy group and meta to the nitro group, its chemical shift will be a balance of these effects. It will show ortho-coupling to H-6 and meta-coupling to H-3.
H-6 ~6.6 - 6.8Doublet (d)Jortho (H6-H5) ≈ 8.5 - 9.0This proton is ortho to the electron-donating amino group and meta to the propoxy group, resulting in a significant upfield shift. It will exhibit ortho-coupling to H-5.
-NH₂ ~5.8 - 6.2Broad Singlet (br s)-The chemical shift of amine protons can vary depending on solvent and concentration and often appears as a broad signal due to quadrupole broadening and exchange.
-OCH₂- ~3.9 - 4.1Triplet (t)J ≈ 6.5 - 7.0These protons are deshielded by the adjacent oxygen atom. They will be split into a triplet by the two neighboring methylene protons.
-CH₂- ~1.8 - 2.0Sextet (or Multiplet)J ≈ 7.0These methylene protons are adjacent to the -OCH₂- and -CH₃ groups and will thus appear as a sextet or a more complex multiplet.
-CH₃ ~1.0 - 1.2Triplet (t)J ≈ 7.0 - 7.5The terminal methyl group protons are the most shielded in the propoxy chain and will be split into a triplet by the adjacent methylene group.
Visualizing the Predicted Spectrum and Coupling

The following diagram illustrates the predicted coupling interactions in the aromatic region of 2-Nitro-4-propoxyaniline.

G cluster_aromatic Aromatic Region H3 H-3 H5 H-5 H3->H5 Jmeta (2.5-3.0 Hz) H6 H-6 H5->H6 Jortho (8.5-9.0 Hz)

Caption: Predicted coupling pathways for the aromatic protons of 2-Nitro-4-propoxyaniline.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The following is a detailed, field-proven methodology for the acquisition of a high-quality ¹H NMR spectrum of 2-Nitro-4-propoxyaniline.

Materials and Instrumentation
  • Analyte: 2-Nitro-4-propoxyaniline (5-10 mg)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), 0.6-0.7 mL

  • Internal Standard: Tetramethylsilane (TMS) (if not provided in the solvent)

  • NMR Spectrometer: A 300 MHz or higher field NMR spectrometer

  • NMR Tubes: 5 mm diameter, high-precision NMR tubes

  • Ancillary Equipment: Volumetric pipette, Pasteur pipette, vortex mixer

Sample Preparation Workflow

The integrity of the NMR data is critically dependent on meticulous sample preparation.

G start Start: Weigh Analyte dissolve Dissolve 5-10 mg of Analyte in 0.6-0.7 mL of Deuterated Solvent start->dissolve vortex Vortex to Ensure Homogeneous Solution dissolve->vortex transfer Transfer Solution to High-Precision NMR Tube vortex->transfer cap Cap the NMR Tube transfer->cap end End: Sample Ready for Analysis cap->end

Sources

History of 5-Nitro-2-propoxyaniline as an artificial sweetener

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History of 5-Nitro-2-propoxyaniline as an Artificial Sweetener

Abstract

5-Nitro-2-propoxyaniline, commercially known as P-4000 or Ultrasüss, holds a unique and cautionary place in the history of food science. As one of the most potent sweetening agents ever discovered—approximately 4,000 times sweeter than sucrose—its trajectory from a promising sugar substitute to a banned substance offers critical insights into the evolving landscape of food additive toxicology and regulation. This guide provides a comprehensive technical overview of P-4000, detailing its discovery, chemical synthesis, physicochemical properties, and the toxicological evidence that led to its prohibition in the United States and other jurisdictions.

Discovery and Chemical Identity

First synthesized in 1946 by Verkade et al., 5-nitro-2-propoxyaniline emerged from research into the structure-activity relationships of sweet-tasting aromatic nitro compounds.[1] It belongs to a class of nitro-amino alkoxybenzenes and is chemically identified as 5-Nitro-2-propoxybenzenamine.[1][2] Its intense sweetness, coupled with a desirable lack of the bitter aftertaste associated with saccharin, positioned it as a highly promising artificial sweetener in the post-war era.[1][3]

Chemical Structure

The molecular structure of 5-Nitro-2-propoxyaniline is fundamental to its properties. The arrangement of the amino (-NH2), nitro (-NO2), and propoxy (-OCH2CH2CH3) groups on the benzene ring is critical for its interaction with sweet taste receptors.

mol

Caption: Chemical structure of 5-Nitro-2-propoxyaniline.

Physicochemical Properties

5-Nitro-2-propoxyaniline is an orange crystalline solid with properties that influenced both its application and its biological fate.[1][4] Its stability in boiling water and dilute acids made it suitable for use in a variety of food and beverage applications.[1][4] However, its low solubility in water presented formulation challenges.

PropertyValueSource
IUPAC Name 5-nitro-2-propoxyanilinePubChem[2]
Common Names P-4000, Ultrasüss, ArosWikipedia, Encyclopedia.com[3][4]
CAS Number 553-79-7DrugFuture[1]
Molecular Formula C₉H₁₂N₂O₃DrugFuture[1]
Molecular Weight 196.20 g/mol PubChem[2]
Appearance Orange crystalline solidDrugFuture[1]
Melting Point 47.5–48.5 °CDrugFuture[1]
Water Solubility 136 mg/L (at 20 °C)DrugFuture[1]
Sweetness Index ~4,000 times sucroseWikipedia[4]

Synthesis Protocols

The synthesis of 5-Nitro-2-propoxyaniline can be achieved through several routes. The method outlined by Verkade and colleagues serves as a foundational reference.[1] A common laboratory-scale synthesis involves the nitration of 2-propoxyaniline. The causality behind this workflow is the controlled electrophilic aromatic substitution to introduce the nitro group at the correct position relative to the activating amino and propoxy groups.

Representative Synthesis Workflow

The following diagram illustrates the logical steps for a potential synthesis, starting from a common precursor.

G start Start: 2-Propoxyaniline Precursor step1 Step 1: Acetylation Protect the amine group with acetic anhydride to prevent oxidation and direct nitration. start->step1 Reagent: Acetic Anhydride step2 Step 2: Nitration Introduce the nitro group using a nitrating agent (e.g., HNO₃/H₂SO₄). The acetamido group directs para-substitution. step1->step2 Reagent: Nitrating Mixture step3 Step 3: Hydrolysis Remove the acetyl protecting group via acid or base hydrolysis to restore the amine functionality. step2->step3 Reagent: HCl or NaOH end_product End Product: 5-Nitro-2-propoxyaniline Purify via recrystallization. step3->end_product Process: Purification

Caption: Logical workflow for the synthesis of 5-Nitro-2-propoxyaniline.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Protection of the Amine Group: Dissolve 2-propoxyaniline in glacial acetic acid. Slowly add acetic anhydride while stirring in an ice bath to control the exothermic reaction. Stir for 1-2 hours until the reaction is complete, yielding 2-propoxyacetanilide.

  • Step 2: Nitration: Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C. Slowly add the 2-propoxyacetanilide from the previous step, ensuring the temperature does not rise above 10°C. The acetamido group directs the electrophilic nitration to the para position. After the addition is complete, allow the mixture to stir for several hours before pouring it onto crushed ice to precipitate the product, 5-nitro-2-propoxyacetanilide.

  • Step 3: Deprotection (Hydrolysis): Heat the nitrated intermediate under reflux with aqueous hydrochloric acid. This cleaves the amide bond, removing the acetyl group and yielding the crude 5-nitro-2-propoxyaniline.

  • Step 4: Purification: Neutralize the acidic solution and collect the precipitated orange solid. Recrystallize the crude product from a suitable solvent system, such as n-propanol and petroleum ether, to obtain pure orange crystals of 5-Nitro-2-propoxyaniline.[1]

Toxicology and Regulatory Action

Despite its promising sensory profile, concerns about the safety of 5-Nitro-2-propoxyaniline arose shortly after its discovery. The presence of a nitro group on an aromatic amine is a structural alert for potential toxicity, a fact that guided subsequent toxicological evaluations.

Early Toxicity Studies and Ban

Chronic toxicity studies in the late 1940s raised significant safety concerns. Research conducted by Fitzhugh et al. (1951) on rats demonstrated adverse effects, contributing to a re-evaluation of its safety for human consumption.[1] The potential for toxicity led the U.S. Food and Drug Administration (FDA) to take decisive action. On January 19, 1950, the FDA published an order in the Federal Register prohibiting its use in food.[4] Under this ruling, any food product containing a detectable amount of 5-nitro-2-propoxyaniline is considered adulterated and in violation of U.S. law.[2][4]

Modern Toxicological Predictions

With the advent of computational toxicology, the risks associated with P-4000 have been further clarified. Recent in silico studies, which use computer models to predict the toxicity of chemical structures, have suggested that 5-Nitro-2-propoxyaniline is both mutagenic and carcinogenic.[5] These predictions reinforce the rationale behind the original ban and underscore the compound's unsuitability as a food additive.[5] One 2021 study using multiple prediction models found P-4000 to be consistently predicted as a carcinogen.[5]

Conclusion: A Cautionary Tale in Sweetener Development

The history of 5-Nitro-2-propoxyaniline serves as a pivotal case study for food scientists, toxicologists, and regulatory bodies. Its story highlights a critical paradigm shift in food additive evaluation: from a primary focus on function and acute toxicity to a more rigorous assessment of long-term, chronic health effects. While its potency was unmatched, the inherent toxicological risks associated with its chemical structure ultimately—and correctly—precluded its use. The fall of P-4000 underscores the principle that for any food additive, safety must be the paramount consideration, outweighing even the most desirable functional properties.

References

  • DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]1]

  • Gadal, M., & Gopalakrishnan, V. (2021). In Silico: Mutagenicity and carcinogenicity prediction of Sugar substitutes. bioRxiv. Retrieved from [Link]5]

  • ResearchGate. (n.d.). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Retrieved from [Link]]

  • PubMed Central. (n.d.). Artificial Sweeteners: History and New Concepts on Inflammation. Retrieved from [Link]]

  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]4]

  • FooDB. (2015). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). Retrieved from [Link]]

  • PubChem. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]2]

  • Encyclopedia.com. (n.d.). P.4000. Retrieved from [Link]3]

  • Wikipedia. (n.d.). Sugar substitute. Retrieved from [Link]]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Nitro-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Nitro-4-propoxyaniline is an aromatic compound with potential applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialized organic materials. Its structure, featuring an aniline backbone with nitro and propoxy substituents, provides a versatile scaffold for further chemical modification. Nitroanilines are crucial intermediates in the manufacturing of various commercial products, including azo dyes and photographic antifogging agents.[1][2]

This document provides a detailed protocol for the synthesis of 2-nitro-4-propoxyaniline, designed for researchers in organic and medicinal chemistry. The core of this synthesis is the Williamson ether synthesis, a robust and widely adopted method for preparing ethers.[3] This guide will focus on the O-alkylation of the logical precursor, 4-amino-3-nitrophenol, with a propyl halide. While the prompt specifies o-nitroaniline as the ultimate starting material, its conversion to 4-amino-3-nitrophenol involves multiple steps (e.g., protection, sulfonation, alkali fusion, deprotection) that are beyond the scope of this specific protocol.[4] Here, we provide an in-depth, self-validating protocol for the final, critical etherification step.

Our approach emphasizes the causality behind procedural choices, methods for ensuring the integrity of the results, and a foundation built on authoritative scientific principles.

Part 1: Scientific Principles and Rationale

The Williamson Ether Synthesis: A Mechanistic Overview

The formation of the target ether bond is achieved via the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[5] This reaction involves the nucleophilic attack of an alkoxide ion—in this case, a phenoxide—on an alkyl halide.[3]

The mechanism proceeds in two conceptual stages:

  • Deprotonation: The phenolic hydroxyl group of 4-amino-3-nitrophenol is acidic and can be deprotonated by a suitable base to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of the propyl halide. This concerted, one-step SN2 mechanism involves a backside attack, leading to the displacement of the halide leaving group and the formation of the C-O ether bond.[5]

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction A 4-Amino-3-nitrophenol (Ar-OH) C Potassium Phenoxide (Ar-O⁻ K⁺) A->C Deprotonation B Potassium Carbonate (K₂CO₃) B->A Base D 1-Iodopropane (CH₃CH₂CH₂-I) E 2-Nitro-4-propoxyaniline (Ar-O-CH₂CH₂CH₃) C->E Nucleophilic Attack (SN2) D->E F Potassium Iodide (KI) E->F Byproduct

Figure 1: Conceptual workflow of the Williamson ether synthesis.

Causality Behind Reagent Selection
  • Substrate (4-amino-3-nitrophenol): The phenolic hydroxyl group provides the necessary nucleophile after deprotonation. The electron-withdrawing nitro group increases the acidity of the phenol, facilitating deprotonation.

  • Alkylating Agent (1-Iodopropane): A primary alkyl halide is chosen to ensure the reaction proceeds via an SN2 mechanism.[5] Secondary and tertiary halides are prone to E2 elimination side reactions. 1-Iodopropane is preferred over 1-bromopropane or 1-chloropropane because iodide is an excellent leaving group, accelerating the reaction rate.

  • Base (Potassium Carbonate, K₂CO₃): A moderately weak base like K₂CO₃ is ideal for this synthesis. It is strong enough to deprotonate the acidic phenol but not so strong that it promotes side reactions or hydrolysis of other functional groups.[6] Its low cost, ease of handling, and simple removal during workup make it a practical choice for laboratory and industrial applications.[3][7]

  • Solvent (Acetone): A polar aprotic solvent like acetone is employed. It effectively dissolves the reactants while not participating in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, reducing its reactivity.[3] N,N-Dimethylformamide (DMF) is another excellent alternative.

Part 2: Experimental Protocol

Safety and Hazard Analysis

All procedures must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Substance CAS No. Primary Hazards
o-Nitroaniline88-74-4Toxic if swallowed, inhaled, or in contact with skin; may cause organ damage through prolonged exposure.[8][9][10]
4-amino-3-nitrophenol610-81-1Irritant; potential sensitizer. Handle with care.
1-Iodopropane107-08-4Flammable liquid and vapor; causes skin and eye irritation.[11][12][13]
Potassium Carbonate584-08-7Causes serious eye irritation; skin and respiratory irritant.
Acetone67-64-1Highly flammable liquid and vapor; causes serious eye irritation.
2-Nitro-4-propoxyaniline(N/A)Assumed to be toxic based on structural similarity to other nitroanilines.[14] Handle with caution.
Materials and Equipment
Reagents & Chemicals Equipment
4-amino-3-nitrophenol100 mL Round-bottom flask
1-IodopropaneReflux condenser
Anhydrous Potassium Carbonate (powdered)Magnetic stirrer and stir bar
Acetone (ACS grade)Heating mantle with temperature control
Ethyl acetateSeparatory funnel (250 mL)
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Beakers, Erlenmeyer flasks, graduated cylinders
Deionized WaterThin-Layer Chromatography (TLC) plates (silica)
TLC Eluent (e.g., 3:1 Hexanes:Ethyl Acetate)Crystallization dish
Buchner funnel and filter paper
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-nitrophenol (1.54 g, 10.0 mmol).

    • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents).

    • Add 40 mL of acetone.

  • Addition of Alkylating Agent:

    • While stirring the suspension, add 1-iodopropane (1.17 mL, 12.0 mmol, 1.2 equivalents) dropwise using a syringe.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the mixture to a gentle reflux (approx. 56 °C for acetone) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours.

  • Reaction Monitoring (Trustworthiness Check):

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Prepare a TLC plate with a spot for the starting material (4-amino-3-nitrophenol) and a spot for the reaction mixture.

    • Elute with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

    • The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

    • Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure.

    • Dissolve the resulting crude residue in 50 mL of ethyl acetate.

    • Transfer the solution to a 250 mL separatory funnel and wash sequentially with 2x 30 mL of deionized water and 1x 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain the purified 2-nitro-4-propoxyaniline as a crystalline solid.

Part 3: Validation and Data Presentation

Product Characterization

To validate the synthesis and confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point range indicates high purity. The melting point of the related isomer, 5-nitro-2-propoxyaniline, is 49 °C, providing a reference point.[15]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the propyl group (a triplet around 0.9-1.1 ppm, a sextet around 1.7-1.9 ppm, and a triplet around 3.9-4.1 ppm) and distinct signals for the aromatic protons and the amine protons.

  • ¹³C NMR Spectroscopy: Will confirm the number of unique carbon environments in the molecule.

  • FT-IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the amine (around 3300-3500 cm⁻¹), C-H stretches (aliphatic and aromatic), the asymmetric and symmetric N-O stretches of the nitro group (around 1520 and 1340 cm⁻¹), and the C-O-C ether stretch (around 1250 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 2-nitro-4-propoxyaniline (196.20 g/mol ).[15]

Experimental Workflow Visualization

G start Start setup 1. Combine Reactants (Phenol, K₂CO₃, Acetone) start->setup add_alkyl 2. Add 1-Iodopropane setup->add_alkyl reflux 3. Heat to Reflux (4-6 hours) add_alkyl->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool & Filter monitor->workup Reaction Complete extract 6. Evaporate & Extract (EtOAc / Water) workup->extract dry 7. Dry & Concentrate extract->dry purify 8. Recrystallize dry->purify characterize 9. Characterize Product (NMR, MP, MS, IR) purify->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary
Parameter Value Rationale
4-amino-3-nitrophenol 10.0 mmol (1.0 eq)Limiting reagent
Potassium Carbonate 15.0 mmol (1.5 eq)Ensures complete deprotonation of the phenol
1-Iodopropane 12.0 mmol (1.2 eq)Slight excess to drive the reaction to completion
Reaction Temperature ~56 °C (Acetone Reflux)Provides sufficient energy for the reaction without causing degradation
Reaction Time 4-6 hoursTypical duration for this type of etherification[3]
Expected Yield 75-90%Based on typical yields for Williamson ether syntheses[3]

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of 2-nitro-4-propoxyaniline via the Williamson ether synthesis of 4-amino-3-nitrophenol. By explaining the rationale behind reagent choices and procedural steps, and by including comprehensive validation and safety protocols, this guide serves as a valuable resource for researchers. The methodology is robust, scalable, and founded on well-established principles of organic chemistry, ensuring a high probability of success for professionals in drug development and chemical synthesis.

References

  • Preparation method of 4-propylthio-2-nitroaniline. Google Patents.

  • Synthetic process of 2-cyano-4-nitroaniline. Google Patents.

  • Williamson ether synthesis. Wikipedia.

  • Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. ResearchGate.

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

  • 2-Nitroaniline Safety Data Sheet. Thermo Fisher Scientific.

  • Safety Data Sheet: 2-Nitroaniline. Carl ROTH.

  • 2-Nitroaniline SDS, 88-74-4 Safety Data Sheets. ECHEMI.

  • 2-Nitroaniline synthesis. ChemicalBook.

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM.

  • Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. ResearchGate.

  • 2-Nitroaniline. Wikipedia.

  • 5-Nitro-2-propoxyaniline. PubChem, NIH.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • PROPYL IODIDE FOR SYNTHESIS. Loba Chemie.

  • Application Notes and Protocols: Williamson Ether Synthesis of 2-Propoxynaphthalene. Benchchem.

  • o-Nitro Aniline CAS No 88-74-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda Blog.

  • Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Vedantu.

  • material safety data sheet sds/msds. CDH Fine Chemical.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum. ChemicalBook.

  • Williamson ether synthesis. TCI EUROPE N.V.

  • 1-Iodopropane, n-Propyl Iodide. Deepwater Chemicals, Inc.

  • Aldrich 185310 - SAFETY DATA SHEET. Sigma-Aldrich.

  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis... PubMed.

  • Safety Data Sheet: 4-Nitroaniline. Carl ROTH.

  • Williamson Ether Synthesis. YouTube.

  • Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Filo.

  • A MATERIAL SAFETY DATA SHEET PROPYL IODIDE. srlchem.com.

  • 2-Methoxy-4-nitroaniline. Tokyo Chemical Industry Co., Ltd.

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Application Note & Protocol: Regioselective Nitration of 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Regioselectivity in Activated Systems

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing critical intermediates for pharmaceuticals, dyes, and agrochemicals.[1] 5-Nitro-2-propoxyaniline, for instance, is a known high-intensity artificial sweetener, sometimes referred to as P-4000.[2][3][4] The synthesis of such molecules, however, is not always trivial. The nitration of 2-propoxyaniline presents a classic regioselectivity challenge for chemists. The benzene ring is substituted with two groups of opposing electronic influence: an activating, ortho, para-directing propoxy group (-OPr) and an activating, ortho, para-directing amino group (-NH₂).

Direct nitration of the free aniline is ill-advised due to the high reactivity of the ring, which can lead to multiple nitration products and significant oxidation, often resulting in the formation of undesirable tarry by-products.[5] The key to a controlled and selective reaction lies in modulating the reactivity of the amino group. By conducting the reaction in a strong acidic medium, such as a mixture of concentrated sulfuric and nitric acids, the amino group is protonated to form an anilinium ion (-NH₃⁺). This transformation is pivotal; the anilinium group is a deactivating, meta-directing group.[6][7]

This protocol leverages this principle. The powerful ortho, para-directing influence of the propoxy group and the meta-directing influence of the newly-formed anilinium group work in concert, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the position that is para to the propoxy group and meta to the anilinium group. This strategy allows for the high-yield, regioselective synthesis of the desired 5-nitro-2-propoxyaniline isomer.

This document provides a comprehensive, field-tested protocol for this synthesis, including mechanistic insights, a step-by-step procedure, safety precautions, and troubleshooting advice.

Reaction Mechanism and Rationale

The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism.

Step 1: Generation of the Electrophile. Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Formation of the Directing Group. 2-propoxyaniline is dissolved in concentrated sulfuric acid, protonating the basic amino group to form the 2-propoxyanilinium ion.

Step 3: Electrophilic Attack. The electron-rich aromatic ring of the 2-propoxyanilinium ion attacks the nitronium ion. The directing effects of the substituents guide the attack. The propoxy group strongly directs para, while the anilinium group directs meta. Both influences guide the electrophile to the C5 position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 4: Re-aromatization. A weak base (HSO₄⁻ or H₂O) removes a proton from the C5 carbon, collapsing the sigma complex and restoring the aromaticity of the ring to yield the protonated product.

Step 5: Deprotonation. During the aqueous workup and neutralization, the anilinium group is deprotonated to regenerate the amino group, yielding the final product, 5-nitro-2-propoxyaniline.

Reaction_Mechanism sub 2-Propoxyanilinium Ion sigma Sigma Complex (Resonance Stabilized) sub->sigma Electrophilic Attack no2_ion Nitronium Ion (NO₂⁺) no2_ion->sigma prod_h Protonated Product sigma->prod_h Re-aromatization (-H⁺) prod_final 5-Nitro-2-propoxyaniline prod_h->prod_final Neutralization (Workup)

Caption: Key stages of the electrophilic aromatic nitration of 2-propoxyaniline.

Experimental Protocol

This procedure is adapted from established methods for the nitration of substituted anilines.[7][8][9]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
2-PropoxyanilineC₉H₁₃NO151.215.00 g33.061.0
Sulfuric Acid (98%)H₂SO₄98.08~18 mL--
Nitric Acid (70%)HNO₃63.012.3 mL36.371.1
Sodium HydroxideNaOH40.00As needed--
Ethanol (95%)C₂H₅OH46.07As needed--
Distilled WaterH₂O18.02As needed--
IceH₂O18.02~100 g--
Equipment
  • 100 mL Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer (-20 to 100 °C)

  • Ice/salt bath

  • Beakers (250 mL, 500 mL)

  • Büchner funnel and filtration flask

  • pH paper or pH meter

Step-by-Step Procedure

A. Preparation of the Amine Salt Solution (Time: ~20 min)

  • In a 100 mL three-neck flask equipped with a magnetic stir bar and thermometer, add 15 mL of concentrated sulfuric acid.

  • Cool the flask in an ice/salt bath to between -5 °C and 0 °C.

  • Causality: This low temperature is crucial to dissipate the heat generated from the exothermic dissolution and salt formation, preventing degradation of the starting material.

  • Slowly and carefully add 5.00 g (33.06 mmol) of 2-propoxyaniline dropwise (if liquid) or in small portions (if solid) to the cold, stirring sulfuric acid. Use a glass pipette or powder funnel.

  • Maintain the temperature below 10 °C throughout the addition. The resulting solution should be a clear, slightly viscous solution of 2-propoxyanilinium sulfate.

B. Preparation of the Nitrating Mixture (Time: ~10 min)

  • In a separate small beaker or flask, carefully add 3 mL of concentrated sulfuric acid.

  • Cool this flask in a separate ice bath.

  • Slowly add 2.3 mL (36.37 mmol) of concentrated nitric acid to the cold sulfuric acid.

  • Causality: Preparing the nitrating mixture separately and pre-cooling it ensures the complete formation of the nitronium ion and allows for better control during its addition to the reaction. Always add acid to acid cautiously.

C. Nitration Reaction (Time: ~45 min)

  • Ensure the amine salt solution is cooled back down to 0 °C.

  • Transfer the cold nitrating mixture to a dropping funnel and place it on the central neck of the three-neck flask.

  • Add the nitrating mixture drop by drop to the stirring amine salt solution over a period of 30 minutes.

  • Causality: This slow, controlled addition is the most critical step. It prevents a dangerous temperature spike from the highly exothermic nitration reaction, which would lead to dinitration and oxidative side products. The temperature of the reaction mixture must be rigorously maintained between 0 °C and 5 °C.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes to ensure the reaction goes to completion.

D. Workup and Isolation (Time: ~1 hour)

  • In a 500 mL beaker, place approximately 100 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the ice with constant stirring. This will precipitate the crude product.

  • Causality: Quenching the reaction on ice safely dilutes the strong acid and dissipates the heat of dilution. The product is less soluble in the cold aqueous solution.

  • The solution will still be strongly acidic. Place the beaker in an ice bath and slowly neutralize the mixture by adding a cold concentrated solution of sodium hydroxide (e.g., 50% w/v) or by carefully adding aqueous ammonia until the pH is ~7-8. This step is also highly exothermic and must be done slowly with efficient cooling.

  • Causality: Neutralization deprotonates the anilinium group, converting the water-soluble salt into the free aniline base, which is much less soluble and precipitates fully.

  • Collect the precipitated orange solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold distilled water until the washings are neutral to pH paper.

  • Press the solid as dry as possible on the funnel.

E. Purification (Time: ~1-2 hours)

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes faintly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified orange crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry them in a desiccator or a vacuum oven at low heat.

Expected Results
  • Product: 5-Nitro-2-propoxyaniline

  • Appearance: Orange crystalline solid.[4]

  • Melting Point: 49 °C.[3][10]

  • Theoretical Yield: (33.06 mmol * 196.20 g/mol ) = 6.49 g. An isolated yield of 70-85% is typical for this type of reaction.

Experimental Workflow Diagram

Workflow A Prepare Amine Salt: 2-Propoxyaniline in H₂SO₄ (-5 to 0°C) C Slowly add (B) to (A) Maintain 0-5°C A->C B Prepare Nitrating Mix: HNO₃ in H₂SO₄ (Cool in ice bath) B->C D Quench on Ice C->D 30-45 min E Neutralize with NaOH (pH 7-8) D->E F Vacuum Filter Wash with H₂O E->F Precipitate forms G Recrystallize (Ethanol/Water) F->G Crude Product H Filter and Dry Product G->H I Characterize: MP, NMR, IR H->I Purified Product

Sources

2-Nitro-4-propoxyaniline: A Versatile Intermediate for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Nitro-4-propoxyaniline

In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 2-Nitro-4-propoxyaniline, a substituted nitroaniline, emerges as a valuable building block, particularly in the synthesis of dyes, pharmaceuticals, and heterocyclic compounds. Its utility stems from the presence of three key functional groups on the benzene ring: a nitro group, an amino group, and a propoxy group. The ortho-relationship of the nitro and amino groups is particularly significant, predisposing the molecule to cyclization reactions to form heterocyclic systems. The propoxy group at the 4-position modulates the electronic properties and solubility of the molecule and its derivatives.

This comprehensive guide provides detailed application notes and protocols for the use of 2-Nitro-4-propoxyaniline as a synthetic intermediate. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use. While specific experimental data for 2-Nitro-4-propoxyaniline is not extensively published, the following table summarizes its known properties and provides estimated values based on structurally similar compounds like 2-methoxy-4-nitroaniline and 4-nitroaniline. Researchers should independently verify these properties where critical.

PropertyValueSource/Reference
Chemical Name 2-Nitro-4-propoxyaniline-
CAS Number 105168-92-1
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Appearance Likely a yellow or orange solidInferred from analogs[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Likely sparingly soluble in water, soluble in organic solvents like ethanol, ether, and acetone.Inferred from analogs[1]

Safety Precautions:

Nitroanilines are generally considered hazardous materials and should be handled with appropriate care in a well-ventilated fume hood.[2][3][4][5][6] Based on the data for related compounds, 2-Nitro-4-propoxyaniline should be considered toxic if swallowed, in contact with skin, or if inhaled.[4][6] It may cause damage to organs through prolonged or repeated exposure.[4][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Core Synthetic Applications and Protocols

The synthetic utility of 2-Nitro-4-propoxyaniline is primarily centered around the reactivity of its nitro and amino groups. The following sections provide detailed protocols for its key transformations.

Reduction of the Nitro Group: Synthesis of 4-Propoxy-1,2-phenylenediamine

The reduction of the nitro group in 2-Nitro-4-propoxyaniline yields 4-propoxy-1,2-phenylenediamine, a valuable precursor for the synthesis of benzimidazoles and other heterocyclic systems.[7] A variety of reducing agents can be employed; a common and effective method utilizes iron powder in an acidic medium.

Protocol: Iron-Mediated Reduction

This protocol is adapted from a general procedure for the one-pot synthesis of benzimidazoles from 2-nitroamines.[7]

Materials:

  • 2-Nitro-4-propoxyaniline

  • Iron powder (<100 mesh)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Nitro-4-propoxyaniline (1.0 eq).

  • Add ethanol to form a slurry (approximately 10-15 mL per gram of nitroaniline).

  • With vigorous stirring, add iron powder (3.0-5.0 eq).

  • Carefully add concentrated hydrochloric acid (0.5-1.0 eq) dropwise. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • To the residue, add water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-propoxy-1,2-phenylenediamine.

  • The product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Causality and Experimental Choices:

  • Iron in acidic medium: This is a classic and cost-effective method for the reduction of aromatic nitro groups. The acid helps to activate the iron surface and serves as a proton source for the reduction.

  • Diatomaceous earth filtration: This is crucial for the efficient removal of fine iron particles and iron hydroxides formed during the workup.

  • Neutralization: The neutralization step is important to ensure the diamine product is in its free base form for efficient extraction into the organic solvent.

Reduction_Workflow start 2-Nitro-4-propoxyaniline reagents Fe, HCl, Ethanol reflux Reflux (2-4h) reagents->reflux filtration Filter through Celite reflux->filtration neutralization Neutralize with NaHCO3 filtration->neutralization extraction Extract with Ethyl Acetate neutralization->extraction product 4-Propoxy-1,2-phenylenediamine extraction->product

Caption: Workflow for the reduction of 2-Nitro-4-propoxyaniline.

Synthesis of Azo Dyes: Diazotization and Azo Coupling

The amino group of 2-Nitro-4-propoxyaniline can be readily converted to a diazonium salt, which can then be coupled with electron-rich aromatic compounds to form azo dyes.[8] The color of the resulting dye is influenced by the nature of the coupling partner and the substituents on the aromatic rings.

Protocol: Synthesis of a Representative Azo Dye

This protocol is a representative procedure adapted from the synthesis of azo dyes using a similar intermediate, 2-methoxy-4-nitroaniline.[8]

Part A: Diazotization

Materials:

  • 2-Nitro-4-propoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Beakers, magnetic stirrer

Procedure:

  • In a beaker, prepare a solution of 2-Nitro-4-propoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5 eq) and water. Cool the mixture to 0-5 °C in an ice bath with stirring.

  • In a separate beaker, dissolve sodium nitrite (1.0 eq) in a small amount of cold water.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred solution of the amine hydrochloride, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part B: Azo Coupling

Materials:

  • Diazonium salt solution from Part A

  • Coupling agent (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ice

  • Beaker, filtration apparatus

Procedure:

  • Dissolve the coupling agent (1.0 eq) in a 10% sodium hydroxide solution in a beaker. For phenolic coupling partners, an alkaline solution is used. For amino coupling partners, a weakly acidic solution is typically used.

  • Cool the solution of the coupling agent to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the stirred solution of the coupling agent, while maintaining the temperature at 0-5 °C.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration, wash thoroughly with cold water, and air dry.

  • The crude dye can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Causality and Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at 0-5 °C because diazonium salts are unstable at higher temperatures and can decompose, leading to the formation of phenols and other byproducts.

  • Acidic/Alkaline Conditions: The pH of the coupling reaction is critical. For coupling with phenols, an alkaline medium is required to deprotonate the phenol to the more nucleophilic phenoxide ion. For coupling with anilines, a weakly acidic medium is used to prevent the precipitation of the diazonium salt and to have a sufficient concentration of the free amine for coupling.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling start 2-Nitro-4-propoxyaniline reagents_d NaNO2, HCl (aq) 0-5 °C diazonium Diazonium Salt reagents_d->diazonium coupler Coupling Agent (e.g., 2-Naphthol) diazonium->coupler Coupling reagents_c NaOH (aq) 0-5 °C product Azo Dye reagents_c->product

Caption: General workflow for the synthesis of azo dyes.

Synthesis of Benzimidazoles

The 1,2-diamine product obtained from the reduction of 2-Nitro-4-propoxyaniline is a key precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmaceutical applications.[9][10][11]

Protocol: Synthesis of 6-Propoxy-1H-benzimidazole

This protocol is based on the condensation of o-phenylenediamines with formic acid.[10]

Materials:

  • 4-Propoxy-1,2-phenylenediamine (from the reduction of 2-Nitro-4-propoxyaniline)

  • Formic acid (88-98%)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 4-propoxy-1,2-phenylenediamine (1.0 eq).

  • Add an excess of formic acid (5-10 eq).

  • Heat the reaction mixture to 100-110 °C and maintain for 2-3 hours.

  • Monitor the reaction by TLC until the starting diamine is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Carefully neutralize the solution with a base such as ammonium hydroxide or sodium carbonate until the product precipitates.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • The crude 6-propoxy-1H-benzimidazole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Causality and Experimental Choices:

  • Formic Acid: Formic acid serves as both the reagent (source of the C2 carbon of the benzimidazole ring) and the solvent in this reaction.

  • Heating: The condensation and cyclization reaction requires thermal energy to proceed at a reasonable rate.

  • Neutralization: The product is precipitated by neutralizing the excess acid, which makes the benzimidazole less soluble in the aqueous medium.

Benzimidazole_Synthesis start 2-Nitro-4-propoxyaniline reduction Reduction (e.g., Fe/HCl) start->reduction diamine 4-Propoxy-1,2-phenylenediamine reduction->diamine reagents Formic Acid Heat cyclization Condensation & Cyclization diamine->cyclization reagents->cyclization product 6-Propoxy-1H-benzimidazole cyclization->product

Caption: Synthetic pathway to 6-propoxy-1H-benzimidazole.

Conclusion

2-Nitro-4-propoxyaniline is a strategically important intermediate in organic synthesis, offering a gateway to a variety of valuable compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this versatile molecule. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the desired outcomes. The principles and methodologies outlined herein are intended to serve as a practical and informative resource for the scientific community.

References

  • Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles. Synlett, 2010(18), 2759-2764. [Link]

  • ResearchGate. Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. [Link]

  • Carl Roth. Safety Data Sheet: 4-Nitroaniline. [Link]

  • Google Patents. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone.
  • Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

  • Pasha, M. A., & Nizam, A. (2011). Synthesis, Characterization and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Saudi Chemical Society, 15(1), 55-58. [Link]

  • PubChem. 2-nitro-N-(4-nitrophenyl)aniline. [Link]

  • Yutilov, Y. M., & Svertilova, I. A. (2018). Azo dyes containing 1,3,4-thiadiazole fragment: synthesis, properties and application (review). Chemistry of Heterocyclic Compounds, 54(10), 867-883. [Link]

  • Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • Carl Roth. Safety Data Sheet: 2-Nitroaniline. [Link]

  • White Rose Research Online. Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: p-nitroaniline. [Link]

  • Google Patents.
  • Rasayan Journal of Chemistry. ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. [Link]

  • Impactfactor. Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. [Link]

  • Journal of Medicinal Chemistry. 2-amino-5-Aryl-2-oxazolines. Potent New Anorectic Agents. [Link]

  • FooDB. Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). [Link]

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Application Notes and Protocols: The Strategic Use of 2-Nitro-4-propoxyaniline in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, scalability, and the ultimate success of a drug development program. 2-Nitro-4-propoxyaniline emerges as a highly valuable, yet specialized, building block. Its unique arrangement of functional groups—an amine, a nitro group, and a propoxy ether on an aromatic scaffold—offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of 2-Nitro-4-propoxyaniline, detailing its properties, core synthetic applications, and field-tested protocols designed for researchers, scientists, and drug development professionals. The strategic manipulation of its functional groups, particularly through the reduction of the nitro moiety, opens a direct pathway to crucial diamine intermediates, which are foundational for the synthesis of a wide array of heterocyclic compounds with significant pharmacological activity.

PART 1: Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of any reagent is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Data for 2-Nitro-4-propoxyaniline

PropertyValueSource
CAS Number Not explicitly found, isomer 4-Nitro-2-propoxyaniline is 105168-92-1[1]
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.20 g/mol [1]
Appearance Likely a colored crystalline solid (related nitroanilines are yellow/orange)[2]
Storage Sealed in dry, 2-8°C[1]

Safety and Handling:

Substituted nitroanilines are generally classified as toxic and require careful handling. While a specific Safety Data Sheet (SDS) for 2-Nitro-4-propoxyaniline is not available from the provided search results, the hazards associated with isomers like 2-nitroaniline and 4-nitroaniline serve as a crucial guide.

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3] May cause damage to organs through prolonged or repeated exposure.

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[4]

  • Handling: Avoid dust formation. Handle and open the container with care.[4]

  • Disposal: Dispose of contaminated waste in accordance with local, state, and federal regulations.

PART 2: Core Synthetic Transformations and Mechanistic Rationale

The synthetic utility of 2-Nitro-4-propoxyaniline is primarily centered on the transformation of its nitro and amine groups. These reactions are pivotal for constructing more complex molecular architectures common in active pharmaceutical ingredients (APIs).[]

The Gateway Reaction: Reduction of the Nitro Group

The most critical transformation of 2-Nitro-4-propoxyaniline in pharmaceutical synthesis is the reduction of the nitro group to a primary amine. This reaction converts the starting material into 4-Propoxy-1,2-phenylenediamine , a highly valuable intermediate. This diamine is a direct precursor for the formation of various heterocyclic systems.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: The selection of the reducing agent is critical for achieving high yield and chemoselectivity, avoiding the reduction of other functional groups.

    • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) with a hydrogen source (H₂ gas or a transfer agent like hydrazine or ammonium formate) is a clean and efficient method.

    • Metal-Acid Systems: Reagents like Tin (Sn) or Iron (Fe) in the presence of a strong acid (like HCl) are classic methods, though workup can be more complex.

    • Modern Catalysts: Recent advancements have introduced nanocatalysts, such as magnetic CuFe₂O₄ nanoparticles with a reducing agent like sodium borohydride, which offer high efficiency and easy catalyst recovery.[6]

The reduction is a cornerstone of many synthetic routes, as the resulting ortho-diamine is primed for cyclization reactions.

Caption: Key transformation of 2-Nitro-4-propoxyaniline.

Application in Heterocyclic Synthesis: Building Pharmacophores

The 4-Propoxy-1,2-phenylenediamine generated from the reduction step is an ideal precursor for synthesizing fused heterocyclic rings, which are prevalent in pharmaceuticals. One of the most common applications is the synthesis of the benzimidazole scaffold.

The Phillips Condensation:

This reaction involves the condensation of the ortho-diamine with a carboxylic acid (or its derivative, like an aldehyde or ester) under acidic and often heating conditions. The propoxy group at the 4-position of the aniline starting material will ultimately be at the 6-position of the resulting benzimidazole ring.

Caption: Synthesis of a benzimidazole scaffold.

This strategy is foundational in medicinal chemistry. For example, the benzimidazole core is found in proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The specific propoxy substituent can modulate the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.

PART 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. They are based on established procedures for analogous compounds.[6][7]

Protocol 3.1: Synthesis of 4-Propoxy-1,2-phenylenediamine via Catalytic Transfer Hydrogenation

This protocol utilizes a common and reliable method for nitro group reduction that avoids the use of high-pressure hydrogen gas.

Materials and Reagents:

  • 2-Nitro-4-propoxyaniline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 - 0.10 eq by weight)

  • Hydrazine monohydrate (5.0 - 10.0 eq)

  • Methanol (or Ethanol) as solvent

  • Diatomaceous earth (e.g., Celite®)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Nitro-4-propoxyaniline and methanol (approx. 10-20 mL per gram of starting material). Stir to dissolve.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Rationale: The catalyst should be handled with care, especially when dry, as it can be pyrophoric. Using a 50% wet catalyst mitigates this risk.

  • Initiation of Reduction: Heat the mixture to a gentle reflux (approx. 65°C for methanol).

  • Addition of Hydrogen Source: Add hydrazine monohydrate dropwise via an addition funnel over 30-60 minutes. An exothermic reaction is expected, and gas evolution (N₂) will be observed. Rationale: The slow addition of hydrazine controls the reaction rate and prevents a dangerous pressure buildup or thermal runaway.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot (which is typically colored and UV-active) indicates reaction completion. This usually takes 2-4 hours.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with additional methanol. Rationale: Filtering through diatomaceous earth ensures the complete removal of the fine, black catalyst powder.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the methanol. To the resulting residue, add deionized water and ethyl acetate. Transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. Rationale: The NaHCO₃ wash removes any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-Propoxy-1,2-phenylenediamine.

  • Purification and Characterization: The product is often a solid that can be purified by recrystallization or column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValue
Scale 1-10 g
Temperature 65-70 °C
Reaction Time 2-4 hours
Expected Yield 85-95%
Purity (crude) >90%

PART 4: Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls (as observed by TLC), an additional portion of hydrazine monohydrate or catalyst can be added. Ensure the reaction temperature is maintained.

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Using high-purity reagents is essential.

  • Product Instability: Phenylenediamines can be susceptible to air oxidation, often indicated by a darkening in color. It is advisable to use the product in the subsequent step as soon as possible or store it under an inert atmosphere (e.g., Nitrogen or Argon).

References

  • Google Patents: CN111349032A - Preparation method of fenbendazole intermediate 2-nitro-4-thiophenyl aniline. Describes the synthesis of a key intermediate for the anthelmintic drug fenbendazole, starting from o-nitroaniline. This highlights the role of substituted nitroanilines in veterinary pharmaceutical synthesis.
  • Beilstein Journal of Organic Chemistry: The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Discusses modern synthetic techniques like flow chemistry for API production, which can enhance safety and efficiency for reactions such as nitrations and reductions. Available at: [Link]

  • PubMed Central: Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Provides insights into advanced cyclization reactions for forming heterocyclic structures, a key application for derivatives of 2-Nitro-4-propoxyaniline. Available at: [Link]

  • PubMed Central: The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Details a modern, efficient, and environmentally friendly method for the reduction of nitroanilines to phenylenediamines using a reusable nanocatalyst.[6] Available at: [Link]

  • Carl ROTH: Safety Data Sheet: 2-Nitroaniline. Provides comprehensive safety, handling, and disposal information for a closely related compound, serving as a reliable reference for laboratory practice.[4] Available at: [Link]

  • Organic Chemistry Portal: Amine synthesis by nitro compound reduction. A valuable resource that lists and references numerous methods for the reduction of nitro compounds to amines, a key transformation discussed in this guide.[7] Available at: [Link]

  • Wikipedia: 5-Nitro-2-propoxyaniline. Provides information on an isomer, including its properties as an orange solid and its stability, which can be inferred to be similar for the target compound.[2] Available at: [Link]

  • Wikipedia: 4-Nitroaniline. Offers general information on the properties and hazards of a common nitroaniline isomer, useful for understanding the general class of compounds. Available at: [Link]

Sources

Application Notes and Protocols for 2-Nitro-4-propoxyaniline in Azo Dye Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of 2-Nitro-4-propoxyaniline as a diazo component in the synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants, and the selection of the primary aromatic amine is a critical determinant of the final dye's chromatic and performance properties.[1][2] This document details the fundamental chemical principles, step-by-step experimental protocols, safety considerations, and characterization methods pertinent to the use of 2-Nitro-4-propoxyaniline. The protocols have been developed for researchers, chemists, and professionals in the dye manufacturing and chemical development sectors, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Role of 2-Nitro-4-propoxyaniline in Azo Dye Chemistry

Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their synthesis is a cornerstone of industrial chemistry, classically achieved through a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with a suitable coupling component (e.g., a phenol, naphthol, or another aromatic amine).[1][2]

2-Nitro-4-propoxyaniline is a substituted aniline that serves as an excellent diazo component. Its molecular structure, featuring an amine group for diazotization, is modified by two key substituents:

  • Nitro Group (-NO₂): As an electron-withdrawing group, it decreases the basicity of the amine, which influences the diazotization reaction conditions. More importantly, it acts as a powerful auxochrome in the final dye molecule, often shifting the color to deeper shades (a bathochromic shift) and improving lightfastness.

  • Propoxy Group (-OCH₂CH₂CH₃): This alkoxy group is an electron-donating group and also functions as an auxochrome. It can enhance the dye's solubility in certain media and modify the final shade.

The strategic placement of these groups makes 2-Nitro-4-propoxyaniline a valuable precursor for producing a range of yellow, orange, and red disperse dyes.

Physicochemical Properties

Precise physical data for the 2-Nitro-4-propoxyaniline isomer is not widely published. However, the properties of the closely related isomer, 5-Nitro-2-propoxyaniline, provide a useful reference point for handling and experimental design.

PropertyValue (for 5-Nitro-2-propoxyaniline)Source
CAS Number 553-79-7[3][4]
Molecular Formula C₉H₁₂N₂O₃[3][4]
Molecular Weight 196.20 g/mol [3][4]
Appearance Orange solid/crystals[4][5]
Melting Point 47.5-49 °C[3][4]
Water Solubility 0.136 g/L at 20 °C (Slightly soluble)[3][4][5]
Stability Stable in boiling water and dilute acids[4][5]

Note: The CAS number for 4-Nitro-2-propoxyaniline is 105168-92-1[6]. The data presented is for a structural isomer and should be used as an estimation.

The Core Chemistry: A Mechanistic Overview

The synthesis of an azo dye from 2-Nitro-4-propoxyaniline proceeds via two fundamental and sequential reactions. Understanding the mechanism of each is critical for process optimization and troubleshooting.

Diagram: Core Reaction Mechanism

G Core Reaction Pathway for Azo Dye Synthesis cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling Amine 2-Nitro-4-propoxyaniline Reagents1 NaNO₂ + 2HCl (0-5 °C) Amine->Reagents1 Nitrosation Diazonium Diazonium Salt Intermediate (Ar-N₂⁺Cl⁻) Reagents1->Diazonium Coupler Coupling Component (e.g., 2-Naphthol) Diazonium->Coupler AzoDye Final Azo Dye (Ar-N=N-Ar') Diazonium->AzoDye Electrophilic Aromatic Substitution Reagents2 Alkaline Medium (NaOH) Coupler->Reagents2 Deprotonation G cluster_prep Preparation (Fume Hood) cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling (0-10 °C) cluster_workup Isolation & Purification P1 Prepare Amine Suspension: 2-Nitro-4-propoxyaniline in water + conc. HCl P2 Prepare Nitrite Solution: NaNO₂ in cold water D1 Cool amine suspension in ice-salt bath P1->D1 P3 Prepare Coupler Solution: 2-Naphthol in NaOH solution D2 Add nitrite solution dropwise to amine suspension (maintain T < 5 °C) D1->D2 D3 Stir for 15-30 min post-addition D2->D3 C1 Cool coupler solution in ice bath D3->C1 Use diazonium solution immediately C2 Slowly add cold diazonium salt solution to stirred coupler solution C1->C2 C3 Observe dye precipitation C2->C3 C4 Stir for 30 min C3->C4 W1 Collect precipitate via vacuum filtration C4->W1 W2 Wash filter cake with cold distilled water W1->W2 W3 Dry the dye product (air or vacuum oven) W2->W3

Caption: Step-by-step workflow for azo dye synthesis.

Protocol Part 1: Diazotization of 2-Nitro-4-propoxyaniline
  • Prepare the Amine Salt Suspension: In a 250 mL beaker, combine 1.96 g (0.01 mol) of 2-Nitro-4-propoxyaniline with 20 mL of distilled water. While stirring, slowly add 5.0 mL of concentrated hydrochloric acid. The mixture will form a fine suspension of the hydrochloride salt.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous stirring. An external thermometer is essential to monitor the temperature.

  • Prepare Nitrite Solution: In a separate small beaker, dissolve 0.72 g (0.0105 mol, 1.05 equivalents) of sodium nitrite in 10 mL of cold distilled water.

  • Perform Diazotization: Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold, stirred amine salt suspension over 15-20 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 5 °C. [7]The formation of the diazonium salt is indicated by the dissolution of the suspended solids to form a clear, yellowish solution.

  • Reaction Completion: After the addition is complete, continue to stir the solution in the ice bath for an additional 15 minutes to ensure the reaction goes to completion.

  • (Optional) Remove Excess Nitrous Acid: A small amount of urea can be added to quench any excess nitrous acid, which would otherwise decompose and cause side reactions. The quenching is complete when a drop of the reaction mixture no longer gives a positive test (a blue-black color) with starch-iodide paper.

Protocol Part 2: Azo Coupling with 2-Naphthol
  • Prepare the Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution (prepared by dissolving 2.0 g of NaOH in 50 mL of water). Stir until a clear solution is obtained.

  • Cooling: Cool this solution in a separate ice bath to approximately 5-10 °C.

  • Perform Coupling: While stirring the cold 2-naphthol solution vigorously, slowly add the previously prepared cold diazonium salt solution.

  • Observe Precipitation: An intensely colored orange-red precipitate will form immediately as the azo dye is produced. [8][9][10]5. Reaction Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation: Collect the solid dye product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold distilled water to remove any inorganic salts and unreacted starting materials.

  • Drying: Press the solid dry on the filter paper and then transfer it to a watch glass to air dry or dry in a vacuum oven at a low temperature (e.g., 60 °C).

Characterization

The synthesized dye can be characterized to confirm its structure and purity:

  • UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol or DMF) and record the absorption spectrum to determine the wavelength of maximum absorption (λmax), which corresponds to its color.

  • Infrared (IR) Spectroscopy: An IR spectrum will show characteristic peaks, including the N=N stretch (typically weak, around 1400-1500 cm⁻¹), C-N stretches, aromatic C=C stretches, and vibrations corresponding to the nitro (-NO₂) and propoxy (-O-CH₂-) groups.

References

  • Mehdi, S. (1992). Structure of 2-methoxy-4-nitroaniline. Acta Crystallographica Section C Crystal Structure Communications, 48(4), 749–751. [Link]

  • Gung, B.W., & Taylor, R.T. (2004). The Synthesis of Azo Dyes. Journal of Chemical Education, 81, 1630.
  • PubChem. (n.d.). 5-Nitro-2-propoxyaniline. National Center for Biotechnology Information. [Link]

  • DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline. [Link]

  • Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. [Link]

  • FooDB. (2010). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). [Link]

  • Wikipedia. (n.d.). Azo coupling. [Link]

  • Google Patents. (n.d.). Preparation method of o-chloro-p-nitroaniline diazonium salt.
  • Clark, J. (n.d.). Some reactions of diazonium ions. Chemguide. [Link]

  • ResearchGate. (n.d.). The diazotization process. [Link]

  • One Part of Chemistry. (2013). Synthesis of azo dyes. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. [Link]

  • researchClue.com. (n.d.). SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS. [Link]

  • SciSpace. (n.d.). Synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on polyester fibre. [Link]

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Application Notes and Protocols for Photoreactive 2-Propoxyaniline Derivatives in Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Interactions with Precision

Photoaffinity labeling (PAL) is a powerful chemical biology technique for identifying and characterizing the binding partners of small molecules within complex biological systems.[1][2][3] This method utilizes a photoactivatable probe that, upon irradiation with light, forms a highly reactive intermediate capable of covalently cross-linking to its interacting protein target.[4][5] The resulting covalent bond allows for the enrichment and subsequent identification of the target protein, providing invaluable insights into drug mechanisms of action, identifying off-target effects, and elucidating novel therapeutic targets.[6][7] Among the various scaffolds used for constructing photoaffinity probes, 2-propoxyaniline derivatives have emerged as a versatile platform, particularly for their demonstrated utility in creating probes for specific biological targets.[8][9]

This comprehensive guide provides detailed application notes and protocols for the design, synthesis, and application of photoreactive 2-propoxyaniline derivatives in photoaffinity labeling experiments. As a senior application scientist, this document is structured to provide not only step-by-step instructions but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

The 2-Propoxyaniline Scaffold: A Versatile Core for Probe Development

The 2-propoxyaniline core offers several advantages for the design of photoaffinity probes. Its structure can be systematically modified to incorporate essential functionalities for a successful PAL experiment: a photoreactive group and a reporter tag for enrichment and detection.[1] The choice of the photoreactive moiety is a critical design component, with aryl azides, benzophenones, and aryl diazirines being the most common options.[3][10] Each photophore possesses distinct characteristics regarding its size, reactivity, and activation wavelength, influencing the experimental design.[6]

Choosing the Right Photophore

The selection of the photophore is a critical step in probe design and should be tailored to the specific biological question and the nature of the target protein.[3]

Photoreactive GroupAdvantagesDisadvantagesActivation Wavelength
Aryl Azide Small size, relatively easy to synthesize.[11]Can be sensitive to acidic and reductive conditions.[8]~254-300 nm
Benzophenone Chemically stable, activated by longer wavelength UV light, minimizing potential damage to biological molecules.[1]Larger size may cause steric hindrance.[3]~350-360 nm
Aryl Diazirine Small, highly reactive carbene intermediate, chemically stable to a wide range of conditions.[1]Synthesis can be more complex.~350-380 nm

Synthesis of Photoreactive 2-Propoxyaniline Derivatives

The following protocols are based on the efficient synthesis of photoreactive 2-propoxyaniline derivatives, which can be adapted for the creation of custom probes.[8]

General Workflow for Synthesis

start Commercially Available Starting Material (e.g., 4-propoxyaniline) step1 Introduction of a Handle for Photophore Attachment (e.g., Bromination) start->step1 step3 Coupling of Precursor to 2-Propoxyaniline Scaffold step1->step3 step2 Synthesis of Photophore Precursor step2->step3 step4 Final Modification to Generate Photoreactive Group (e.g., Azide formation, Diazirine synthesis) step3->step4 end Photoreactive 2-Propoxyaniline Probe step4->end

Caption: General synthetic workflow for photoreactive 2-propoxyaniline probes.

Protocol 1: Synthesis of 5-Azido-2-propoxyaniline[8]

This protocol describes the synthesis of an aryl azide-containing 2-propoxyaniline derivative.

Materials:

  • 4-Propoxy bromobenzene

  • Fuming nitric acid

  • Acetic anhydride

  • Sodium dithionite

  • Sodium azide

  • Copper(I) iodide

  • N,N'-Dimethylethylenediamine

  • Sodium ascorbate

  • Solvents (e.g., DMF, water)

Procedure:

  • Nitration: To a solution of 4-propoxy bromobenzene in acetic anhydride, add fuming nitric acid dropwise at 0°C. Stir the reaction mixture until completion (monitored by TLC).

  • Reduction: Reduce the nitro group of the resulting compound using sodium dithionite in a suitable solvent system (e.g., DMF/water) to yield 5-bromo-2-propoxyaniline.

  • Azidation: Combine 5-bromo-2-propoxyaniline, sodium azide, copper(I) iodide, N,N'-dimethylethylenediamine, and sodium ascorbate in a suitable solvent. Heat the reaction mixture until the starting material is consumed.

  • Purification: Purify the final product, 5-azido-2-propoxyaniline, by column chromatography.

Protocol 2: Synthesis of a Benzophenone-Containing Derivative

This protocol outlines a general approach for incorporating a benzophenone photophore.

Materials:

  • 5-Bromo-2-propoxyaniline (from Protocol 1, Step 2)

  • 4-Carboxybenzophenone

  • Coupling agents (e.g., EDC, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF)

Procedure:

  • Amide Coupling: Dissolve 5-bromo-2-propoxyaniline, 4-carboxybenzophenone, EDC, and HOBt in DMF.

  • Add DIPEA and stir the reaction at room temperature until completion.

  • Work-up and Purification: Perform an aqueous work-up and purify the resulting benzophenone derivative by column chromatography.

Designing and Implementing a Photoaffinity Labeling Experiment

A successful photoaffinity labeling experiment requires careful planning and execution. The general workflow involves incubation of the probe with the biological sample, UV irradiation, enrichment of labeled proteins, and identification by mass spectrometry.[2]

cluster_prep Probe Preparation & Incubation cluster_labeling Covalent Labeling cluster_analysis Target Identification probe Synthesized Photoreactive 2-Propoxyaniline Probe incubation Incubation of Probe with Sample probe->incubation sample Biological Sample (Cell lysate, purified protein, etc.) sample->incubation uv UV Irradiation (Specific Wavelength) incubation->uv crosslinking Covalent Cross-linking to Target Protein uv->crosslinking enrichment Enrichment of Labeled Proteins (e.g., via Biotin-Avidin) crosslinking->enrichment sds_page SDS-PAGE Analysis enrichment->sds_page mass_spec Mass Spectrometry (LC-MS/MS) enrichment->mass_spec identification Target Protein Identification mass_spec->identification

Caption: Experimental workflow for photoaffinity labeling.[2]

Protocol 3: General Photoaffinity Labeling Protocol

This protocol provides a general framework that should be optimized for each specific probe and biological system.

Materials:

  • Photoreactive 2-propoxyaniline probe (with a reporter tag like biotin)

  • Biological sample (e.g., cell lysate, purified protein)

  • Appropriate buffer (e.g., PBS, Tris-HCl)

  • UV lamp with specific wavelength output (e.g., 365 nm for benzophenone)

  • Streptavidin-coated beads

  • SDS-PAGE reagents and equipment

  • Mass spectrometry facility

Procedure:

  • Incubation: Incubate the photoreactive probe with the biological sample in the dark for a predetermined time to allow for binding to the target protein.

  • Competition Control (Crucial for Validation): In a parallel experiment, pre-incubate the sample with an excess of the non-photoreactive parent compound before adding the probe. This will demonstrate the specificity of the labeling.[1]

  • UV Irradiation: Expose the samples to UV light of the appropriate wavelength for a specified duration to induce covalent cross-linking.

  • Enrichment: Add streptavidin-coated beads to the samples to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and SDS-PAGE: Elute the captured proteins from the beads and separate them by SDS-PAGE.

  • Visualization: Visualize the proteins by Coomassie blue or silver staining. A band that appears in the probe-treated sample but is significantly reduced in the competition control sample is a potential target.

  • Mass Spectrometry: Excise the band of interest from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS for protein identification.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
No or low labeling efficiency - Insufficient UV irradiation time or intensity.- Probe instability.- Low affinity of the probe for the target.- Optimize irradiation time and intensity.- Confirm probe integrity before use.- Increase probe concentration or incubation time.
High background/non-specific labeling - Probe concentration is too high.- Insufficient washing after enrichment.- Reactive intermediate has a long half-life.- Titrate the probe concentration.- Increase the number and stringency of wash steps.- Consider a photophore that generates a more short-lived reactive species.
Labeled protein not detected by mass spec - Low abundance of the target protein.- Inefficient digestion or peptide recovery.- Scale up the experiment.- Optimize the in-gel digestion protocol.

Conclusion

Photoreactive 2-propoxyaniline derivatives represent a valuable class of chemical tools for the exploration of small molecule-protein interactions. By providing a versatile and synthetically accessible scaffold, these probes, when coupled with a robust experimental design, can significantly accelerate drug discovery efforts. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute successful photoaffinity labeling experiments, ultimately leading to a deeper understanding of the molecular basis of drug action.

References

  • R. A. Smith and J. T. Collins, "Photoaffinity labeling in target- and binding-site identification," PMC, [Link].

  • A. B. Burton, et al., "Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome," PMC, [Link].

  • S. L. M. T. A. Suchard, et al., "Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics," PubMed Central, [Link].

  • K. Abe, et al., "Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners," J-STAGE, [Link].

  • K. Abe, et al., "Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners | Request PDF," ResearchGate, [Link].

  • A. K. P. Singh, et al., "A typical photoaffinity labeling experimental protocol to identify the ligand binding site of a target protein," ResearchGate, [Link].

  • A. B. Burton, et al., "Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome," eScholarship.org, [Link].

  • R. A. S. T. A. M. T. Murai, et al., "Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae," MDPI, [Link].

  • T. Hatanaka, "Proposed mechanisms of different types of photoaffinity labeling," ResearchGate, [Link].

  • D. J. Scott, et al., "The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective," PubMed, [Link].

  • J. R. Knowles, "The Mechanism of Photoaffinity Labeling," PMC, [Link].

  • U. Seneviratne, et al., "Protocol for clickable photoaffinity labeling and quantitative chemical proteomics," PubMed, [Link].

  • Domainex, "Photoaffinity Labelling," Domainex, [Link].

  • Y. Tang, et al., "Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing," MDPI, [Link].

  • S. J. Haggarty, et al., "Chemical probes and drug leads from advances in synthetic planning and methodology," PMC, [Link].

  • Y. Li, et al., "Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling," PubMed Central, [Link].

  • MDPI, "Special Issue : Fluorescent Probes in Pharmaceutical and Drug Design Applications: Quantum Chemistry-Based Design, Synthesis, Photophysical and Chemical Properties, Biological Applications," MDPI, [Link].

Sources

Probing the Sweet Taste Universe: A Guide to Utilizing 5-Nitro-2-propoxyaniline in Receptor Studies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Tool of Potency and Caution

5-Nitro-2-propoxyaniline, historically known by the evocative names P-4000 and Ultrasüss, stands as a molecule of immense interest in the study of sweet taste perception. With a staggering sweetness intensity approximately 4,000 times that of sucrose, it represents one of the most potent synthetic sweeteners ever synthesized.[1][2][3] This orange crystalline solid, while stable in boiling water and dilute acids, carries a significant caveat: its use as a food additive is prohibited in many countries, including the United States, due to concerns over its potential toxicity.[1][4] This history, however, does not diminish its value as a powerful chemical probe for elucidating the intricate mechanisms of the sweet taste receptor, T1R2/T1R3.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Nitro-2-propoxyaniline in studying sweet taste receptors. We will delve into its mechanism of action, provide detailed protocols for its use in both in vitro and in vivo settings, and present relevant data to inform experimental design. It is imperative to handle this compound with appropriate laboratory safety measures, acknowledging its toxicological profile.

The Sweet Taste Receptor: A Brief Primer

The sensation of sweetness is primarily mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[5][6] This receptor, belonging to Class C GPCRs, possesses a large extracellular Venus Flytrap (VFT) domain, a cysteine-rich domain (CRD), and a seven-transmembrane domain (TMD).[4][7] The binding of sweet-tasting molecules to the T1R2/T1R3 receptor initiates an intracellular signaling cascade, leading to the perception of sweetness.

The receptor possesses multiple binding sites, accommodating a wide variety of sweet compounds.[4][8] Sugars like sucrose typically bind within the VFT of both T1R2 and T1R3, while some artificial sweeteners interact with the VFT of T1R2 or the TMD of T1R3.[7][9]

5-Nitro-2-propoxyaniline: Mechanism of Action and Receptor Interaction

The precise binding site of 5-Nitro-2-propoxyaniline on the T1R2/T1R3 receptor remains an active area of investigation. However, its identity as a small, synthetic molecule suggests a likely interaction with the transmembrane domains (TMDs) of the receptor, a characteristic shared with other artificial sweeteners.[9] The extreme potency of P-4000 implies a high-affinity interaction with its binding pocket, making it an excellent tool for receptor mapping and characterization.

To further elucidate its binding site, photoreactive derivatives of 5-Nitro-2-propoxyaniline have been synthesized.[10][11] These molecules, upon photoactivation, can form covalent bonds with nearby amino acid residues, allowing for the identification of the binding pocket through techniques like mass spectrometry.

Signaling Pathway of Sweet Taste Perception

The binding of a sweet ligand, such as 5-Nitro-2-propoxyaniline, to the T1R2/T1R3 receptor triggers a conformational change, activating the associated heterotrimeric G protein, gustducin. This leads to a cascade of intracellular events culminating in neurotransmitter release and the transmission of a "sweet" signal to the brain.

Sweet_Taste_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space P4000 5-Nitro-2-propoxyaniline (P-4000) Receptor T1R2/T1R3 Receptor P4000->Receptor Binds to TMD G_protein Gustducin (Gαβγ) Receptor->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter

Caption: Sweet Taste Signaling Pathway initiated by 5-Nitro-2-propoxyaniline.

Physicochemical and Toxicological Data

A clear understanding of the compound's properties is crucial for experimental design and safety.

PropertyValueReference
Chemical Formula C₉H₁₂N₂O₃[12]
Molecular Weight 196.20 g/mol [3]
Appearance Orange crystalline solid[3]
Melting Point 49 °C[12]
Water Solubility 0.136 g/L at 20 °C[3]
Sweetness Potency ~4000x sucrose[2][3]
Toxicology Banned in the U.S. due to potential toxicity. Handle with care.[1]

Note: The toxicological data for 5-Nitro-2-propoxyaniline is not extensively detailed in recent literature. Researchers should consult historical toxicology studies and handle the compound as a potentially hazardous substance.

Experimental Protocols

The following protocols are adapted from established methods for studying sweet taste receptors and can be tailored for use with 5-Nitro-2-propoxyaniline.

In Vitro Application: Cell-Based Calcium Imaging Assay

This assay measures the activation of the T1R2/T1R3 receptor by detecting changes in intracellular calcium concentration.

Objective: To determine the dose-dependent activation of the human T1R2/T1R3 receptor by 5-Nitro-2-propoxyaniline.

Materials:

  • HEK293T cells stably co-expressing human T1R2, human T1R3, and a G protein chimera (e.g., Gα16-gust44).

  • 5-Nitro-2-propoxyaniline (P-4000) stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Culture and Plating:

    • Culture the HEK293T-T1R2/T1R3/Gα16-gust44 cells under standard conditions (e.g., 37°C, 5% CO₂ in DMEM with appropriate supplements).

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-4 µM), an equal concentration of Pluronic F-127, and probenecid (e.g., 2.5 mM) in assay buffer.

    • Aspirate the culture medium from the cell plate and add the loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Plate Preparation:

    • Prepare serial dilutions of 5-Nitro-2-propoxyaniline in assay buffer in a separate 96-well plate. Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest P-4000 concentration) and a positive control (e.g., sucrose or another known agonist).

  • Calcium Flux Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Program the instrument to automatically inject the compounds from the compound plate into the cell plate and continue recording fluorescence for a specified time (e.g., 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔF or the ratio of peak to baseline fluorescence (F/F₀) against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Calcium_Assay_Workflow Start Start Cell_Culture Culture HEK293T-T1R2/T1R3 cells Start->Cell_Culture Plate_Cells Seed cells in 96-well plate Cell_Culture->Plate_Cells Dye_Loading Load cells with Fluo-4 AM Plate_Cells->Dye_Loading Measure_Fluorescence Measure Ca²⁺ flux in plate reader Dye_Loading->Measure_Fluorescence Prepare_Compounds Prepare P-4000 serial dilutions Prepare_Compounds->Measure_Fluorescence Analyze_Data Analyze dose-response data Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Cell-Based Calcium Imaging Assay.

In Vivo Application: Two-Bottle Preference Test in Rodents

This behavioral assay assesses the palatability of a substance by measuring the voluntary intake of a test solution versus a control solution.

Objective: To determine the preference for 5-Nitro-2-propoxyaniline in a rodent model (e.g., mice or rats).

Materials:

  • Adult male or female rodents (e.g., C57BL/6J mice).

  • Standard rodent chow and water.

  • Two identical drinking bottles per cage with sipper tubes.

  • 5-Nitro-2-propoxyaniline solutions of varying concentrations, prepared in deionized water.

  • Deionized water (control).

  • A scale for weighing the bottles.

Protocol:

  • Acclimation:

    • Individually house the animals and acclimate them to the housing conditions and the two-bottle setup for at least one week. During this period, both bottles should contain water.

  • Test Procedure (48-hour test):

    • At the beginning of the test, weigh two bottles, one filled with a specific concentration of P-4000 solution and the other with water.

    • Place both bottles on the cage, with their positions (left/right) randomized to control for side preference.

    • After 24 hours, record the weight of each bottle to determine the volume consumed.

    • Switch the positions of the two bottles and leave them for another 24 hours.

    • After the second 24-hour period, record the final weights of the bottles.

  • Data Collection and Analysis:

    • Calculate the total intake from each bottle over the 48-hour period.

    • Calculate the preference score as follows:

      • Preference (%) = (Volume of P-4000 solution consumed / Total volume of liquid consumed) x 100

    • A preference score significantly above 50% indicates a preference for the P-4000 solution.

    • Repeat the test with different concentrations of P-4000 to establish a concentration-preference curve.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion and Future Directions

5-Nitro-2-propoxyaniline, despite its historical ban as a food additive, remains a valuable and potent tool for the scientific community. Its remarkable sweetness provides a powerful stimulus for activating the T1R2/T1R3 receptor, enabling detailed investigations into its structure, function, and pharmacology. The protocols outlined in this guide offer a starting point for researchers to harness the unique properties of this compound.

Future research utilizing 5-Nitro-2-propoxyaniline could focus on:

  • Precise mapping of its binding site on the T1R2/T1R3 receptor using advanced techniques like cryo-electron microscopy with photoreactive probes.

  • Investigating the molecular determinants of its extraordinary potency through site-directed mutagenesis of the receptor.

  • Exploring its potential as a scaffold for the development of novel sweet taste modulators.

By combining careful experimental design with a thorough understanding of its properties and historical context, researchers can continue to unlock the secrets of sweet taste perception with the aid of this uniquely potent molecule.

References

  • Murai, Y., et al. (2015). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Synlett, 27(02), 235-238.
  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). Retrieved from [Link]

  • DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

  • Temussi, P. A. (2006). The T1R2-T1R3 sweet taste receptor: a structural and functional overview. FEBS Letters, 580(12), 2943-2947.
  • Avau, B., et al. (2015). The hormonal and metabolic function of the umami taste receptor T1R1/T1R3 in the gastrointestinal tract. Molecular and Cellular Endocrinology, 418, 137-146.
  • Sclafani, A., & Nissenbaum, J. W. (1985). Rats show only a weak preference for the artificial sweetener aspartame. Physiology & Behavior, 35(2), 271-277.
  • Perez-Aguilar, J. M., et al. (2019). Modeling and Structural Characterization of the Sweet Taste Receptor Heterodimer. ACS Chemical Neuroscience, 10(11), 4579-4592.
  • Murai, Y., et al. (2015). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Synthesis, 48(02), 235-238.
  • Servant, G., et al. (2010). Molecular mechanism of the sweet taste enhancers. Proceedings of the National Academy of Sciences, 107(10), 4746-4751.
  • Loney, G. C., et al. (2012). Preference for Sucralose Predicts Behavioral Responses to Sweet and Bittersweet Tastants. Chemical Senses, 37(4), 349-358.
  • Ishida, H., et al. (2024). Chemical range recognized by the ligand-binding domain in a representative amino acid-sensing taste receptor, T1r2a/T1r3, from medaka fish. PLOS ONE, 19(3), e0300981.
  • Nakashima, K., et al. (2013). Sweet Taste Receptor Expressed in Pancreatic β-Cells Activates the Calcium and Cyclic AMP Signaling Systems and Stimulates Insulin Secretion. PLOS ONE, 8(3), e58983.
  • Acevedo-Vargas, N., et al. (2023). Steviol Rebaudiosides bind to four different sites of the human sweet taste receptor (T1R2/T1R3)
  • Sutanto, H., et al. (2025). Virtual Screening, ADMET Evaluation, and Molecular Docking Approach in the Discovery of Novel Potential Sweetening Agent. Media Pharmaceutica Indonesiana, 7(2).
  • Singh, N., et al. (2021). Construction of a bioluminescence-based assay for bitter taste receptors (TAS2Rs). bioRxiv.
  • ChemIDplus. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

  • Sclafani, A., & Xenelis, K. (2006). Female Rats show a Bimodal Preference Response to the Artificial Sweetener Sucralose. Chemical Senses, 31(5), 441-449.
  • Biophysical Society. (2025). BPS2025 - Sweet taste receptor activation regulates calcium handling and contractility in cardiomyocytes. DOKUMEN.PUB.
  • Glendinning, J. I., et al. (2007). Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests. Current Protocols in Neuroscience, Chapter 8, Unit 8.21.
  • Nusinow, D. A., et al. (2017). Structural basis for perception of diverse chemical substances by T1r taste receptors.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols.
  • PubChem. (n.d.). 5-Nitro-2-propoxyaniline hydrochloride. Retrieved from [Link]

  • Lee, R. J., et al. (2017). Functional Calcium Imaging of Intraoral Taste Sensing In Vivo. Scientific Reports, 7, 46342.

Sources

Application Note: Quantitative Analysis of 2-Nitro-4-propoxyaniline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the quantitative analysis of 2-Nitro-4-propoxyaniline using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the determination of this compound. The document provides a detailed methodology, including the scientific rationale for the selection of chromatographic parameters, sample and standard preparation procedures, and a full outline for method validation in accordance with industry-standard guidelines.

Introduction: The Analytical Imperative for 2-Nitro-4-propoxyaniline

2-Nitro-4-propoxyaniline is an aromatic amine derivative whose accurate quantification is crucial in various stages of research and manufacturing. As with many nitroaromatic compounds, it can serve as a key intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The presence of nitro and amino functional groups on the benzene ring makes it a chromophoric molecule, well-suited for UV-Vis spectrophotometric detection.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such compounds due to its high resolution, sensitivity, and specificity. It allows for the separation of the analyte from potential impurities, degradation products, and matrix components, ensuring reliable quantification. This application note details a specific RP-HPLC method developed and validated for 2-Nitro-4-propoxyaniline.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method. For the purpose of this application note, we will consider the properties of the closely related and well-documented isomer, 5-Nitro-2-propoxyaniline, as a proxy for method development.

PropertyValueSource
Chemical Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.20 g/mol [1]
Appearance Orange solid/crystals[1][2]
Melting Point 47.5-49 °C[1][3]
Water Solubility Slightly soluble (136 mg/L at 20°C)[1]
Predicted logP 1.81 - 2.45[4]
Predicted pKa (Strongest Basic) 2.24[4]

The moderate polarity (indicated by the logP value) and low water solubility suggest that Reversed-Phase HPLC is the most appropriate chromatographic mode. The presence of the aniline moiety, with a predicted basic pKa of 2.24, necessitates control of the mobile phase pH to ensure consistent retention and peak shape. By maintaining the mobile phase pH well below the pKa (e.g., at pH 3.0), the amine group will be protonated, leading to a single ionic species and improved chromatographic performance.

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents
  • 2-Nitro-4-propoxyaniline reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (85%, analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

The selection of chromatographic conditions is a critical step in method development, guided by the physicochemical properties of 2-Nitro-4-propoxyaniline and established practices for similar nitroaromatic compounds.[5][6][7]

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for moderately polar compounds like 2-Nitro-4-propoxyaniline.
Mobile Phase Acetonitrile: 20 mM KH₂PO₄ buffer (pH 3.0) (60:40, v/v)Acetonitrile is a common organic modifier in RP-HPLC. The phosphate buffer controls the pH and ionic strength, and a pH of 3.0 ensures the protonation of the aniline group for consistent retention.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmNitroaromatic compounds exhibit strong UV absorbance at this wavelength, providing good sensitivity.[6]
Run Time 10 minutesSufficient time for the elution of the analyte and any potential early-eluting impurities.
Preparation of Solutions

20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0):

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of deionized water.

  • Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Mobile Phase (Acetonitrile:Buffer, 60:40 v/v):

  • Mix 600 mL of acetonitrile with 400 mL of the 20 mM KH₂PO₄ buffer (pH 3.0).

  • Degas the mobile phase by sonication or helium sparging before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 2-Nitro-4-propoxyaniline reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This is the stock solution.

Working Standard Solutions (1-100 µg/mL):

  • Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase. These solutions are used to construct the calibration curve.

Sample Preparation:

  • Accurately weigh a sample containing 2-Nitro-4-propoxyaniline.

  • Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

A self-validating system is essential for ensuring the trustworthiness of any analytical protocol. The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of 2-Nitro-4-propoxyaniline in a blank chromatogram.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by performing recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Typical Performance Characteristics

The following table summarizes the expected performance characteristics of this validated HPLC method.

Validation ParameterAcceptance CriteriaExpected Result
Linearity Range 1 - 100 µg/mLCorrelation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.0% - 102.0%Within acceptance criteria
Precision (%RSD) Repeatability (Intra-day) < 2.0%, Intermediate (Inter-day) < 3.0%Within acceptance criteria
LOD Signal-to-Noise Ratio ≥ 3~0.1 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10~0.3 µg/mL
Specificity No interference at the analyte's retention timePeak purity index > 0.999

Data Analysis and Interpretation

The concentration of 2-Nitro-4-propoxyaniline in the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the working standard solutions. The equation of the line from the linear regression of the calibration curve (y = mx + c) is used for the calculation.

Visualizing the Workflow

The following diagram illustrates the overall experimental workflow for the HPLC analysis of 2-Nitro-4-propoxyaniline.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Buffer) E Inject Standards (Calibration Curve) A->E B Prepare Standard Solutions B->E C Prepare Sample Solutions F Inject Samples C->F D System Suitability Test D->E Proceed if passes H Linear Regression (Calibration) E->H G Integrate Peak Areas F->G I Calculate Concentration G->I H->I

Caption: Experimental workflow for HPLC analysis.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, accurate, and precise means for the quantitative analysis of 2-Nitro-4-propoxyaniline. The methodology is based on sound scientific principles and established chromatographic practices for nitroaromatic compounds. Adherence to the outlined protocol and proper method validation will ensure the generation of high-quality, defensible analytical data for researchers, scientists, and drug development professionals.

References

  • Wikipedia. (2023, December 2). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-nitro-4-thiocyanoaniline, a critical intermediate in the production of various pharmaceuticals, most notably the broad-spectrum anthelmintic drug, albendazole.[1][2][3][4][5] This guide is designed for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of the electrophilic thiocyanation of o-nitroaniline, provide a step-by-step synthesis protocol, and outline essential safety, and analytical characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction.

Introduction: The Significance of 2-Nitro-4-thiocyanoaniline

2-Nitro-4-thiocyanoaniline is a key building block in organic synthesis. Its primary importance lies in its role as a precursor to 4-propylthio-2-nitroaniline, a crucial intermediate for albendazole.[2][3] Albendazole is a benzimidazole-based medication effective against a wide range of parasitic worm infestations. The thiocyanate group (-SCN) is a versatile functional group that can be further manipulated to introduce sulfur-containing moieties into organic molecules, making 2-nitro-4-thiocyanoaniline a valuable starting material for the synthesis of various biologically active compounds.[6][7]

The synthesis of 2-nitro-4-thiocyanoaniline is typically achieved through the electrophilic thiocyanation of o-nitroaniline. This reaction involves the introduction of a thiocyanate group onto the aromatic ring, a transformation of significant interest in medicinal chemistry due to the prevalence of the thiocyanate motif in natural products and pharmacologically active compounds.[6][8]

Mechanistic Insights: Electrophilic Aromatic Thiocyanation

The synthesis of 2-nitro-4-thiocyanoaniline proceeds via an electrophilic aromatic substitution reaction. The electron-donating amino group (-NH2) of the o-nitroaniline starting material activates the aromatic ring, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent nitro group, the substitution occurs predominantly at the para position.

The key to this reaction is the in-situ generation of an electrophilic thiocyanating agent. In the presence of an oxidizing agent like bromine, the thiocyanate salt (e.g., ammonium or sodium thiocyanate) is oxidized to form thiocyanogen, (SCN)2, a potent electrophile.[9] The proposed mechanism is illustrated below:

Step 1: Generation of the Electrophile Bromine reacts with the thiocyanate salt to generate thiocyanogen.

Step 2: Electrophilic Attack The electron-rich aromatic ring of o-nitroaniline attacks the electrophilic sulfur atom of thiocyanogen, forming a resonance-stabilized carbocation intermediate (sigma complex).

Step 3: Aromatization A base (e.g., the solvent or another molecule of the starting aniline) removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final product, 2-nitro-4-thiocyanoaniline.

Reaction_Mechanism cluster_electrophile_generation Step 1: Electrophile Generation cluster_electrophilic_attack Step 2: Electrophilic Attack cluster_aromatization Step 3: Aromatization 2SCN- 2SCN⁻ SCN2 (SCN)₂ 2SCN-->SCN2 + Br₂ Br2 Br₂ 2Br- 2Br⁻ Br2->2Br- oNitroaniline o-Nitroaniline SigmaComplex Sigma Complex (Resonance Stabilized) oNitroaniline->SigmaComplex + (SCN)₂ Product 2-Nitro-4-thiocyanoaniline SigmaComplex->Product - H⁺ H+ H⁺

Caption: Proposed mechanism for the electrophilic thiocyanation of o-nitroaniline.

Experimental Protocol

This protocol is adapted from established procedures and is designed to be a reliable method for the laboratory-scale synthesis of 2-nitro-4-thiocyanoaniline.[10][11][12]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
o-Nitroaniline138.12108 g0.78
Ammonium Thiocyanate76.12128 g1.68Should be dry.
Acetic Acid (Glacial)60.05400 mL + 160 mL-Solvent.
Bromine159.81128 g (approx. 41 mL)0.80Handle with extreme caution in a fume hood.
Water18.024 L-For precipitation.
Ethanol46.07As needed-For recrystallization.
Equipment
  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow Start Start Setup 1. Set up a three-necked flask with a stirrer, dropping funnel, and thermometer. Start->Setup ChargeReactants 2. Charge the flask with o-nitroaniline, ammonium thiocyanate, and 400 mL of acetic acid. Setup->ChargeReactants Cool 3. Cool the mixture to below 20°C using an ice bath. ChargeReactants->Cool PrepareBromine 4. Prepare a solution of bromine in 160 mL of acetic acid in the dropping funnel. Cool->PrepareBromine AddBromine 5. Add the bromine solution dropwise while maintaining the temperature below 20°C. PrepareBromine->AddBromine Stir 6. Stir the mixture at room temperature for 4 hours. AddBromine->Stir Precipitate 7. Pour the reaction mixture into 4 L of cold water. Stir->Precipitate Filter 8. Filter the resulting solid using a Buchner funnel. Precipitate->Filter Recrystallize 9. Recrystallize the crude product from ethanol. Filter->Recrystallize Dry 10. Dry the purified product. Recrystallize->Dry End End Dry->End

Caption: Step-by-step workflow for the synthesis of 2-nitro-4-thiocyanoaniline.

  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charging Reactants: To the flask, add o-nitroaniline (108 g), ammonium thiocyanate (128 g), and glacial acetic acid (400 mL).[11][12]

  • Cooling: Begin stirring the mixture and cool it to below 20°C using an ice-water bath. It is crucial to maintain this temperature during the addition of bromine to control the exothermic reaction and minimize side-product formation.

  • Bromine Addition: In the dropping funnel, carefully prepare a solution of bromine (128 g) in glacial acetic acid (160 mL). Add this solution dropwise to the stirred reaction mixture over a period of 1-2 hours. Ensure the temperature of the reaction mixture does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for an additional 4 hours.[12]

  • Work-up and Precipitation: Pour the reaction mixture into a large beaker containing 4 liters of cold water with stirring. A yellow solid will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with plenty of water to remove any remaining acetic acid and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield a yellow crystalline solid.[12]

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Data Analysis and Characterization

The identity and purity of the synthesized 2-nitro-4-thiocyanoaniline should be confirmed using standard analytical techniques.

  • Melting Point: The reported melting point is in the range of 111-114°C.[12]

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation.[13]

    • IR Spectroscopy: The infrared spectrum should show characteristic peaks for the N-H stretches of the amine, the asymmetric and symmetric stretches of the nitro group, and the sharp, intense stretch of the thiocyanate group (around 2150-2170 cm⁻¹).[14]

  • Chromatography: High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.[15]

Safety and Handling

It is imperative to conduct a thorough safety review before beginning this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood, especially when handling bromine and acetic acid.

  • Reagent Hazards:

    • Bromine: Is highly corrosive, toxic, and causes severe burns. Handle with extreme care.

    • Acetic Acid: Is corrosive and can cause skin and eye burns.

    • o-Nitroaniline: Is toxic and an irritant.

    • 2-Nitro-4-thiocyanoaniline: May cause skin, eye, and respiratory irritation.[16][17]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 2-nitro-4-thiocyanoaniline. A thorough understanding of the underlying electrophilic substitution mechanism and strict adherence to safety protocols are essential for the successful and safe execution of this procedure. The resulting product is a valuable intermediate for the synthesis of albendazole and other biologically active molecules, making this a cornerstone reaction for researchers in medicinal and pharmaceutical chemistry.

References

  • PrepChem. (n.d.). Synthesis of 2-nitro-4-thiocyanatoaniline. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-Nitro-4-thiocyanoaniline. Retrieved from [Link]

  • MDPI. (2024, June 10). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, characterization and pharmacological studies of biologically active benzimidazole derivatives. Retrieved from [Link]

  • Speqtus. (n.d.). 2 Nitro 4 Thiocyano Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-NITRO-2-THIOCYANO-ANILINE. Retrieved from [Link]

  • PubChem. (n.d.). Process for preparation of albendazole - Patent US-2013303782-A1. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2024, October 20). Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. Retrieved from [Link]

  • Application Notes and Protocols. (n.d.). Electrophilic Thiocyanation of.... Retrieved from [Link]

  • Google Patents. (n.d.). EP2643304A2 - A process for preparation of albendazole.
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  • PubMed. (n.d.). Thiocyanation of Aromatic and Heteroaromatic Compounds with 1-Chloro-1,2-benziodoxol-3-(1H)-one and (Trimethylsilyl)isothiocyanate. Retrieved from [Link]

  • PMC. (2020, December 14). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization and anti-microbial evaluation of newly synthesized imidazole derivatives. Retrieved from [Link]

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  • ResearchGate. (2015, October 28). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Retrieved from [Link]

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Application Note: Strategic Reduction of 2-Nitro-4-propoxyaniline to 4-Propoxy-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical reduction of 2-nitro-4-propoxyaniline to its corresponding diamine, 4-propoxy-o-phenylenediamine. This transformation is a critical step in the synthesis of various high-value organic molecules, including pharmaceuticals and advanced materials. We will explore two primary, field-proven methodologies: catalytic hydrogenation and chemical reduction using tin(II) chloride. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations are discussed to ensure procedural success and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction and Strategic Importance

The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis.[1][2] The target molecule of this guide, 4-propoxy-o-phenylenediamine, is a valuable building block. Its ortho-diamine functionality allows for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry and materials science. For instance, o-phenylenediamines are precursors to benzimidazoles, quinoxalines, and phenazines, moieties found in a range of biologically active compounds and functional materials.[3][4][5]

The presence of the propoxy group in the starting material, 2-nitro-4-propoxyaniline, introduces a degree of lipophilicity and can modulate the electronic properties of the final product, making it a desirable intermediate for targeted applications. The successful and efficient synthesis of 4-propoxy-o-phenylenediamine is therefore of significant practical interest.

Mechanistic Considerations and Method Selection

The conversion of a nitro group to an amine is a six-electron reduction. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species. The choice of reduction method is critical and depends on factors such as substrate sensitivity, desired selectivity, scalability, and available laboratory infrastructure.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and often preferred method for nitro group reduction due to its clean nature, high yields, and atom economy.[6][7][8] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel, and a source of hydrogen gas.[6][9]

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice for its high activity and selectivity in reducing nitro groups without affecting many other functional groups.[6][7][10] However, it can also catalyze the hydrogenolysis of sensitive functionalities like benzyl ethers or some halides.[6]

  • Raney Nickel: An alternative to Pd/C, Raney Nickel is also effective for nitro group reduction and is often used when dehalogenation is a concern.[6][9]

The general workflow for catalytic hydrogenation involves dissolving the substrate in a suitable solvent, adding the catalyst, and then introducing hydrogen gas, either from a balloon or a pressurized vessel.

Chemical Reduction

Chemical reduction offers a valuable alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is unavailable or when the substrate is incompatible with the catalyst.

  • Tin(II) Chloride (SnCl₂): This is a mild and effective reagent for the reduction of aromatic nitro groups.[6] The reaction is typically carried out in an acidic medium, where Sn(II) is oxidized to Sn(IV) while reducing the nitro group.[11] This method is known for its good functional group tolerance.[6]

Experimental Protocols

Safety First: Aromatic nitro compounds can be toxic and may have explosive properties, especially at elevated temperatures.[12][13][14] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

This protocol outlines the reduction of 2-nitro-4-propoxyaniline using a standard atmospheric pressure hydrogenation setup.

Materials:

  • 2-Nitro-4-propoxyaniline

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol[15])

  • Hydrogen gas (balloon or cylinder with regulator)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Needles and tubing for gas inlet/outlet

  • Celite® or other filter aid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitro-4-propoxyaniline (1.0 eq) in ethanol (sufficient to create a ~0.1 M solution).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution. The catalyst is often pyrophoric, so handle with care, preferably under an inert atmosphere if dry.

  • Inerting the System: Seal the flask with a septum. Using a needle connected to a vacuum/inert gas line, carefully evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Hydrogenation: Replace the inert gas inlet with a hydrogen-filled balloon. Create a slight positive pressure of hydrogen. For larger scale reactions, a connection to a hydrogen cylinder with a regulator is recommended.[16]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product. Caution: The Celite® pad with the catalyst may be pyrophoric upon drying; quench it carefully with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-propoxy-o-phenylenediamine. The product can be further purified by recrystallization or column chromatography if necessary.

Visualization of Workflow:

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation dissolve Dissolve 2-nitro-4-propoxyaniline in Ethanol add_catalyst Add 10% Pd/C dissolve->add_catalyst inert Evacuate/Backfill with N₂/Ar add_catalyst->inert introduce_h2 Introduce H₂ Atmosphere inert->introduce_h2 stir Stir at Room Temperature introduce_h2->stir monitor Monitor by TLC/LC-MS stir->monitor purge Purge with N₂/Ar monitor->purge filter Filter through Celite® purge->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (if necessary) concentrate->purify

Caption: Catalytic Hydrogenation Workflow.

Protocol 2: Chemical Reduction using Tin(II) Chloride

This protocol details the reduction using a common chemical reductant.

Materials:

  • 2-Nitro-4-propoxyaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-nitro-4-propoxyaniline (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (typically 3-5 equivalents) to the suspension.

  • Reaction Initiation: Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic, so control the rate of addition to maintain a manageable temperature.

  • Heating: Heat the reaction mixture to reflux and stir until the starting material is consumed, as indicated by TLC or LC-MS.

  • Work-up - Neutralization: Cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice. Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-propoxy-o-phenylenediamine.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Visualization of Chemical Transformation:

G compound1 2-Nitro-4-propoxyaniline compound2 4-Propoxy-o-phenylenediamine compound1->compound2 reagents reagents H₂/Pd-C or SnCl₂/HCl

Caption: Reduction of 2-Nitro-4-propoxyaniline.

Data and Characterization

The successful synthesis of 4-propoxy-o-phenylenediamine should be confirmed by standard analytical techniques.

Property2-Nitro-4-propoxyaniline (Starting Material)4-Propoxy-o-phenylenediamine (Product)
Molecular Formula C₉H₁₂N₂O₃C₉H₁₄N₂O
Molecular Weight 196.21 g/mol 166.22 g/mol
Appearance Yellow to orange solidOff-white to pale brown solid
¹H NMR Characteristic aromatic signals shifted downfield due to the nitro group.Aromatic signals shift upfield; appearance of two distinct amine proton signals.
IR Spectroscopy Strong asymmetric and symmetric N-O stretching bands (~1530 and ~1350 cm⁻¹).Appearance of N-H stretching bands (~3300-3500 cm⁻¹); disappearance of N-O stretches.
Mass Spectrometry M⁺ or [M+H]⁺ at m/z 196 or 197.M⁺ or [M+H]⁺ at m/z 166 or 167.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction (Catalytic Hydrogenation): If the reaction stalls, the catalyst may be poisoned or deactivated. Ensure the starting material and solvent are of high purity. In some cases, adding a fresh batch of catalyst can restart the reaction. Also, ensure adequate hydrogen supply and efficient stirring.

  • Difficult Catalyst Filtration: A very fine batch of Pd/C can be difficult to filter. Using a thicker pad of Celite® or a membrane filter can be beneficial.

  • Formation of Byproducts (Chemical Reduction): Incomplete reduction can lead to the formation of azo or azoxy compounds. Ensure a sufficient excess of the reducing agent is used. Over-reduction is generally not a concern with these methods for this substrate.

  • Emulsion during Work-up (SnCl₂ Reduction): The formation of tin salts during neutralization can sometimes lead to emulsions during extraction. The addition of brine or filtering the aqueous layer before extraction can help break the emulsion.

  • Product Instability: o-Phenylenediamines can be susceptible to air oxidation, leading to coloration. It is advisable to handle and store the purified product under an inert atmosphere and protect it from light.

Conclusion

The reduction of 2-nitro-4-propoxyaniline to 4-propoxy-o-phenylenediamine is a robust and reproducible transformation that can be achieved through either catalytic hydrogenation or chemical reduction. The choice of method will depend on the specific requirements of the synthesis and available resources. By following the detailed protocols and considering the insights provided, researchers can confidently and safely produce this valuable synthetic intermediate.

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Application Notes & Protocols: The 2-Nitro-4-propoxyaniline Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-nitro-4-propoxyaniline core is a versatile and synthetically accessible scaffold that holds significant potential in medicinal chemistry. Historically related to potent synthetic sweeteners like 5-nitro-2-propoxyaniline (P-4000), its true value lies in the strategic placement of its functional groups, which serve as orthogonal synthetic handles for molecular elaboration.[1][2] The electron-withdrawing nitro group, the nucleophilic aniline, and the lipophilic propoxy chain provide a unique combination of physicochemical properties. This document provides an in-depth guide for researchers, offering a rationale for the use of this scaffold, detailed protocols for its synthesis and derivatization, and methodologies for subsequent biological evaluation.

The 2-Nitro-4-propoxyaniline Scaffold: A Strategic Overview

The utility of the 2-nitro-4-propoxyaniline scaffold is rooted in its chemical architecture. The three primary functional groups—the aniline, the nitro group, and the propoxy ether—can be selectively manipulated to explore a vast chemical space.

  • The Aniline Moiety (C1-NH₂): As a primary aromatic amine, it is a weak nucleophile. Its reactivity is attenuated by the ortho-nitro group, making it less prone to over-alkylation and more suitable for controlled reactions like amide bond formation. This site is the primary vector for introducing diverse side chains to probe interactions with biological targets.[3]

  • The Nitro Moiety (C2-NO₂): This powerful electron-withdrawing group is more than a simple substituent; it is a latent amino group. Its reduction, typically achieved in the final synthetic steps, unveils a new reactive site for further functionalization. This "latent functionality" approach is a cornerstone of complex molecule synthesis, preventing cross-reactivity in earlier steps. Aromatic nitro compounds are integral to many bioactive molecules and prodrugs, sometimes playing a direct role in the mechanism of action, particularly in developing agents for hypoxic tumors.[4][5]

  • The Propoxy Moiety (C4-O-C₃H₇): The n-propoxy group provides a significant boost in lipophilicity compared to a simple hydroxyl or methoxy group. This is critical for modulating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly its ability to cross cellular membranes. Its ether linkage is generally stable to a wide range of reaction conditions.

The strategic relationship between these groups allows for a logical and stepwise diversification of the core structure, as illustrated below.

G Core 2-Nitro-4-propoxyaniline Core Scaffold Amine Vector 1: Amine (NH₂) Derivatization (e.g., Amide Coupling) Core->Amine Primary Diversification Nitro Vector 2: Nitro (NO₂) Reduction (Unmasks a second amine) Core->Nitro Latent Functionality Ring Vector 3: Aromatic Ring Functionalization (e.g., Halogenation -> Suzuki Coupling) Core->Ring Scaffold Hopping Final Diverse Library of Bioactive Candidates Amine->Final Nitro->Final Ring->Final

Diagram 1: Key vectors for synthetic diversification of the 2-nitro-4-propoxyaniline scaffold.

Synthetic Strategies & Key Protocols

This section details the essential protocols for synthesizing the core scaffold and performing key derivatization reactions. The methodologies are designed to be robust and adaptable.

Protocol 2.1: Synthesis of the Core Scaffold (2-Nitro-4-propoxyaniline)

The most direct and reliable synthesis of the title compound proceeds from 4-amino-3-nitrophenol via a Williamson ether synthesis. This approach is chosen for its high efficiency and the commercial availability of the starting phenol.

Reaction Scheme: 4-Amino-3-nitrophenol + 1-Bromopropane → 2-Nitro-4-propoxyaniline

Materials & Reagents:

Reagent M.W. Amount (10 mmol scale) Moles Purity
4-Amino-3-nitrophenol 154.12 1.54 g 10.0 mmol >98%
1-Bromopropane 123.00 1.1 mL (1.48 g) 12.0 mmol >99%
Potassium Carbonate (K₂CO₃) 138.21 2.76 g 20.0 mmol Anhydrous

| Acetone | 58.08 | 50 mL | - | Anhydrous |

Step-by-Step Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-nitrophenol (1.54 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone. The suspension will be a heterogeneous yellow-orange mixture.

  • Alkylation: Add 1-bromopropane (1.1 mL, 12.0 mmol) to the suspension via syringe.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours.

    • Expert Insight: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The product will have a higher Rf value than the starting phenol.

  • Workup - Filtration: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the inorganic salts (K₂CO₃ and KBr).

  • Workup - Extraction: Rinse the filter cake with additional acetone (2 x 10 mL). Combine the filtrates and concentrate under reduced pressure to yield a crude solid. Dissolve the crude material in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to afford 2-nitro-4-propoxyaniline as a pure solid.

Protocol 2.2: Derivatization of the Amino Group via Amide Coupling

The aniline moiety is an excellent handle for creating diverse amide libraries. This protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a catalytic amount of hydroxybenzotriazole (HOBt), a classic and effective combination for coupling less reactive anilines.[6]

G cluster_workflow Amide Coupling Workflow start Combine Carboxylic Acid, EDC, HOBt, DIPEA in DMF/DCM activate Stir at 0°C to RT for 30 min (Formation of Active Ester) start->activate add_amine Add 2-Nitro-4-propoxyaniline Derivative (1.0 eq) activate->add_amine react Stir at RT for 12-24 h (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Workup (e.g., wash with NaHCO₃, HCl, Brine) react->workup purify Purification (Column Chromatography or Recrystallization) workup->purify product Pure Amide Product purify->product

Diagram 2: General workflow for the EDC/HOBt-mediated amide coupling protocol.

Step-by-Step Protocol (5 mmol scale):

  • Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid of interest (5.0 mmol, 1.0 eq) in anhydrous DMF or DCM (25 mL). Cool the solution to 0°C in an ice bath.

  • Add HOBt (0.05 mmol, 0.01 eq), EDC·HCl (6.0 mmol, 1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (10.0 mmol, 2.0 eq).

  • Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature for an additional 15 minutes.

    • Causality: This two-step activation is crucial. EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization (if the acid has a chiral center). DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the proton from the carboxylic acid.

  • Coupling: Add the 2-nitro-4-propoxyaniline derivative (5.0 mmol, 1.0 eq) to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate (100 mL). Wash sequentially with 5% aq. HCl (2 x 30 mL), saturated aq. NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography or recrystallization.

Protocol 2.3: Reduction of the Nitro Group to an Amine

The conversion of the nitro group to a primary amine is a pivotal transformation. Catalytic hydrogenation using Raney® Nickel is a highly effective method, particularly when other reducible functional groups (like halogens for a subsequent Suzuki coupling) are absent.[7][8][9]

Reaction Scheme: R-2-NO₂-aniline → R-1,2-diaminobenzene derivative

Step-by-Step Protocol (5 mmol scale):

  • Setup: To a heavy-walled hydrogenation flask (or a standard round-bottom flask for balloon hydrogenation), add the 2-nitroaniline derivative (5.0 mmol).

  • Solvent: Add a suitable solvent such as methanol, ethanol, or ethyl acetate (50 mL).

  • Catalyst: Carefully add Raney® Nickel (approx. 5-10% by weight, ~100 mg) as a slurry in water or ethanol.

    • Trustworthiness & Safety: Raney® Nickel is pyrophoric when dry and must be handled with extreme care under a liquid slurry. Never allow the catalyst to dry in the air. All catalyst transfers should be done in a well-ventilated fume hood.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) and purge the system with N₂ followed by H₂ gas. Pressurize the vessel to the desired pressure (typically 40-50 psi) or use a hydrogen-filled balloon for atmospheric pressure reactions.

  • Reaction: Stir or shake the reaction vigorously at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Carefully vent the H₂ gas and purge the system with N₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Expert Insight: The Celite® pad should be kept wet with the reaction solvent during filtration to prevent the catalyst from igniting upon exposure to air. After filtration, the filter cake should be quenched by slowly adding it to a large volume of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the diamine product, which is often pure enough for the next step but can be purified by chromatography if necessary.

Biological Evaluation Protocols

Once a library of derivatives has been synthesized, the next logical step is to assess their biological activity.

Protocol 3.1: General Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is an essential first-pass screen for any compound library intended for therapeutic use.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed a 96-well plate with a chosen cancer cell line (e.g., HeLa, A549) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then further dilute in culture medium to the final desired concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should be ≤ 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

References

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  • Google Patents. (2021). Preparation method of 4-propylthio-2-nitroaniline. CN110498752B.
  • Ward, M. D., et al. (n.d.). A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. PubMed. Retrieved from [Link]

  • Google Patents. (1995). Process for preparing nitroaniline derivatives. US5466871A.
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  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Kozlov, N. G., et al. (2022). Bioisosteric Replacement in the Search for Biologically Active Compounds. PMC - PubMed Central. Retrieved from [Link]

  • Google Patents. (1984). Derivatives of 2-benzoyl-4-nitro anilides, their preparation and their use as medicines. EP0022017B1.
  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Adkins, H., & Cramer, H. I. (1930). The Hydrogenation of Nitro Compounds with Raney Nickel. Journal of the American Chemical Society. Retrieved from [Link]

  • Trinity College Dublin. (2022). Major structure-activity relationships of resolvins, protectins, maresins and their analogues. CORA. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

  • National Institutes of Health. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. Retrieved from [Link]

  • PubMed. (2011). Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Retrieved from [Link]

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  • ChemRxiv. (2024). Scaffold Hopping with Generative Reinforcement Learning. Retrieved from [Link]

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Application Notes and Protocols: 2-Nitro-4-propoxyaniline as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Nitro-4-propoxyaniline in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of pharmaceuticals incorporating these structural motifs.[1][2] Among the myriad of building blocks available to synthetic chemists, substituted anilines are of paramount importance. 2-Nitro-4-propoxyaniline, with its unique electronic and steric properties, presents itself as a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic systems. The presence of the nitro and amino functionalities in an ortho-relationship is a classic arrangement for the construction of fused heterocyclic rings, while the propoxy group at the 4-position offers a handle for modulating the lipophilicity and pharmacokinetic profile of the final compounds. This strategic placement of functional groups allows for a streamlined entry into several classes of pharmacologically relevant heterocycles, including benzimidazoles, quinoxalines, and phenothiazines.

Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][4] Similarly, the quinoxaline scaffold is a key component in a number of therapeutic agents with applications as antibacterial, anticancer, and anti-inflammatory agents.[5][6][7] Phenothiazines are a well-established class of neurologically active compounds and are also being explored for other medicinal applications.[8][9][10] The introduction of a propoxy substituent can significantly influence the biological activity of these core structures, potentially enhancing their efficacy and selectivity.

These application notes provide detailed, field-proven protocols for the synthesis of 6-propoxy-substituted benzimidazoles and 7-propoxy-substituted quinoxalines, and outlines a strategic approach for the synthesis of phenothiazine derivatives from 2-Nitro-4-propoxyaniline. The methodologies presented are designed to be robust and scalable, providing researchers in drug discovery and development with a practical guide to leveraging this valuable synthetic intermediate.

I. Synthesis of 2-Aryl-6-propoxy-1H-benzimidazoles via One-Pot Reductive Cyclization

The one-pot reductive cyclization of 2-nitroanilines with aldehydes is a highly efficient and atom-economical method for the synthesis of 2-substituted benzimidazoles.[11][12][13][14] This approach obviates the need for the isolation of the intermediate o-phenylenediamine, which can be unstable. The following protocol has been adapted for the use of 2-Nitro-4-propoxyaniline.

Causality of Experimental Choices:
  • Reducing Agent: A combination of Zinc powder and Sodium bisulfite (NaHSO₃) in water offers a green and efficient system for the reduction of the nitro group to an amine. Alternatively, Sodium dithionite (Na₂S₂O₄) in ethanol is also a highly effective and commonly used reagent for this transformation.

  • Solvent: Water is an environmentally benign solvent for the Zn/NaHSO₃ system, while ethanol is a suitable solvent for the Na₂S₂O₄-mediated reaction, as it facilitates the solubility of the organic substrates.

  • Reaction Conditions: The reaction is typically heated to ensure the complete reduction of the nitro group and to drive the subsequent condensation and cyclization to the benzimidazole product.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-6-propoxy-1H-benzimidazoles
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Nitro-4-propoxyaniline (1.0 mmol, 196.2 mg) and the desired aromatic aldehyde (1.1 mmol) in the chosen solvent (10 mL of ethanol or water).

  • Addition of Reducing Agent:

    • For the Zn/NaHSO₃ system in water: Add Zinc powder (3.0 mmol, 196.1 mg) and Sodium bisulfite (6.0 mmol, 624.3 mg) to the suspension.

    • For the Na₂S₂O₄ system in ethanol: Add Sodium dithionite (3.0 mmol, 522.3 mg) to the solution.

  • Reaction: Heat the reaction mixture to reflux (for ethanol) or 100°C (for water) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • For the Zn/NaHSO₃ system: After completion, filter the hot reaction mixture to remove the zinc powder. Allow the filtrate to cool to room temperature, which should induce crystallization of the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • For the Na₂S₂O₄ system: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). The product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry.

  • Recrystallization: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to afford the pure 2-aryl-6-propoxy-1H-benzimidazole.

Data Presentation: Expected Products and Hypothetical Yields
AldehydeProductHypothetical Yield Range
Benzaldehyde2-Phenyl-6-propoxy-1H-benzimidazole85-95%
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-propoxy-1H-benzimidazole80-90%
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-6-propoxy-1H-benzimidazole88-96%
2-Naphthaldehyde2-(Naphthalen-2-yl)-6-propoxy-1H-benzimidazole82-92%
Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reduction & Cyclization cluster_2 Work-up & Purification cluster_3 Final Product A Suspend 2-Nitro-4-propoxyaniline and Aldehyde in Solvent B Add Reducing Agent (e.g., Na2S2O4 or Zn/NaHSO3) A->B Step 1 C Heat to Reflux/ 100°C for 2-4h B->C Step 2 D Cool and Precipitate in Water or Filter C->D Step 3 E Collect Crude Product by Filtration D->E Step 4 F Recrystallize from Ethanol/Water E->F Step 5 G Pure 2-Aryl-6-propoxy-1H-benzimidazole F->G Step 6

Caption: One-pot synthesis of 2-aryl-6-propoxy-1H-benzimidazoles.

II. Synthesis of 7-Propoxy-substituted Quinoxalines

The classical and most straightforward synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[15][16][17] This reaction proceeds through the formation of a dihydropyrazine intermediate, which then undergoes spontaneous oxidation to the aromatic quinoxaline. The first step in this synthesis is the reduction of 2-Nitro-4-propoxyaniline to 4-propoxybenzene-1,2-diamine.

Part A: Reduction of 2-Nitro-4-propoxyaniline
Causality of Experimental Choices:
  • Reducing Agent: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro compounds. It offers high yields and the by-product is water.

  • Solvent: Methanol or ethanol are excellent solvents for catalytic hydrogenation, as they readily dissolve the starting material and the product is often soluble at elevated temperatures and can be crystallized upon cooling.

Experimental Protocol: Synthesis of 4-Propoxybenzene-1,2-diamine
  • Reaction Setup: To a solution of 2-Nitro-4-propoxyaniline (1.0 mmol, 196.2 mg) in methanol (15 mL) in a hydrogenation flask, add 10% Pd/C (10 mol %, ~20 mg).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure is usually sufficient). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-propoxybenzene-1,2-diamine, which can be used in the next step without further purification.

Part B: Condensation with 1,2-Dicarbonyl Compounds
Causality of Experimental Choices:
  • Reactants: A variety of 1,2-dicarbonyl compounds, such as benzil or glyoxal, can be used to generate diverse quinoxaline derivatives.

  • Solvent: Ethanol or acetic acid are common solvents for this condensation reaction. Acetic acid can also act as a catalyst.

  • Catalyst: The reaction can be performed without a catalyst, although mild acid catalysis can accelerate the reaction.

Experimental Protocol: Synthesis of 2,3-Diaryl-7-propoxyquinoxalines
  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-propoxybenzene-1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol, 210.2 mg) in ethanol (15 mL).

  • Reaction: Heat the reaction mixture to reflux and stir for 1-3 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The quinoxaline product will often crystallize out of solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, the product can be recrystallized from ethanol.

Data Presentation: Expected Quinoxaline Products
1,2-Dicarbonyl CompoundProduct
Benzil2,3-Diphenyl-7-propoxyquinoxaline
Glyoxal (40% in water)7-Propoxyquinoxaline
2,3-Butanedione2,3-Dimethyl-7-propoxyquinoxaline
Experimental Workflow Diagram

G cluster_0 Part A: Reduction cluster_1 Part B: Condensation cluster_2 Final Product A 2-Nitro-4-propoxyaniline B Catalytic Hydrogenation (H2, Pd/C, Methanol) A->B C 4-Propoxybenzene-1,2-diamine B->C E Condensation in Refluxing Ethanol C->E D 1,2-Dicarbonyl Compound D->E F 7-Propoxy-substituted Quinoxaline E->F

Caption: Two-step synthesis of 7-propoxy-substituted quinoxalines.

III. Synthetic Strategy for Propoxy-Substituted Phenothiazines

The synthesis of phenothiazines can be accomplished through several routes. A common approach involves the cyclization of a 2-aminodiphenyl sulfide. This intermediate can be prepared from 2-Nitro-4-propoxyaniline through a multi-step sequence.

Proposed Synthetic Pathway:
  • Diazotization and Sandmeyer Reaction: 2-Nitro-4-propoxyaniline can be diazotized and subsequently converted to 2-chloro-1-nitro-4-propoxybenzene.

  • Nucleophilic Aromatic Substitution: The resulting chloro-derivative can be reacted with a thiophenol in the presence of a base to form a 2-(phenylthio)-nitrobenzene derivative.

  • Reduction and Cyclization: The nitro group of the diphenyl sulfide is then reduced to an amine, and the resulting 2-aminodiphenyl sulfide can be cyclized to the phenothiazine core, often under oxidative conditions.

Logical Relationship Diagram

G A 2-Nitro-4-propoxyaniline B Diazotization & Sandmeyer (NaNO2, HCl, CuCl) A->B C 2-Chloro-1-nitro-4-propoxybenzene B->C E 2-(Phenylthio)-4-propoxynitrobenzene C->E D Thiophenol, Base D->E F Reduction (e.g., SnCl2, HCl) E->F G 2-Amino-4-propoxydiphenyl sulfide F->G H Cyclization (e.g., I2, heat) G->H I Propoxy-substituted Phenothiazine H->I

Sources

Application and Protocol for the Synthesis of 4-Propylthio-2-nitroaniline via S-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed laboratory protocol for the synthesis of 4-propylthio-2-nitroaniline, a key intermediate in the production of various pharmaceuticals, most notably the anthelmintic drug albendazole.[1][2] The described method focuses on the S-alkylation of a suitable precursor, a robust and scalable reaction. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. It outlines the chemical principles, step-by-step procedures, safety considerations, and analytical characterization of the target compound.

Introduction and Significance

4-Propylthio-2-nitroaniline serves as a critical building block in medicinal chemistry. Its structure, featuring a nitroaniline core with a propylthio substituent, is pivotal for the synthesis of benzimidazole-based anthelmintics.[1] The demand for efficient and cost-effective synthetic routes to this intermediate is driven by the global need for accessible antiparasitic agents. The protocol detailed herein is based on established methodologies, optimized for clarity, safety, and high yield.[3][4]

Chemical Principles and Reaction Mechanism

The synthesis of 4-propylthio-2-nitroaniline is typically achieved through a nucleophilic substitution reaction, specifically an S-alkylation. The overall process can be approached via two primary pathways:

  • Route A: A two-step process starting from o-nitroaniline, which first undergoes a condensation reaction to form a dithioether intermediate. This intermediate is then cleaved and alkylated in situ.[3]

  • Route B: Starting from 2-nitro-4-thiocyanoaniline, which is directly alkylated to yield the final product.[1][5]

This guide will focus on a generalized protocol that embodies the core principles of the alkylation step, which is common to various synthetic strategies. The fundamental mechanism involves the generation of a thiolate anion from a sulfur-containing precursor. This highly nucleophilic thiolate then attacks the electrophilic carbon of an alkyl halide (e.g., 1-bromopropane or 1-chloropropane), displacing the halide and forming the desired thioether linkage.

The choice of base is critical for the efficient generation of the thiolate anion. Stronger bases ensure complete deprotonation, driving the reaction towards completion.[6] The reaction is typically conducted in a polar aprotic solvent which can solvate the ions and facilitate the nucleophilic attack.[6]

Experimental Protocol

This protocol details the alkylation of a dithioether intermediate, derived from o-nitroaniline, to produce 4-propylthio-2-nitroaniline. This method has been selected for its high yield and scalability as demonstrated in the patent literature.[3]

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties
Bis(4-amino-3-nitrophenyl) disulfideC₁₂H₁₀N₄O₄S₂354.37Not readily availableIntermediate
Sodium sulfide nonahydrateNa₂S·9H₂O240.181313-84-4Strong base, reducing agent
1-ChloropropaneC₃H₇Cl78.54540-54-5Alkylating agent, flammable
MethanolCH₃OH32.0467-56-1Solvent, flammable, toxic
Deionized WaterH₂O18.027732-18-5Solvent
DichloromethaneCH₂Cl₂84.9375-09-2Extraction solvent, volatile
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Equipment
  • 250 mL four-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the bis(4-amino-3-nitrophenyl) disulfide intermediate (e.g., 36.09 g).

  • Solvent and Base Addition: Add methanol (e.g., 72.17 g) to the flask and stir to form a suspension. To this, add sodium sulfide nonahydrate (e.g., 56.37 g).

  • Thiolate Formation: Heat the mixture to 55°C and maintain this temperature for 30 minutes with continuous stirring. This step facilitates the cleavage of the disulfide bond and the formation of the thiolate anion.

  • Alkylation: While maintaining the temperature at 55°C, add 1-chloropropane (e.g., 18.30 g) dropwise using a dropping funnel over a period of 30 minutes.[3]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.[3]

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add deionized water and dichloromethane. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4-propylthio-2-nitroaniline can be purified by recrystallization from a suitable solvent system (e.g., chloroform-hexane) to yield an orange crystalline solid.[7]

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - Add disulfide intermediate - Add methanol start->setup base_add Add Sodium Sulfide Nonahydrate setup->base_add thiolate_form Heat to 55°C for 30 min (Thiolate Formation) base_add->thiolate_form alkylation Dropwise addition of 1-Chloropropane at 55°C thiolate_form->alkylation monitoring Monitor by TLC alkylation->monitoring workup Cool and Quench with Water monitoring->workup Reaction Complete extraction Extract with Dichloromethane workup->extraction drying Dry organic layer (Na2SO4) extraction->drying concentration Concentrate on Rotary Evaporator drying->concentration purification Recrystallization (Chloroform-Hexane) concentration->purification product Pure 4-propylthio- 2-nitroaniline purification->product reaction_mechanism cluster_cleavage Disulfide Cleavage cluster_alkylation S-Alkylation (SN2) disulfide Ar-S-S-Ar thiolate 2 Ar-S⁻ disulfide->thiolate Reduction thiolate_ion Ar-S⁻ na2s Na₂S transition_state [Ar-S---CH₂(CH₂)CH₃---Cl]⁻ thiolate_ion->transition_state propyl_chloride CH₃CH₂CH₂-Cl propyl_chloride->transition_state product Ar-S-CH₂CH₂CH₃ transition_state->product cl_ion Cl⁻ transition_state->cl_ion

Caption: Reaction mechanism showing disulfide cleavage and subsequent S-alkylation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sodium sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care.

    • 1-Chloropropane: Flammable and a potential irritant. Avoid inhalation and contact with skin.

    • Methanol: Flammable and toxic. Avoid inhalation, ingestion, and skin contact.

    • Dichloromethane: A suspected carcinogen. Handle with extreme care and minimize exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionEnsure the reaction temperature is maintained. Monitor the reaction by TLC until the starting material is consumed.
Insufficient baseEnsure the correct stoichiometry of sodium sulfide is used. The nonahydrate form is hygroscopic and its water content can vary.
Impure Product Side reactionsControl the reaction temperature carefully. Overheating can lead to side products.
Inefficient purificationOptimize the recrystallization solvent system. Consider column chromatography for higher purity if needed.
Reaction does not start Inactive reagentsUse fresh or properly stored reagents. Verify the quality of the starting materials.

Conclusion

The synthesis of 4-propylthio-2-nitroaniline via S-alkylation is a reliable and adaptable method for producing this valuable pharmaceutical intermediate. By carefully controlling the reaction parameters and adhering to safety protocols, researchers can achieve high yields of the desired product. The information and protocol provided in this application note serve as a comprehensive guide for the successful synthesis and characterization of 4-propylthio-2-nitroaniline.

References

  • Preparation method of 4-propylthio-2-nitroaniline. CN110498752B.
  • Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. ResearchGate. Available at: [Link]

  • A process for preparation of albendazole. EP2643304A2.
  • Synthesis of 4-Thiocyano-2-nitroaniline. PrepChem.com. Available at: [Link]

  • Process for preparation of albendazole. Patent US-2013303782-A1. PubChem. Available at: [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. CN111704555A.
  • 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979. PubChem. Available at: [Link]

  • A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes. PMC - NIH. Available at: [Link]

  • Process for preparing 4-propylthio-o-phenylenediamine. CN104945292B.
  • Process for the preparation of aniline derivatives. CA1107284A.
  • 4-nitroaniline – Knowledge and References. Taylor & Francis. Available at: [Link]

  • (PDF) 4-Chloro-2-nitroaniline. ResearchGate. Available at: [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH. Available at: [Link]

  • Process for preparation of albendazole. Justia Patents. Available at: [Link]

  • Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Available at: [Link]

  • A preparing method of albendazole. CN105585533A.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Nitro-4-propoxyaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Nitro-4-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. We will move beyond simple procedural steps to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification process.

A Scientist's Note on Isomer Data

It is critical to note that while the topic is 2-Nitro-4-propoxyaniline (CAS 105168-92-1), the publicly available scientific literature and property data are overwhelmingly focused on its isomer, 5-Nitro-2-propoxyaniline (CAS 553-79-7), also known as P-4000.[1][2][3] Due to this, the specific data, such as melting point and established solvent systems, presented in this guide will pertain to 5-Nitro-2-propoxyaniline. The principles, troubleshooting logic, and experimental workflows described are fundamental to recrystallization and are directly applicable to the 2-Nitro-4-propoxyaniline isomer, though solvent selection will require empirical determination.

Section 1: Foundational Knowledge for Successful Recrystallization

This section addresses the fundamental questions that form the basis of a logical and effective purification strategy.

Q1: What are the critical physicochemical properties of 5-Nitro-2-propoxyaniline that influence recrystallization?

Answer: Understanding the compound's properties is the first step in designing a robust recrystallization protocol. The key is to select a solvent system whose properties are compatible with the solute's properties. For 5-Nitro-2-propoxyaniline, the most critical parameter is its low melting point, which presents a risk of "oiling out."[4]

Table 1: Physicochemical Properties of 5-Nitro-2-propoxyaniline

Property Value Significance for Recrystallization
Appearance Orange crystalline solid The color can be an initial indicator of purity. Highly colored impurities may be removed.[2][3]
Molecular Weight 196.21 g/mol Influences solubility calculations.[2]
Melting Point 47.5-49 °C CRITICAL: This low melting point means the boiling point of the chosen solvent must be carefully considered. A solvent with a boiling point significantly above 50°C increases the risk of the compound melting in the solution before it crystallizes, a phenomenon known as "oiling out."[1][2][3]
Water Solubility 0.136 g/L (136 mg/L) at 20 °C The compound is only slightly soluble in water, making water a potential "anti-solvent" in a mixed solvent system.[1][3]

| General Solubility | Stable in boiling water and dilute acids.[3] One preparation method reports crystallization from n-propanol and petroleum ether.[3] | This suggests good solubility in alcohols like propanol and poor solubility in nonpolar aliphatic hydrocarbons like petroleum ether. This pairing is ideal for a mixed-solvent recrystallization. |

Q2: What defines an ideal recrystallization solvent and why?

Answer: The selection of a proper solvent is the single most important factor in a successful recrystallization.[5] The ideal solvent is not merely one that dissolves the compound, but one that exhibits a specific temperature-dependent solubility profile.

The core principles for an effective solvent are:

  • High Solubility at High Temperatures: The compound should be readily soluble in the boiling solvent to allow for the creation of a saturated solution.[5][6]

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease dramatically, forcing it to precipitate out of the solution in the form of crystals.[5][6]

  • Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the solute to prevent the compound from oiling out.[4]

  • Impurity Solubility Profile: Soluble impurities should remain dissolved in the cold solvent (in the "mother liquor"), while insoluble impurities should not dissolve even in the hot solvent, allowing for their removal via hot filtration.[6]

  • Inertness: The solvent must not react chemically with the compound being purified.[6]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying phase.[4][6]

Section 2: Standard Operating Protocol for Recrystallization

This section provides a detailed, step-by-step methodology for the recrystallization of a nitro-propoxyaniline compound.

Experimental Workflow

G cluster_prep Preparation cluster_main Main Process cluster_isolation Isolation & Drying start Start with Crude Product solvent_select Solvent Screening (Small Scale) start->solvent_select dissolve 1. Dissolve Compound in Minimal Hot Solvent solvent_select->dissolve hot_filt 2. Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filt optional cool 3. Slow Cooling to Room Temperature hot_filt->cool ice_bath 4. Cool in Ice Bath to Maximize Yield cool->ice_bath vac_filt 5. Isolate Crystals via Vacuum Filtration ice_bath->vac_filt wash 6. Wash with Small Amount of Cold Solvent vac_filt->wash dry 7. Dry Crystals (Desiccator or Vacuum Oven) wash->dry end Pure Crystalline Product dry->end

Caption: Standard workflow for purification by recrystallization.

Step-by-Step Methodology
  • Solvent Selection:

    • Place ~20-30 mg of your crude 2-Nitro-4-propoxyaniline into several small test tubes.

    • Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature. A good candidate will show poor solubility.

    • Heat the sparingly soluble mixtures to the solvent's boiling point. A good solvent will now fully dissolve the compound.

    • Allow the clear solutions to cool. The best solvent is the one that produces a large quantity of crystalline precipitate.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask (the conical shape reduces solvent evaporation).

    • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring after each addition.

    • Continue adding the minimum amount of hot solvent until the compound just dissolves completely.[7][8] Adding excess solvent will reduce your final yield.

  • Hot Filtration (Conditional):

    • If you observe insoluble impurities (e.g., dust, solid byproducts) in the hot solution, you must perform a hot gravity filtration.

    • Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel with a small amount of boiling solvent. Place fluted filter paper in the funnel.

    • Pour the hot solution through the pre-heated setup as quickly as possible to prevent premature crystallization in the funnel.[8][9]

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to arrange themselves in a crystal lattice, excluding impurities.[5]

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.[8]

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (e.g., <35 °C).

Section 3: Troubleshooting Guide & FAQs

This section provides direct answers to the most common issues encountered during recrystallization.

G start Problem Observed During Recrystallization q_oil Is the product an oily liquid instead of a solid? start->q_oil q_crystals Are there no (or very few) crystals forming? start->q_crystals q_purity Are crystals impure, discolored, or formed too quickly? start->q_purity q_oil->q_crystals No ans_oil Fix 'Oiling Out': 1. Re-heat solution. 2. Add more of the 'good' solvent. 3. Ensure solvent BP < solute MP. 4. Cool much slower. q_oil->ans_oil Yes q_crystals->q_purity No ans_crystals Induce Crystallization: 1. Boil off excess solvent. 2. Scratch inner wall of flask. 3. Add a seed crystal. 4. Ensure sufficient cooling time. q_crystals->ans_crystals Yes ans_purity Improve Purity: 1. Re-dissolve in hot solvent. 2. Allow for slower cooling. 3. Consider a different solvent that better excludes impurities. q_purity->ans_purity Yes

Sources

Technical Support Center: Synthesis of 2-Nitro-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Nitro-4-propoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis, purification, and analysis of 2-Nitro-4-propoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Nitro-4-propoxyaniline and what are the key reaction principles?

The most prevalent and direct method for synthesizing 2-Nitro-4-propoxyaniline is through the electrophilic aromatic substitution, specifically the nitration of 4-propoxyaniline. This reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").

The underlying principle involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, catalyzed by the strong dehydrating action of sulfuric acid[1]. The nitronium ion is then attacked by the electron-rich aromatic ring of 4-propoxyaniline.

The regioselectivity of the nitration is governed by the directing effects of the two substituents on the benzene ring: the amino (-NH₂) group and the propoxy (-OCH₂CH₂CH₃) group. Both are activating, ortho-, para-directing groups. However, under the strongly acidic conditions of the nitration reaction, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group[2]. The propoxy group remains an ortho-, para-director. The interplay between these directing effects dictates the position of the incoming nitro group. The primary desired product is 2-Nitro-4-propoxyaniline, where nitration occurs ortho to the amino group and meta to the propoxy group.

Q2: What are the common impurities I should expect in the synthesis of 2-Nitro-4-propoxyaniline?

Several impurities can arise from the nitration of 4-propoxyaniline. A thorough understanding of these potential byproducts is crucial for developing effective purification and analytical strategies.

Common Impurities in 2-Nitro-4-propoxyaniline Synthesis:

Impurity ClassSpecific ImpuritiesRationale for Formation
Positional Isomers 3-Nitro-4-propoxyanilineThe propoxy group is ortho-, para-directing. Nitration at the position ortho to the propoxy group (and meta to the anilinium group) leads to this isomer.
Over-nitration Products Dinitro-4-propoxyaniline isomersIf the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group can be introduced onto the aromatic ring.
Unreacted Starting Material 4-PropoxyanilineIncomplete reaction will result in the presence of the starting material in the crude product.
Oxidation Byproducts Tarry, polymeric materialsThe amino group is susceptible to oxidation by nitric acid, especially at elevated temperatures, leading to the formation of complex, often colored, byproducts[2].
Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in my 2-Nitro-4-propoxyaniline product?

A multi-technique approach is often necessary for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying the main product and its isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic or phosphoric acid) is a good starting point[3].

  • Gas Chromatography (GC): GC can also be used for separating volatile impurities and isomers, although derivatization may sometimes be necessary for these polar compounds.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for identifying and quantifying impurities, especially positional isomers, which will have distinct spectral patterns.

  • Capillary Zone Electrophoresis (CZE): This technique has been shown to be effective for the separation of nitroaniline positional isomers[4].

Synthesis and Impurity Formation Pathway

G cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation 4-Propoxyaniline 4-Propoxyaniline 2-Nitro-4-propoxyaniline 2-Nitro-4-propoxyaniline 4-Propoxyaniline->2-Nitro-4-propoxyaniline HNO₃, H₂SO₄ 3-Nitro-4-propoxyaniline 3-Nitro-4-propoxyaniline 4-Propoxyaniline->3-Nitro-4-propoxyaniline Side Reaction (ortho to -OPr) Oxidation_byproducts Oxidation Byproducts (Tarry materials) 4-Propoxyaniline->Oxidation_byproducts Oxidation Unreacted_SM Unreacted 4-Propoxyaniline 4-Propoxyaniline->Unreacted_SM Incomplete Reaction Dinitro_isomers Dinitro-4-propoxyaniline isomers 2-Nitro-4-propoxyaniline->Dinitro_isomers Over-nitration

Caption: Synthesis of 2-Nitro-4-propoxyaniline and common impurity pathways.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of 2-Nitro-4-propoxyaniline.

Problem 1: Low Yield of the Desired Product
Possible Cause Recommended Solution Scientific Rationale
Suboptimal Reaction Temperature Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent.Aromatic nitration is an exothermic reaction. Elevated temperatures can lead to the formation of oxidation byproducts and dinitrated species, thus reducing the yield of the desired mono-nitro product.
Incomplete Reaction Ensure a sufficient reaction time and monitor the reaction progress using TLC or HPLC.If the reaction is quenched prematurely, a significant amount of the starting material will remain unreacted.
Incorrect Stoichiometry of Reagents Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.While a large excess should be avoided to prevent over-nitration, a slight excess ensures the complete conversion of the starting material.
Inefficient Protonation of the Amino Group Ensure the sulfuric acid is of high concentration and used in sufficient quantity.Inadequate protonation of the amino group can lead to a different isomer distribution and potentially more oxidation.
Problem 2: Product is Highly Colored or Contains Tarry Material
Possible Cause Recommended Solution Scientific Rationale
Oxidation of the Amino Group Add the nitrating agent slowly and maintain a low reaction temperature.The amino group is sensitive to oxidation by nitric acid, a side reaction that is accelerated at higher temperatures[2].
Presence of Oxidative Impurities During workup, wash the crude product with a dilute solution of sodium bisulfite.Sodium bisulfite is a reducing agent that can help to remove some of the colored oxidation byproducts.
Co-precipitation of Tarry Materials Purify the crude product by recrystallization, potentially with the use of activated charcoal.Activated charcoal can adsorb high molecular weight, colored impurities, leading to a purer, less colored crystalline product. A hot filtration step is necessary to remove the charcoal[5].
Problem 3: Difficulty in Separating Isomeric Impurities
Possible Cause Recommended Solution Scientific Rationale
Similar Physicochemical Properties of Isomers Employ fractional recrystallization with different solvent systems.Isomers often have slightly different solubilities in various solvents. Experimenting with different solvents or solvent mixtures can enhance the separation[6].
Co-crystallization of Isomers If recrystallization is ineffective, use preparative HPLC.Preparative HPLC offers much higher resolution than recrystallization and can effectively separate compounds with very similar properties[5].
Inadequate Analytical Separation Optimize the HPLC method by screening different columns, mobile phase compositions, and gradients.A well-developed analytical method is crucial for accurately assessing the purity and guiding the purification strategy[3][4].

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol provides a general guideline for the purification of crude 2-Nitro-4-propoxyaniline.

  • Dissolution: In a fume hood, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). Start with approximately 10-20 mL of solvent per gram of crude material. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (e.g., 1-2% by weight of the crude product) and boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to a constant weight.

Troubleshooting Workflow

G cluster_workflow Troubleshooting Workflow start Crude Product Analysis (HPLC, NMR) purity_check Purity > 98%? start->purity_check end Final Product purity_check->end Yes impurity_id Identify Major Impurities (LC-MS, NMR) purity_check->impurity_id No impurity_type Impurity Type? impurity_id->impurity_type isomers Positional Isomers impurity_type->isomers Isomers sm_byproducts Starting Material or Oxidation Byproducts impurity_type->sm_byproducts Other prep_hplc Preparative HPLC isomers->prep_hplc recrystallization Fractional Recrystallization (with solvent screening) isomers->recrystallization charcoal Recrystallization with Activated Charcoal sm_byproducts->charcoal prep_hplc->start Re-analyze recrystallization->start Re-analyze charcoal->start Re-analyze

Sources

Optimizing reaction conditions for 2-Nitro-4-propoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Nitro-4-propoxyaniline. It is structured to offer not just procedural steps, but also the underlying scientific rationale to empower users to optimize reaction conditions, troubleshoot common issues, and ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 2-Nitro-4-propoxyaniline?

A1: The most dependable and selective method is a three-step process involving the protection of the amine functionality of the starting material, 4-propoxyaniline, followed by nitration and subsequent deprotection. Direct nitration of 4-propoxyaniline is strongly discouraged as it leads to a mixture of isomers, significant oxidation byproducts, and generally low yields.[1][2] The amino group is highly activating and reacts uncontrollably with the strong acids in the nitrating mixture.[1]

Q2: Why is the protection of the amino group necessary?

A2: The amino group (-NH₂) in anilines is a potent activating group in electrophilic aromatic substitution. However, in the highly acidic environment of a standard nitration (using nitric and sulfuric acid), the amino group is protonated to form an anilinium ion (-NH₃⁺). This ion is a meta-directing and deactivating group, which would lead to the undesired 3-nitro isomer and a slower reaction rate.[3] Furthermore, the unprotected amino group is susceptible to oxidation by nitric acid, resulting in the formation of tarry byproducts and a significant reduction in yield.[1] By converting the amine to an acetamide (acetylation), we moderate its activating effect and sterically hinder the ortho positions, thus favoring the desired para-nitro product.[4]

Q3: What are the primary safety concerns associated with this synthesis?

A3: The synthesis involves several hazardous materials and conditions. The nitrating mixture, a combination of concentrated nitric acid and sulfuric acid, is extremely corrosive and a powerful oxidizing agent. The nitration reaction itself is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of dinitrated byproducts.[5] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Optimized Synthesis Workflow

The recommended synthetic pathway is a three-step process:

  • Acetylation: Protection of the amino group of 4-propoxyaniline.

  • Nitration: Introduction of the nitro group onto the protected intermediate.

  • Hydrolysis: Deprotection to yield the final product.

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 4-Propoxyaniline B 4-Propoxyacetanilide A->B Acetic Anhydride, Glacial Acetic Acid C 2-Nitro-4-propoxyacetanilide B->C HNO₃, H₂SO₄, 0-10°C D 2-Nitro-4-propoxyaniline C->D Aq. HCl, Reflux

Caption: Three-step synthesis of 2-Nitro-4-propoxyaniline.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Step 1 (Acetylation) - Incomplete reaction.- Ensure the reaction is heated sufficiently (e.g., reflux) to drive it to completion. - Use a slight excess of acetic anhydride.
- Product loss during workup.- Ensure complete precipitation of the product by cooling the reaction mixture in an ice bath before filtration.
Low yield or no product in Step 2 (Nitration) - Temperature too high, leading to side reactions and decomposition.- Maintain strict temperature control (0-10°C) during the addition of the nitrating mixture. - Add the nitrating mixture dropwise to manage the exotherm.
- Insufficient nitrating agent.- Use a pre-prepared and chilled nitrating mixture in the correct stoichiometric ratio.
Formation of multiple products in Step 2 (Nitration) - Dinitration due to harsh reaction conditions.- Avoid temperatures above 10°C. - Do not use an excessive amount of the nitrating mixture.
- Incomplete acetylation in Step 1, leading to meta-nitration.- Confirm the purity of the 4-propoxyacetanilide intermediate by melting point determination before proceeding.
Product is a dark oil or tar - Oxidation of the aniline starting material.- This is a strong indication that the acetylation step was not successful. The synthesis should be restarted with proper protection of the amino group.
- Overheating during nitration.- Adhere to the recommended temperature range for nitration.
Low yield in Step 3 (Hydrolysis) - Incomplete hydrolysis.- Ensure a sufficient reflux time and an adequate concentration of hydrochloric acid.
- Product loss during neutralization.- Add the neutralizing base slowly and with cooling to avoid decomposition of the product. Ensure the pH is neutral to slightly basic for complete precipitation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Propoxyacetanilide (Acetylation)

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 4-propoxyaniline in 30 mL of glacial acetic acid.

  • Slowly add 8.5 mL of acetic anhydride to the solution.

  • Heat the mixture to reflux for 45-60 minutes.

  • Pour the hot reaction mixture into 250 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-propoxyacetanilide.

  • Self-Validation: Dry the product and determine its melting point. The expected melting point is in the range of 118-123°C.[6][7]

Protocol 2: Synthesis of 2-Nitro-4-propoxyacetanilide (Nitration)

  • Prepare a nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a flask cooled in an ice-salt bath. Keep this mixture cold.

  • In a separate flask, dissolve 5.0 g of dry 4-propoxyacetanilide in 10 mL of glacial acetic acid.

  • Cool the acetanilide solution to 0-5°C in an ice-salt bath.

  • With vigorous stirring, add the cold nitrating mixture dropwise, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

  • Pour the reaction mixture onto 100 g of crushed ice.

  • Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Self-Validation: The crude product can be used directly in the next step or recrystallized from ethanol for characterization.

Protocol 3: Synthesis of 2-Nitro-4-propoxyaniline (Hydrolysis)

  • In a round-bottom flask with a reflux condenser, suspend the crude 2-nitro-4-propoxyacetanilide from the previous step in 50 mL of 70% sulfuric acid (or concentrated HCl).

  • Heat the mixture to reflux for 30-45 minutes until the solid has dissolved.

  • Cool the reaction mixture to room temperature and then pour it into 250 mL of ice-cold water.

  • Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide or ammonia until the pH is approximately 7. Keep the solution cool during neutralization.

  • Collect the precipitated orange-yellow solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-Nitro-4-propoxyaniline.

  • Self-Validation: Dry the final product and determine its melting point. The expected melting point is approximately 49°C.[8] Further characterization can be performed using ¹H NMR spectroscopy.

Characterization Data

CompoundMelting Point (°C)¹H NMR (CDCl₃, δ ppm)
4-Propoxyaniline Liquid at RT6.66 (d, 2H), 6.59 (d, 2H), 3.77 (t, 2H), 3.34-3.43 (br, 2H, -NH₂), 1.65-1.74 (m, 2H), 0.95 (t, 3H)[9]
4-Propoxyacetanilide 118 - 123[6][7]Predicted: ~7.4 (d, 2H), ~6.8 (d, 2H), ~7.2 (s, 1H, -NH), ~3.9 (t, 2H), ~2.1 (s, 3H), ~1.8 (m, 2H), ~1.0 (t, 3H)
2-Nitro-4-propoxyaniline ~49[8]Predicted: ~7.8 (d, 1H), ~7.5 (dd, 1H), ~6.8 (d, 1H), ~6.0 (br s, 2H, -NH₂), ~4.0 (t, 2H), ~1.8 (m, 2H), ~1.0 (t, 3H)

Note: Predicted NMR data is based on analogous structures and should be confirmed by experimental analysis.

Troubleshooting Workflow

Troubleshooting start Low Final Yield check_hydrolysis Was the hydrolysis product fully precipitated? start->check_hydrolysis check_nitration Was the nitration intermediate pure? check_hydrolysis->check_nitration Yes adjust_ph Adjust pH during workup check_hydrolysis->adjust_ph No check_acetylation Was the acetylation intermediate pure? check_nitration->check_acetylation Yes rerun_nitration Control temperature strictly (0-10°C) check_nitration->rerun_nitration No rerun_hydrolysis Increase reflux time/acid concentration check_acetylation->rerun_hydrolysis Yes rerun_acetylation Purify acetylation product before nitration check_acetylation->rerun_acetylation No

Sources

Technical Support Center: Optimizing Yield in the Synthesis of 2-Nitro-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Nitro-4-propoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, we will delve into the common challenges encountered during the synthesis, provide in-depth troubleshooting advice, and answer frequently asked questions. Our approach is grounded in established chemical principles and insights from the synthesis of analogous compounds.

Introduction

2-Nitro-4-propoxyaniline is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. A common and effective route involves a multi-step process starting from 4-propoxyaniline, which includes the protection of the highly reactive amino group, followed by nitration, and subsequent deprotection. Careful control of reaction conditions at each stage is paramount to success.

This guide will focus on a widely applicable three-step synthesis:

  • Acetylation: Protection of the amino group of 4-propoxyaniline as an acetanilide.

  • Nitration: Introduction of the nitro group at the position ortho to the amino group.

  • Hydrolysis: Deprotection of the acetanilide to yield the final product.

We will explore the critical parameters of each step to help you optimize your synthesis for the best possible outcome.

Troubleshooting Guide (Q&A)

This section addresses specific issues that you may encounter during the synthesis of 2-Nitro-4-propoxyaniline.

Q1: My overall yield is consistently low. Where should I start troubleshooting?

A1: A low overall yield can result from inefficiencies in any of the three main steps. A systematic approach is best:

  • Analyze Each Step: First, try to isolate and analyze the yield of each individual step (acetylation, nitration, and hydrolysis). This will pinpoint the most problematic stage.

  • Purity of Starting Materials: Ensure the purity of your starting 4-propoxyaniline. Impurities can interfere with the acetylation and nitration reactions.

  • Reaction Conditions for Nitration: The nitration step is often the most critical for yield. Key factors to re-evaluate are:

    • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low and stable temperature (typically 0-5 °C) is crucial to prevent the formation of unwanted byproducts from over-nitration or side reactions.[1]

    • Rate of Nitrating Agent Addition: A slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) with vigorous stirring is essential for controlled reaction and efficient heat dissipation.[1]

  • Incomplete Reactions: Use Thin Layer Chromatography (TLC) to monitor the progress of each reaction. If a reaction is not going to completion, consider extending the reaction time or slightly increasing the temperature (with caution, especially for nitration).

  • Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and recrystallization. Ensure proper phase separation during extractions and choose an appropriate solvent for recrystallization to maximize recovery.

Q2: I am observing a significant amount of a dark, tarry byproduct after the nitration step. What is it and how can I prevent it?

A2: The formation of dark, tarry materials is a common issue in nitration reactions, often due to oxidation or polymerization of the aniline derivative.

  • Cause: This is typically caused by an uncontrolled increase in temperature or a high concentration of the nitrating agent. Aniline and its derivatives are susceptible to oxidation by nitric acid, especially at elevated temperatures.

  • Prevention:

    • Strict Temperature Control: As mentioned, maintain the reaction temperature at 0-5 °C or even lower if your cooling system allows.

    • Protecting Group: The acetylation of the amino group is the primary defense against oxidation. Ensure the acetylation step has gone to completion before proceeding to nitration.

    • Controlled Addition: Add the nitrating agent very slowly to the reaction mixture to avoid localized overheating.

    • Sufficient Stirring: Ensure efficient stirring to maintain a homogenous mixture and prevent hot spots.

Q3: My product is difficult to purify. What are the best recrystallization solvents?

A3: The choice of recrystallization solvent is critical for obtaining a high-purity product. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.

  • Recommended Solvents: For nitroaniline derivatives, alcohols like isopropanol or ethanol are often good choices.[1]

  • Solvent Screening: If a single solvent does not provide satisfactory results, consider a two-solvent system. For example, you could dissolve the crude product in a good solvent (e.g., ethanol or acetone) at an elevated temperature and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes cloudy. Then, allow the solution to cool slowly.

  • Pulping: If the crude product is an oil or very impure, "pulping" can be effective. This involves stirring the crude product in a solvent in which it is sparingly soluble at room temperature (e.g., isopropanol).[1] This can help to wash away soluble impurities.

Q4: I am seeing two nitro-isomers in my final product. How can I improve the regioselectivity of the nitration?

A4: The directing effects of the substituents on the aromatic ring determine the position of nitration. In 4-propoxyacetanilide, both the amino (as acetamido) and propoxy groups are ortho-, para-directing. Since the para position to the acetamido group is occupied by the propoxy group, and vice versa, the primary sites for nitration are ortho to the acetamido group (position 2) and ortho to the propoxy group (position 3).

  • Steric Hindrance: The acetamido group is bulkier than the propoxy group, which should favor nitration at the less sterically hindered position 2.

  • Activating Strength: The acetamido group is a moderately activating group, while the propoxy group is a strongly activating group. This might lead to some nitration at position 3.

  • Improving Selectivity:

    • Lower Temperature: Running the nitration at the lowest possible temperature can enhance selectivity.

    • Choice of Nitrating Agent: The choice of nitrating agent and solvent system can influence regioselectivity. Using a milder nitrating agent might improve selectivity for the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the nitration step?

A1: The nitration of 4-propoxyacetanilide is an electrophilic aromatic substitution reaction. The key steps are:

  • Generation of the Electrophile: Nitric acid reacts with sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of 4-propoxyacetanilide attacks the nitronium ion. The acetamido and propoxy groups direct the attack to the positions ortho to them.

  • Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base in the mixture (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2-nitro-4-propoxyacetanilide.

Q2: How do the starting material quality and reagent stoichiometry affect the yield?

A2:

  • Starting Material Quality: The purity of the initial 4-propoxyaniline is crucial. The presence of impurities can lead to the formation of colored byproducts and can complicate the purification of the final product. It is advisable to use a high-purity starting material or to purify it before use.

  • Reagent Stoichiometry:

    • Acetic Anhydride: A slight excess of acetic anhydride is typically used in the acetylation step to ensure the complete conversion of the 4-propoxyaniline.

    • Nitrating Agent: The stoichiometry of the nitrating agent is critical. A significant excess can lead to the formation of dinitro products and other byproducts. It is important to use a carefully measured amount, typically a slight excess (e.g., 1.1-1.2 equivalents) of nitric acid.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Nitration Reaction: The nitration mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is highly exothermic and has the potential to become a runaway reaction if not properly controlled.[2] Always add the nitrating agent slowly and with efficient cooling.

  • Solvents: The organic solvents used in the synthesis and purification are flammable. Avoid open flames and work in a well-ventilated area.

  • Waste Disposal: Acidic and organic waste should be disposed of according to institutional safety guidelines.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous compounds, such as 4-methoxy-2-nitroaniline, and should be adapted and optimized for the synthesis of 2-Nitro-4-propoxyaniline.[3]

Protocol 1: Synthesis of 2-Nitro-4-propoxyaniline

Step 1: Acetylation of 4-Propoxyaniline

  • In a round-bottom flask, dissolve 4-propoxyaniline in glacial acetic acid.

  • Slowly add acetic anhydride (approximately 1.1 equivalents) to the solution while stirring.

  • Gently warm the mixture to about 50-60 °C for 30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the 4-propoxyacetanilide.

  • Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the product.

Step 2: Nitration of 4-Propoxyacetanilide

  • Suspend the dried 4-propoxyacetanilide in glacial acetic acid in a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer.

  • Cool the mixture in an ice-salt bath to 0-5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the suspension of 4-propoxyacetanilide, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture slowly onto crushed ice with stirring.

  • Collect the precipitated 2-nitro-4-propoxyacetanilide by vacuum filtration, wash with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of 2-Nitro-4-propoxyacetanilide

  • Place the dry 2-nitro-4-propoxyacetanilide in a round-bottom flask.

  • Add a solution of aqueous sulfuric acid (e.g., 70%).

  • Heat the mixture under reflux for 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Neutralize the solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the 2-Nitro-4-propoxyaniline.

  • Collect the crude product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., isopropanol) to obtain the pure 2-Nitro-4-propoxyaniline.

Data Summary

ParameterConditionExpected Impact on YieldRationale
Nitration Temperature 0-5 °CHighMinimizes side reactions (oxidation, dinitration).[1]
> 10 °CLowIncreased formation of byproducts.[1]
Rate of Nitrating Agent Addition Slow (dropwise)HighAllows for effective heat dissipation and prevents localized overheating.
FastLowRisk of runaway reaction and byproduct formation.[2]
Purity of Starting Material HighHighReduces the formation of impurities that can lower the yield and complicate purification.
LowLowImpurities can interfere with the reaction and lead to side products.
Hydrolysis Conditions Reflux with 70% H₂SO₄HighEffective for deprotection of the acetamido group.
Milder conditionsLowIncomplete reaction, leading to lower yield of the final product.

Visualizations

Figure 1: Proposed Synthesis Workflow for 2-Nitro-4-propoxyaniline

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow A 4-Propoxyaniline B Acetylation (Acetic Anhydride, Acetic Acid) A->B C 4-Propoxyacetanilide B->C D Nitration (HNO3, H2SO4, 0-5 °C) C->D E 2-Nitro-4-propoxyacetanilide D->E F Hydrolysis (aq. H2SO4, Reflux) E->F G 2-Nitro-4-propoxyaniline (Crude) F->G H Purification (Recrystallization) G->H I Pure 2-Nitro-4-propoxyaniline H->I

Caption: A step-by-step workflow for the synthesis of 2-Nitro-4-propoxyaniline.

Figure 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield Figure 2: Troubleshooting Logic Start Low Overall Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity AnalyzeSteps Analyze Yield of Each Step Start->AnalyzeSteps TLC Monitor Reactions with TLC for Completion CheckPurity->TLC NitrationParams Optimize Nitration: - Temperature (0-5 °C) - Rate of Addition AnalyzeSteps->NitrationParams If Nitration Yield is Low WorkupLosses Review Workup & Purification Procedures AnalyzeSteps->WorkupLosses If Step Yields are Good NitrationParams->TLC WorkupLosses->TLC Result Improved Yield TLC->Result

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

  • CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents.
  • Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners | Request PDF - ResearchGate. Available at: [Link]

  • CN105418458A - Synthetic process of 2-cyano-4-nitroaniline - Google Patents.
  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.
  • US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents.
  • Development of a procedure for preparing 2-nitro-4-thiocyanoaniline - ResearchGate. Available at: [Link]

  • 5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118 - PubChem - NIH. Available at: [Link]

  • [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions] - PubMed. Available at: [Link]

  • US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents.
  • For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. Available at: [Link]

  • Synthesis of 2 -Amino -5 -Nitrophenol by Two Step Process | Article Information | J-GLOBAL. Available at: [Link]

  • US3203990A - 2-amino-2'-halo-5-nitro benzophenones - Google Patents.
  • 4-[3-(4-Nitrophenoxy)propoxy]aniline - PMC - NIH. Available at: [Link]

  • Synthesis of 2-amino-5-nitrophenol by two step process - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Nitration of Propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments, ensuring the targeted synthesis of desired nitro-propoxyaniline isomers.

Troubleshooting Guide: Overcoming Common Side Reactions

The nitration of propoxyaniline, while a fundamental reaction, is often plagued by a lack of selectivity and the formation of undesirable byproducts. This section provides solutions to common issues.

Issue 1: Low Yield of the Desired Nitro-Isomer and Formation of Multiple Products

Symptoms: Your reaction yields a mixture of ortho-, meta-, and para-nitro propoxyaniline, with a low overall yield of the target isomer.

Root Cause Analysis: The amino (-NH2) and propoxy (-OPr) groups on the aniline ring are both activating and ortho-, para-directing.[1][2] However, under the strongly acidic conditions of nitration (typically a mixture of nitric acid and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH3+).[3][4] This anilinium ion is a meta-directing and deactivating group.[3] The final product distribution is therefore a complex result of the equilibrium between the activated aniline and the deactivated anilinium ion.

Solutions:

  • Protect the Amino Group: To prevent the formation of the anilinium ion and ensure ortho-, para-selectivity, the amino group can be protected via acylation.[5][6] Reacting propoxyaniline with acetic anhydride will form the corresponding acetanilide. The acetyl group is still ortho-, para-directing but is less activating than the amino group, allowing for more controlled nitration.[2] The protecting group can be subsequently removed by hydrolysis.

  • Control of Reaction Temperature: Lowering the reaction temperature can favor the formation of the para-isomer due to steric hindrance at the ortho positions. Maintaining a temperature range of 0-5 °C is often recommended for nitration reactions of activated anilines.[7]

  • Choice of Nitrating Agent: Milder nitrating agents can be employed to reduce the acidity of the reaction medium and minimize protonation of the amino group. Alternatives to the standard nitric acid/sulfuric acid mixture include:

    • Acetyl nitrate: Prepared in situ from nitric acid and acetic anhydride, it is a less aggressive nitrating agent.

    • N-Nitro compounds: Reagents like N-nitropyrazole can offer greater control and selectivity under milder conditions.[8]

    • tert-Butyl nitrite: This reagent has been shown to be effective for the regioselective nitration of N-alkyl anilines.[9]

Issue 2: Formation of Tarry, Dark-Colored Byproducts

Symptoms: The reaction mixture turns dark, and upon workup, a significant amount of insoluble, tarry material is obtained, complicating purification.

Root Cause Analysis: The strong oxidizing nature of nitric acid can lead to the oxidation of the electron-rich propoxyaniline ring, resulting in the formation of polymeric, tar-like substances.[3] This is particularly problematic with direct nitration of the unprotected aniline.

Solutions:

  • Protect the Amino Group: As mentioned previously, protecting the amino group as an acetanilide significantly reduces the electron-donating ability of the nitrogen, making the ring less susceptible to oxidation.

  • Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and portion-wise to the cooled solution of the substrate. This helps to dissipate the heat generated during the exothermic reaction and maintain a controlled temperature, minimizing oxidative side reactions.

  • Use of Alternative Nitrating Systems: Consider nitrating systems that operate under non-oxidizing conditions. For instance, the use of N2O5 with a Fe(III) catalyst has been reported to nitrate aromatic compounds with minimal oxidation.[10]

Issue 3: Difficulty in Separating Isomeric Products

Symptoms: After the reaction, you have a mixture of nitro-propoxyaniline isomers that are difficult to separate by standard crystallization.

Root Cause Analysis: The ortho-, meta-, and para-isomers of nitro-propoxyaniline can have similar polarities and solubilities, making their separation challenging.

Solutions:

  • Column Chromatography: This is a highly effective method for separating isomers with different polarities. A silica gel stationary phase with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the isomers sequentially.

  • Fractional Crystallization: This technique relies on the slight differences in solubility of the isomers in a particular solvent. For instance, the para-isomer is often less soluble than the ortho-isomer in solvents like ethanol.[11] By carefully controlling the cooling rate and solvent composition, it may be possible to selectively crystallize one isomer.

  • Derivative Formation: In some cases, converting the mixture of isomers into derivatives (e.g., by further acylation) can alter their physical properties, making them easier to separate. The desired isomer can then be regenerated from the purified derivative.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the nitration of propoxyaniline?

A1: The nitration of propoxyaniline proceeds via an electrophilic aromatic substitution (EAS) mechanism.[12][13] The active electrophile is the nitronium ion (NO2+), which is generated from the reaction of a strong acid (like sulfuric acid) with nitric acid.[13] The electron-rich aromatic ring of propoxyaniline then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[14] Finally, a proton is eliminated from the ring to restore aromaticity, yielding the nitrated product.[14]

Q2: Why is the direct nitration of anilines often problematic?

A2: The direct nitration of anilines, including propoxyaniline, presents two main challenges. Firstly, the strong activating and ortho-, para-directing amino group makes the ring highly susceptible to over-nitration and oxidation by the strong nitric acid, leading to tar formation.[3][6] Secondly, the basic amino group is protonated in the strongly acidic reaction medium to form an anilinium ion, which is a deactivating and meta-directing group.[3][4] This leads to a mixture of ortho-, para-, and meta-isomers, reducing the yield of the desired product.

Q3: How does protecting the amino group as an acetanilide improve the reaction outcome?

A3: Converting the amino group to an acetanilide group has several advantages. The acetyl group is electron-withdrawing, which moderates the activating effect of the nitrogen, making the ring less prone to oxidation and over-nitration.[2] While still an ortho-, para-director, the steric bulk of the acetamido group can favor the formation of the para-isomer over the ortho-isomer.[15] Importantly, the amide nitrogen is much less basic than the amine nitrogen and is not significantly protonated under nitrating conditions, thus preserving the ortho-, para-directing influence.

Q4: What are some safety precautions to consider during the nitration of propoxyaniline?

A4: Nitration reactions are highly exothermic and can be hazardous if not performed with care. Always:

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Use a reaction vessel that can be efficiently cooled in an ice bath to control the temperature.

  • Add the nitrating agent slowly and monitor the temperature closely.

  • Be aware that mixtures of nitric acid and organic compounds can be explosive.

  • Quench the reaction carefully by pouring the reaction mixture onto ice.

Experimental Protocols

Protocol 1: Acylation of Propoxyaniline
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve propoxyaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water until neutral, and dry thoroughly.

Protocol 2: Nitration of Propoxyacetanilide
  • In a clean, dry flask, add the dried propoxyacetanilide to concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C with an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of propoxyacetanilide, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 3: Hydrolysis of Nitro-propoxyacetanilide
  • Reflux the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the nitro-propoxyaniline.

  • Collect the product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography as needed.

Data Presentation

Table 1: Expected Isomer Distribution in the Nitration of Aniline under Different Conditions

Reaction ConditionsOrtho-isomer (%)Meta-isomer (%)Para-isomer (%)
Direct Nitration (Strongly Acidic)~2~47~51
Nitration of Acetanilide~19<1~80

Note: These are approximate values for aniline and can vary for substituted anilines like propoxyaniline.

Visualizations

Reaction Pathway for the Nitration of Propoxyaniline

Nitration_Pathway cluster_protection Protection Step cluster_nitration Nitration Step cluster_deprotection Deprotection Step Propoxyaniline Propoxyaniline Propoxyacetanilide Propoxyacetanilide Propoxyaniline->Propoxyacetanilide Acetic Anhydride Nitro-propoxyacetanilide\n(ortho/para mixture) Nitro-propoxyacetanilide (ortho/para mixture) Propoxyacetanilide->Nitro-propoxyacetanilide\n(ortho/para mixture) HNO3 / H2SO4 Nitro-propoxyaniline\n(ortho/para mixture) Nitro-propoxyaniline (ortho/para mixture) Nitro-propoxyacetanilide\n(ortho/para mixture)->Nitro-propoxyaniline\n(ortho/para mixture) Acid Hydrolysis

Caption: Workflow for the controlled nitration of propoxyaniline.

Mechanism of Electrophilic Aromatic Substitution (Nitration)

EAS_Mechanism HNO3 + H2SO4 HNO3 + H2SO4 NO2+ (Nitronium ion) NO2+ (Nitronium ion) HNO3 + H2SO4->NO2+ (Nitronium ion) Generation of Electrophile Sigma Complex\n(Wheland Intermediate) Sigma Complex (Wheland Intermediate) NO2+ (Nitronium ion)->Sigma Complex\n(Wheland Intermediate) Propoxyaniline Ring Propoxyaniline Ring Propoxyaniline Ring->Sigma Complex\n(Wheland Intermediate) Nucleophilic Attack Nitro-propoxyaniline Nitro-propoxyaniline Sigma Complex\n(Wheland Intermediate)->Nitro-propoxyaniline Deprotonation

Caption: Key steps in the electrophilic nitration of an aromatic ring.

References

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Retrieved from [Link]

  • Google Patents. (n.d.). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Svenningsson, M., & Himo, F. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry, 31(3), e3774. [Link]

  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Retrieved from [Link]

  • Esteves, P. M., et al. (2002). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 67(15), 5082-5089. [Link]

  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 26). Which occurs first: nitration or oxidation of aniline by concentrated nitric acid? Retrieved from [Link]

  • Li, Y., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 1(10), 1646-1653. [Link]

  • Smith, K., et al. (2001).

Sources

Decomposition of 2-Nitro-4-propoxyaniline and its prevention

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and mitigating the decomposition of 2-Nitro-4-propoxyaniline. As a Senior Application Scientist, my goal is to blend deep scientific principles with practical, field-tested advice to ensure the integrity of your experiments and the stability of your compound.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding the stability of 2-Nitro-4-propoxyaniline.

Q1: My solid 2-Nitro-4-propoxyaniline has changed color from yellow to a brownish-orange. What happened?

A: This color change is a common indicator of degradation. The most likely causes are exposure to light (photodegradation) or elevated temperatures, leading to oxidation of the aniline moiety and other complex reactions. Aromatic nitro compounds are known to be sensitive to prolonged light exposure.[1]

Q2: I'm seeing unexpected peaks in my HPLC chromatogram after dissolving the compound. What are they?

A: New peaks suggest the formation of degradation products. Depending on your solvent and storage conditions, this could be due to several factors:

  • Hydrolysis: If using aqueous solutions, particularly at non-neutral pH, the propoxy group may hydrolyze.

  • Solvent-Induced Degradation: Some organic solvents can contain impurities (like peroxides in aged ethers) that can initiate degradation.

  • Photodegradation: If the solution was exposed to light, you may be observing photoproducts.[2]

Q3: Is 2-Nitro-4-propoxyaniline sensitive to pH?

A: Yes. The stability of the alkoxy-substituent can be compromised under strong acidic or basic conditions, leading to hydrolysis.[3][4] Furthermore, the overall stability of the molecule can be affected by pH, influencing both hydrolysis and oxidative pathways.

Q4: What are the primary safety concerns related to the decomposition of this compound?

A: The primary concern is the potential for exothermic runaway reactions, especially when heated in a closed system. Nitroanilines can decompose with significant energy release.[5] Decomposition may also produce toxic fumes of nitrogen oxides.[1] Always handle with appropriate personal protective equipment (PPE) and be aware of the thermal hazards.[6][7][8]

In-Depth Troubleshooting Guide

When experiments yield unexpected results, a systematic approach is crucial. Use this guide to diagnose and resolve issues related to compound instability.

Problem 1: Inconsistent Potency or Assay Results

Symptoms: You observe a decrease in the concentration of the parent compound over time, or results vary significantly between batches.

Causality: This points to ongoing degradation. The key is to identify the primary stress factor—be it thermal, photolytic, oxidative, or hydrolytic. The stability of pharmaceutical ingredients is a critical factor for safety and efficacy, as degradation can lead to loss of potency and the formation of potentially toxic byproducts.[9][10]

Troubleshooting Workflow:

G start Inconsistent Assay Results q1 Is the sample a solid or a solution? start->q1 solid Solid Sample q1->solid Solid solution Solution Sample q1->solution Solution q2_solid How was it stored? solid->q2_solid q2_solution What is the solvent and pH? solution->q2_solution light_temp Exposed to light or temperatures > 30°C? q2_solid->light_temp aqueous Aqueous solution at non-neutral pH? q2_solution->aqueous organic Organic solvent (e.g., THF, ether)? q2_solution->organic cause_photo_thermal Potential Cause: Photodegradation or Thermal Decomposition light_temp->cause_photo_thermal Yes action_solid Action: Review Storage Protocol 3.1. Store in amber vials, inert atmosphere, and at recommended temperature. cause_photo_thermal->action_solid cause_hydrolysis Potential Cause: Hydrolysis of propoxy group. aqueous->cause_hydrolysis Yes cause_oxidation Potential Cause: Oxidation by solvent impurities (e.g., peroxides). organic->cause_oxidation action_hydrolysis Action: Buffer solutions to neutral pH. Use freshly prepared solutions. cause_hydrolysis->action_hydrolysis action_oxidation Action: Use fresh, high-purity solvents. Degas solvents before use. cause_oxidation->action_oxidation

Caption: Troubleshooting workflow for inconsistent assay results.

Problem 2: Exothermic Event or Pressure Buildup During a Reaction

Symptoms: A noticeable and uncontrolled increase in temperature or pressure is observed during a reaction involving 2-Nitro-4-propoxyaniline, especially upon heating.

Causality: This is a serious safety issue indicative of thermal decomposition. Nitroaromatic compounds are known to be energetically unstable and can undergo rapid, exothermic decomposition, which led to a severe industrial accident during the production of o-nitroaniline.[5] The decomposition can be autocatalytic and accelerate rapidly once initiated.

Immediate Actions & Prevention:

  • Immediate Action: If safe to do so, immediately remove the heat source and apply emergency cooling. Evacuate the area if the reaction cannot be controlled.

  • Scale Limitation: Never perform initial heating experiments on a large scale. Start with microscale or milligram-scale tests.

  • Thermal Analysis: Before scaling up, perform thermal analysis using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition. The decomposition of similar energetic materials can begin at temperatures around 85°C.[11]

  • Process Control: Ensure that reaction temperatures are kept well below the determined decomposition onset temperature, with a significant safety margin.

Prevention and Stabilization Protocols

Proactive measures are the best defense against compound degradation.

Protocol 3.1: Recommended Storage Conditions

To maintain the long-term integrity of 2-Nitro-4-propoxyaniline, adhere to the following storage protocol.

Parameter Solid State In Solution Rationale
Temperature 2-8°C2-8°C (short-term) or ≤ -20°C (long-term)Lower temperatures slow down the rate of all chemical degradation pathways.[10]
Atmosphere Store under an inert gas (Argon or Nitrogen).Degas solvent and store under inert gas.The amine moiety is susceptible to oxidation.[12] Removing oxygen minimizes this pathway.
Light Store in amber glass vials or protect from light.Use amber glassware or wrap containers in foil.Aromatic nitro compounds can undergo photodegradation upon exposure to UV light.[2][13]
Container Tightly sealed glass vials.Tightly sealed glass vials with PTFE-lined caps.Prevents exposure to atmospheric moisture and oxygen. Incompatibility with certain container materials can also be a source of degradation.[9]
Protocol 3.2: Solution Preparation for Enhanced Stability

Objective: To prepare solutions of 2-Nitro-4-propoxyaniline that remain stable for the duration of an experiment.

Methodology:

  • Solvent Selection: Choose high-purity, HPLC-grade solvents. If using ethers or other solvents prone to peroxide formation, use freshly opened bottles or test for peroxides.

  • Degassing: Before dissolving the compound, degas the solvent by sparging with an inert gas (Ar or N₂) for 15-20 minutes or by using a sonication bath under vacuum.

  • pH Control: For aqueous solutions, use a buffer system to maintain a neutral pH (pH 6.5-7.5) to prevent acid- or base-catalyzed hydrolysis of the propoxy group.[3]

  • Antioxidants (Optional): For applications where it will not interfere with downstream processes, the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) may be considered, though compatibility must be verified.

  • Preparation and Use: Prepare solutions fresh for immediate use whenever possible. If short-term storage is necessary, store according to the conditions in the table above.

Analytical Methods for Detecting Decomposition

Reliable analytical methods are essential for confirming the purity of your compound and quantifying any degradation.

Protocol 4.1: HPLC-UV Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for separating and quantifying 2-Nitro-4-propoxyaniline from its potential degradation products.[14][15][16]

Instrumentation & Parameters:

  • HPLC System: Standard binary or quaternary pump system with UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (or a suitable buffer like 10 mM phosphate buffer, pH 7). A typical starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of 2-Nitro-4-propoxyaniline (determine empirically, but likely in the 350-400 nm range).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a compatible solvent (e.g., Acetonitrile) to a final concentration of approximately 0.1-0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Interpreting the Results:

  • Purity: A pure sample will show a single major peak. Purity can be calculated based on the area percentage of the main peak.

  • Degradation: The appearance of new peaks, especially at earlier retention times (indicating more polar compounds), is a sign of degradation.

Visualizing the Decomposition Pathways

The degradation of 2-Nitro-4-propoxyaniline is not a single reaction but a series of potential pathways influenced by various environmental factors.

G cluster_main cluster_stress cluster_products parent 2-Nitro-4-propoxyaniline heat Thermal Stress (>85°C) light Light (UV) + H-Donor Solvent ph Acid/Base + H₂O oxygen Oxidants (O₂, Peroxides) thermal_prod Oxidized Species, Polymerization, N-Oxides heat->thermal_prod Exothermic Decomposition photo_prod Nitroso & Amino Derivatives (Reduction of NO₂ group) light->photo_prod Photoreduction hydrolysis_prod 2-Nitro-4-aminophenol + Propanol ph->hydrolysis_prod Hydrolysis oxidation_prod N-Oxidized Products, Colored Dimers/Polymers oxygen->oxidation_prod Oxidation

Caption: Potential degradation pathways for 2-Nitro-4-propoxyaniline.

References

  • ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds.
  • PubMed. (n.d.). [The detection of 2-nitroaniline and 2-nitro-4-methylaniline in the biological materials].
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.
  • PMC. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins.
  • Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
  • ioKinetic. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline.
  • ResearchGate. (n.d.). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines.
  • PMC. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution.
  • PubChem. (n.d.). 3-Nitroaniline.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • ResearchGate. (n.d.). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution.
  • Pharmaguideline. (2025). Understanding the Stability of Injectable Products.
  • ResearchGate. (n.d.). Hydrolysis pathways for alkoxy-silanes.
  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline.
  • DTIC. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.
  • Frontiers in Pharmacology. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients.
  • Loba Chemie. (2015). 2-NITROANILINE EXTRA PURE MSDS.
  • OUCI. (n.d.). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.

Sources

Troubleshooting low yield in 2-Nitro-4-propoxyaniline preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Nitro-4-propoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the preparation of this compound. Here, we address common issues through a detailed troubleshooting guide and frequently asked questions (FAQs). Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

The synthesis of 2-Nitro-4-propoxyaniline, more systematically named 5-Nitro-2-propoxyaniline, is typically not a single-step process. A common and logical synthetic route involves two key stages:

  • Nitration of a protected p-aminophenol derivative to introduce the nitro group at the correct position, followed by deprotection to yield the key intermediate, 4-Amino-3-nitrophenol.

  • Williamson Ether Synthesis on 4-Amino-3-nitrophenol to introduce the n-propoxy group onto the phenolic oxygen.

Each of these stages presents unique challenges that can contribute to a reduction in the overall yield. This guide is structured to address problems in both stages of the synthesis.

Part 1: Troubleshooting Low Yield in the Preparation of 4-Amino-3-nitrophenol (Intermediate)

The preparation of the key intermediate, 4-amino-3-nitrophenol, often starts from p-aminophenol. Direct nitration of p-aminophenol is problematic due to the strong activating and easily oxidizable nature of the amino group. Therefore, a protection-nitration-deprotection sequence is standard.

Frequently Asked Questions (FAQs) - Intermediate Synthesis

Q1: My nitration of p-acetamidophenol (acetylated p-aminophenol) is resulting in a low yield of the desired 2-nitro-4-acetamidophenol. What are the likely causes?

A1: Low yields in this nitration step are common and can typically be attributed to several factors:

  • Reaction Temperature: Nitration is a highly exothermic reaction.[1] Inadequate temperature control can lead to the formation of undesired dinitro products or oxidative decomposition of the starting material. The reaction should be maintained at a low temperature, typically between 0-5°C.

  • Rate of Nitrating Agent Addition: The slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is critical. A rapid addition can cause localized overheating, leading to the side reactions mentioned above.

  • Purity of Starting Material: Ensure your p-acetamidophenol is pure and dry. Impurities can interfere with the reaction.

  • Hydrolysis of the Acetamido Group: The strongly acidic conditions of the nitration can cause premature hydrolysis of the protecting acetyl group. This would expose the highly reactive amino group, leading to oxidation and the formation of tar-like byproducts.

Q2: I am observing the formation of a significant amount of the 3-nitro isomer instead of the desired 2-nitro isomer. How can I improve the regioselectivity?

A2: The directing effects of the substituents on the aromatic ring govern the position of nitration. The acetamido group is an ortho-, para- director, and the hydroxyl group is also an ortho-, para- director. In p-acetamidophenol, the position ortho to the hydroxyl group is also meta to the acetamido group, and the position ortho to the acetamido group is also meta to the hydroxyl group. The acetamido group is a stronger directing group in this case, favoring nitration at its ortho position (position 2).

To enhance the desired regioselectivity:

  • Choice of Nitrating Agent: Using a milder nitrating agent, such as nitric acid in acetic anhydride, can sometimes provide better selectivity.

  • Strict Temperature Control: Maintaining a consistently low temperature throughout the addition of the nitrating agent is crucial for selectivity.

Q3: The hydrolysis of 2-nitro-4-acetamidophenol to 4-amino-3-nitrophenol is incomplete or results in product degradation. What are the optimal hydrolysis conditions?

A3: Both acidic and basic hydrolysis can be employed, but each has its challenges.

  • Acidic Hydrolysis: While effective, prolonged exposure to strong hot acid can lead to degradation of the product.

  • Alkaline Hydrolysis: This is often preferred. A dilute solution of sodium hydroxide is typically used.[2] The reaction should be carefully monitored (e.g., by TLC) to determine the point of complete consumption of the starting material. Over-refluxing or using too concentrated a base can lead to decomposition. After hydrolysis, careful neutralization is required to precipitate the product. The isoelectric point of 4-amino-3-nitrophenol should be considered for maximizing precipitation.

Part 2: Troubleshooting Low Yield in the Williamson Ether Synthesis of 2-Nitro-4-propoxyaniline

This step involves the O-alkylation of 4-amino-3-nitrophenol with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

Frequently Asked Questions (FAQs) - Final Product Synthesis

Q1: The yield of my Williamson ether synthesis is very low, and I isolate a significant amount of unreacted 4-amino-3-nitrophenol. What is causing the incomplete reaction?

A1: Incomplete reaction is a common issue and can be traced back to several factors related to the deprotonation of the phenol and the subsequent nucleophilic attack:

  • Choice and Amount of Base: The phenolic proton of 4-amino-3-nitrophenol is acidic, but a sufficiently strong base is required for complete deprotonation to the phenoxide. The pKa of the phenolic proton is lowered by the electron-withdrawing nitro group. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH).

    • K₂CO₃: A weaker base that often requires higher temperatures and longer reaction times. It is, however, a safer and easier-to-handle option.

    • NaH: A very strong, non-nucleophilic base that will irreversibly deprotonate the phenol. However, it is highly reactive and requires anhydrous conditions.

    • Ensure at least one equivalent of the base is used. An excess is often beneficial.

  • Solvent: A polar aprotic solvent such as DMF (N,N-dimethylformamide) or acetonitrile is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.[3] Ensure the solvent is anhydrous, especially when using a water-sensitive base like NaH.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature must be found empirically, often in the range of 50-80°C.

Q2: I am getting a mixture of products that is difficult to separate, leading to a low isolated yield. What are the likely side products?

A2: The most significant side reaction in the alkylation of aminophenols is N-alkylation .[4][5] The amino group is also nucleophilic and can compete with the phenoxide for the propyl halide. This results in the formation of the N-propylated and potentially N,N-dipropylated byproducts, in addition to the desired O-propylated product.

  • Mitigation Strategies for N-Alkylation:

    • Choice of Base: Using a weaker base like K₂CO₃ can favor O-alkylation. The phenoxide is a "harder" nucleophile than the amine and will preferentially react with the "hard" alkyl halide.

    • Protecting the Amino Group: While this adds steps to the synthesis, protecting the amino group (e.g., as an amide) before alkylation, and then deprotecting it afterwards, is a robust method to ensure selective O-alkylation.[4]

    • Reaction Conditions: Lower reaction temperatures generally favor O-alkylation over N-alkylation.

Q3: My product seems to be degrading during work-up and purification. How can I minimize these losses?

A3: Nitroanilines can be sensitive to both highly acidic and highly basic conditions, especially at elevated temperatures.

  • Work-up: When quenching the reaction, avoid using strong acids or bases if possible. A neutral wash with water or brine is often sufficient. If an acid or base wash is necessary, perform it at a low temperature and minimize the contact time.

  • Purification:

    • Crystallization: This is the preferred method for purification if a suitable solvent system can be found. It is often effective at removing the N-alkylated byproducts.

    • Column Chromatography: If crystallization is not effective, silica gel chromatography can be used. A non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) is typically effective for separating the O-alkylated product from the more polar N-alkylated byproducts and the unreacted aminophenol.

Visualizing the Synthetic Pathway and Troubleshooting

Synthesis_Troubleshooting cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis cluster_2 Troubleshooting Points p_aminophenol p-Aminophenol acetanilide p-Acetamidophenol p_aminophenol->acetanilide Acetylation nitro_acetanilide 2-Nitro-4-acetamidophenol acetanilide->nitro_acetanilide Nitration T1 Temp. Control acetanilide->T1 T2 Regioselectivity acetanilide->T2 intermediate 4-Amino-3-nitrophenol nitro_acetanilide->intermediate Hydrolysis T3 Hydrolysis Conditions nitro_acetanilide->T3 final_product 2-Nitro-4-propoxyaniline intermediate->final_product Williamson Ether Synthesis (O-Alkylation) n_alkyl_side_product N-Propyl Side Product intermediate->n_alkyl_side_product Side Reaction (N-Alkylation) unreacted_intermediate Unreacted Intermediate intermediate->unreacted_intermediate Incomplete Reaction T4 Base/Solvent Choice intermediate->T4 T5 N- vs O-Alkylation final_product->T5 T6 Purification final_product->T6

Caption: Synthetic pathway and key troubleshooting points for 2-Nitro-4-propoxyaniline preparation.

Recommended Optimized Protocol

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions and scale.

Part 1: Synthesis of 4-Amino-3-nitrophenol
  • Acetylation of p-Aminophenol:

    • In a round-bottom flask, dissolve p-aminophenol in a suitable solvent (e.g., water or acetic acid).

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents).

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Precipitate the product (p-acetamidophenol) by adding cold water. Filter, wash with water, and dry.

  • Nitration of p-Acetamidophenol:

    • To a flask containing concentrated sulfuric acid, cool to 0°C.

    • Slowly add the dried p-acetamidophenol in portions, maintaining the temperature below 10°C.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

    • Add the nitrating mixture dropwise to the p-acetamidophenol solution, ensuring the temperature does not exceed 5°C.

    • Stir at 0-5°C for 1-2 hours.

    • Pour the reaction mixture onto crushed ice to precipitate the 2-nitro-4-acetamidophenol. Filter, wash thoroughly with cold water until the washings are neutral, and dry.

  • Hydrolysis to 4-Amino-3-nitrophenol:

    • Suspend the 2-nitro-4-acetamidophenol in a dilute aqueous solution of sodium hydroxide (e.g., 5-10%).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the 4-amino-3-nitrophenol.

    • Filter the product, wash with cold water, and dry thoroughly.

Part 2: Synthesis of 2-Nitro-4-propoxyaniline
  • Williamson Ether Synthesis:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

    • Add 4-amino-3-nitrophenol (1 equivalent) and potassium carbonate (1.5-2 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add 1-bromopropane (1.1-1.2 equivalents) dropwise.

    • Heat the reaction mixture to 60-70°C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and pour into cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Data Summary Table

ParameterRecommended ConditionRationale for Low Yield if Deviated
Nitration Temperature 0-5°CHigher temperatures lead to dinitration and oxidation.[1]
Nitrating Agent HNO₃ in H₂SO₄Incorrect stoichiometry can lead to incomplete reaction or over-nitration.
Hydrolysis Base Dilute NaOHConcentrated base or prolonged heating can cause product degradation.
Alkylation Base K₂CO₃ (milder) or NaH (stronger, anhydrous)Incomplete deprotonation of the phenol leads to low conversion.
Alkylation Solvent Anhydrous DMF or AcetonitrileProtic solvents or moisture can quench the base and hinder the Sₙ2 reaction.
Alkylation Temperature 60-70°CToo low: slow/incomplete reaction. Too high: increased N-alkylation.

Visualizing Reaction Selectivity

Selectivity cluster_0 Alkylation of 4-Amino-3-nitrophenol Reactant 4-Amino-3-nitrophenoxide + Propyl Halide O_Alk O-Alkylation (Desired Pathway) Reactant->O_Alk Favored by: - Weaker base (e.g., K₂CO₃) - Lower Temperature N_Alk N-Alkylation (Side Reaction) Reactant->N_Alk Favored by: - Stronger base - Higher Temperature

Sources

Technical Support Center: A Guide to the Purification of 2-Nitro-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This technical guide provides in-depth troubleshooting advice and detailed protocols for the removal of isomeric impurities from 2-Nitro-4-propoxyaniline. Designed for researchers, chemists, and drug development professionals, this document synthesizes established chemical principles with field-proven insights to address common challenges encountered during the purification of this compound.

A Note on Data Availability: Direct, published physicochemical data and specific purification protocols for 2-Nitro-4-propoxyaniline are limited. Therefore, this guide has been constructed using established principles of separation science and by drawing logical, expert-backed analogies from closely related and well-documented nitroaniline compounds, such as 4-Methoxy-2-nitroaniline and various positional isomers of nitroaniline. The protocols provided are robust starting points for method development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in my crude 2-Nitro-4-propoxyaniline sample?

The impurity profile is dictated by the synthetic route. A common route is the nitration of 4-propoxyaniline. Electrophilic aromatic substitution on this starting material is directed by the strongly activating amino group (-NH₂) and the moderately activating propoxy group (-OPr), both of which are ortho, para-directing. Since the para position is blocked by the propoxy group, nitration will occur ortho to the amino group.

  • Primary Product: 2-Nitro-4-propoxyaniline.

  • Primary Isomeric Impurity: 3-Nitro-4-propoxyaniline . The formation of this isomer occurs due to nitration at the less sterically hindered position ortho to the propoxy group.

Other potential impurities could include di-nitrated products or residual starting material, 4-propoxyaniline.

Q2: How can I quickly assess the purity of my crude product and identify the presence of isomers?

Thin-Layer Chromatography (TLC) is the most effective initial method.

  • Principle: Isomers of nitroaniline often exhibit different polarities, leading to different retention factors (Rf) on a TLC plate. 2-Nitro-4-propoxyaniline can form an intramolecular hydrogen bond between the amine proton and an oxygen of the ortho-nitro group. This reduces its ability to hydrogen bond with the polar stationary phase (silica gel), making it less polar than the 3-nitro isomer, which cannot form this internal bond.

  • Expected Result: The desired, less polar 2-nitro isomer will have a higher Rf value (travel further up the plate) than the more polar 3-nitro isomer.

  • Recommended TLC System:

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: 20-30% Ethyl Acetate in Hexane (v/v). This ratio can be adjusted to achieve optimal separation (target Rf of the main spot between 0.3-0.4).

Q3: What is the most straightforward, first-pass purification strategy for this compound?

For multi-gram quantities, recrystallization is the recommended initial approach. It is cost-effective and can significantly enhance purity if a suitable solvent system is identified. The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. Based on data from analogous compounds, an ethanol-water mixture is a promising system.[1][2]

Section 2: Troubleshooting and Advanced Purification

Q: My recrystallization attempt failed to remove a persistent impurity, or the yield was very low. What should I do next?

This common issue suggests that the solubility profiles of the desired product and the key impurity are too similar in the chosen solvent system.

Causality: The 3-nitro isomer, being more polar, may have solubility characteristics close to the 2-nitro product in certain solvents, leading to co-crystallization. Low yield occurs if the product remains too soluble in the mother liquor even when cold.

Solution Pathway: Switch to a purification method that exploits polarity differences more effectively: Flash Column Chromatography . This technique offers significantly higher resolving power than a single recrystallization.

dot

start Problem: Recrystallization Fails or Yield is Poor check_purity Assess Purity by HPLC/TLC start->check_purity decision Is separation visible (different Rt or Rf)? check_purity->decision chromatography Proceed to Flash Column Chromatography decision->chromatography Yes optimize Optimize Recrystallization: Screen alternative solvents (e.g., Isopropanol/water, Toluene) decision->optimize No/Poor no_sep Impurity is not an isomer or requires different separation technique (e.g., acid-base extraction if starting material is present). optimize->no_sep

Caption: Troubleshooting decision tree for purification.

Q: I'm setting up a flash column. How do I choose the right solvent system?

The ideal mobile phase for flash chromatography should provide a good separation between the Rf values of your target compound and the main impurity on the analytical TLC plate.

Causality & Experimental Choice:

  • TLC Analysis: First, run a TLC of your crude material in various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Target Rf: Aim for a solvent system that gives the desired 2-Nitro-4-propoxyaniline an Rf of ~0.35 . This typically provides the best resolution during the column run.

  • Separation Factor (ΔRf): The separation between your product spot and the primary impurity spot should be at least 0.1 . If the spots are too close, the polarity of the mobile phase is too high. Decrease the proportion of the polar solvent (e.g., move from 30% to 20% Ethyl Acetate in Hexane).

Data Summary: Recommended Starting Solvents for Method Development

Solvent System Ratio (v/v) Rationale
Hexane / Ethyl Acetate 80:20 to 70:30 Excellent general-purpose system for compounds of moderate polarity. Provides good separation of nitroaniline isomers.
Toluene / Ethyl Acetate 95:5 to 90:10 Toluene can offer different selectivity for aromatic compounds compared to aliphatic hexanes, potentially improving separation.

| Dichloromethane / Hexane | 40:60 to 50:50 | A more polar system if the compound is poorly soluble in Hexane/EtOAc mixtures. |

Section 3: Detailed Experimental Protocols

Protocol 3.1: Analytical HPLC for Purity Assessment

This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is designed to resolve 2-Nitro-4-propoxyaniline from its potential isomers and other impurities. The non-polar stationary phase will retain the less polar 2-nitro isomer longer than the more polar 3-nitro isomer.[3][4]

Method Parameters:

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold at 90% B for 2 min, return to 30% B over 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30 °C

| Sample Prep | Dissolve ~1 mg of sample in 1 mL of Acetonitrile |

Expected Outcome: A chromatogram showing baseline separation of peaks. The major peak corresponding to the product should be well-resolved from smaller impurity peaks. The more polar 3-nitro isomer is expected to elute before the main 2-nitro product.

Protocol 3.2: Purification by Recrystallization

This protocol uses a dual-solvent system (ethanol/water) and is adapted from established methods for similar nitroanilines.[1][5]

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Nitro-4-propoxyaniline. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating (hot plate) and stirring.

  • Hot Filtration (Optional): If insoluble particulates are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Induce Saturation: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.

  • Re-clarify: Add a few drops of hot ethanol to just redissolve the precipitate and render the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol-water mixture (e.g., 20:80 v/v) to remove residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 3.3: Purification by Flash Column Chromatography

This protocol provides a general workflow for separating the target compound from more polar isomeric impurities.

dot

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column 1. Pack Column with Silica Gel in Non-Polar Solvent (e.g., 100% Hexane) prep_sample 2. Prepare Sample Slurry: Adsorb crude product onto a small amount of silica gel. prep_column->prep_sample load_sample 3. Load Sample Slurry onto Column elute_nonpolar 4. Elute with Low-Polarity Mobile Phase (e.g., 10% EtOAc/Hex) to remove non-polar impurities. load_sample->elute_nonpolar elute_gradient 5. Increase Polarity Gradually (e.g., to 20-25% EtOAc/Hex) to elute desired 2-Nitro isomer. elute_nonpolar->elute_gradient elute_polar 6. Further Increase Polarity to elute more polar 3-Nitro isomer. elute_gradient->elute_polar collect 7. Collect Fractions analyze 8. Analyze Fractions by TLC collect->analyze combine 9. Combine Pure Fractions & Evaporate Solvent analyze->combine

Caption: General workflow for flash column chromatography.

Step-by-Step Methodology:

  • Column Packing: Select an appropriate size flash column and pack it with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate) in the mobile phase. The less polar 2-Nitro-4-propoxyaniline will elute from the column first.

  • Fraction Collection: Collect fractions continuously and monitor their composition using TLC.

  • Isolation: Once the desired product has completely eluted (as determined by TLC), the more polar 3-nitro isomer and other polar impurities can be flushed from the column by a further increase in solvent polarity.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Section 4: References

  • Lin, Z., & Zhang, L. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(S1), 1-8. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Stability of 2-Nitro-4-propoxyaniline under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Nitro-4-propoxyaniline

A Guide to the Stability and Handling of 2-Nitro-4-propoxyaniline in Acidic Conditions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Nitro-4-propoxyaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic experimental conditions.

A Note on Nomenclature: The compound queried as "2-Nitro-4-propoxyaniline" is most commonly identified in chemical literature and databases by the IUPAC name 5-Nitro-2-propoxyaniline and CAS Number 553-79-7 . Throughout this guide, we will use the name 5-Nitro-2-propoxyaniline to maintain consistency with established scientific references.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the behavior of 5-Nitro-2-propoxyaniline in acidic environments.

Q1: What is the general stability of 5-Nitro-2-propoxyaniline in acidic solutions?

A: 5-Nitro-2-propoxyaniline is widely reported to be a stable compound in boiling water and in dilute acids.[1][2] This stability is attributed to the inherent resilience of its core functional groups—the aryl ether bond and the aromatic nitro group—to cleavage or reaction under mild acidic conditions. The primary amine group will participate in an acid-base reaction, but this does not typically constitute degradation.

Causality Behind Stability:

  • Aryl Ether Bond: The propoxy group is linked to the benzene ring via an ether bond. The cleavage of aryl ethers requires harsh conditions, such as refluxing in highly concentrated, strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Dilute mineral acids (e.g., <1N HCl or H₂SO₄) at room or moderately elevated temperatures lack the necessary chemical potential to break this bond.

  • Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Acidic conditions alone do not promote the reduction or displacement of the nitro group.

  • Aniline Moiety: The amino group (-NH₂) is basic and will be protonated in acid. While this changes the molecule's electronic properties and solubility, it is a reversible equilibrium and not a degradation reaction.

Q2: How does pH affect the chemical structure and solubility of 5-Nitro-2-propoxyaniline?

A: The pH of the solution has a significant and predictable effect on the structure and properties of 5-Nitro-2-propoxyaniline due to the presence of the basic amino group.

  • Protonation: The amino group has a predicted basic pKa of approximately 2.24.[1] In solutions with a pH below this value, the amino group will be predominantly protonated, forming a positively charged anilinium ion. At pH values significantly above 2.24, the molecule will exist primarily in its neutral, free-base form.

  • Solubility: The formation of the anilinium salt drastically increases the molecule's polarity. Consequently, the solubility of 5-Nitro-2-propoxyaniline in aqueous acidic solutions (pH < 2.24) is significantly higher than its solubility in neutral or basic water (reported as 136 mg/L at 20°C for the free base).[2]

Caption: Acid-base equilibrium of 5-Nitro-2-propoxyaniline.

Q3: What are the potential degradation pathways under forcing acidic conditions?

A: While stable in dilute acid, exposure to forcing conditions (i.e., high acid concentration, high temperature) can induce degradation. Understanding these pathways is crucial for designing robust experiments and for forced degradation studies in drug development.

  • Pathway 1: Acid-Catalyzed Ether Cleavage: The most probable degradation pathway under harsh acidic conditions is the cleavage of the propoxy ether bond. This reaction is typically achieved with strong, non-oxidizing acids like HBr or HI at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion on the propyl group, yielding 2-amino-5-nitrophenol and a propyl halide.

Ether_Cleavage start 5-Nitro-2-propoxyaniline intermediate Protonated Ether start->intermediate + H⁺X⁻ (conc.) (e.g., HBr) products 2-Amino-5-nitrophenol + Propyl Halide intermediate->products Δ (Heat) + X⁻ attack

Caption: Potential degradation via aryl ether cleavage.

  • Pathway 2: Hydrolysis of the Amine? Direct hydrolysis of the amino group is not a feasible pathway under these conditions.

  • Pathway 3: Ring Reactions: Electrophilic substitution on the aromatic ring is highly unlikely. The ring is severely deactivated by the powerful electron-withdrawing effects of both the nitro group and the protonated anilinium group (-NH₃⁺).

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue: I am observing a color change or the appearance of new peaks in my HPLC analysis when my sample is in an acidic mobile phase for an extended time.

This is a common observation that may not always indicate degradation. Here are the potential causes and how to troubleshoot them:

Potential Cause Explanation & Validation Recommended Action
Slow Degradation The combination of acid, temperature (even ambient), and time may be sufficient to cause slow ether cleavage or other minor reactions.Run a time-course stability study. Prepare the sample in the mobile phase and analyze it at regular intervals (e.g., 0, 2, 6, 24 hours). A consistent decrease in the main peak area and a corresponding increase in new peaks confirms degradation.
pH-Dependent UV Shift The protonated anilinium form and the neutral free base have different electronic configurations and thus may exhibit different UV-Vis absorbance spectra (λ-max and/or molar absorptivity).Acquire UV-Vis spectra of the compound in both neutral and acidic solutions. A shift in the spectrum can explain apparent changes in peak height/area if the pH is not strictly controlled.
On-Column Instability Some HPLC stationary phases, particularly those with exposed silanol groups, can interact with basic analytes under acidic conditions, potentially catalyzing degradation.Test the stability of the sample in the mobile phase solution outside of the HPLC system (in a vial). If no degradation occurs, the issue may be on-column. Consider using a different column (e.g., end-capped, polymer-based).
Photodegradation Nitroaromatic compounds can be susceptible to light-induced degradation, which may be exacerbated by acidic conditions.Repeat the time-course stability study with one set of samples protected from light (amber vials) and another exposed to ambient light.

Experimental Protocols & Data

These protocols provide a framework for systematically evaluating the stability of 5-Nitro-2-propoxyaniline.

Protocol 1: Standard Stability Assessment in Dilute Acid

Objective: To confirm the stability of 5-Nitro-2-propoxyaniline under typical acidic analytical or process conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-Nitro-2-propoxyaniline in acetonitrile or methanol.

  • Preparation of Test Solution: Dilute the stock solution 1:10 into 0.1N HCl to obtain a final concentration of 100 µg/mL. The final solution should be approximately 90% aqueous.

  • Incubation: Split the test solution into two sets of vials:

    • Set A (Test): Store at a controlled temperature (e.g., 40°C) in the dark.

    • Set B (Control): Store at a low temperature (e.g., 4°C) in the dark.

  • Time Points: Withdraw aliquots from both sets for analysis at T=0, 24, 48, and 72 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (e.g., C18 column with a gradient of acetonitrile and 0.1% formic acid in water).

  • Evaluation: Calculate the percent recovery of the parent compound relative to the T=0 control. Significant degradation is noted if recovery drops below 98% or if any single degradant peak is >0.2%.

Protocol 2: Forced Degradation Study (Acidic Conditions)

Objective: To intentionally degrade the compound to identify potential degradation products, as per ICH Q1A guidelines.

  • Preparation: Prepare a 1 mg/mL solution of 5-Nitro-2-propoxyaniline directly in 1N HCl.

  • Incubation: Heat the solution in a sealed vial at 60-80°C for 24 hours.

  • Sample Quenching: Before analysis, cool the sample to room temperature and neutralize it by diluting it into a buffer or with a stoichiometric amount of base (e.g., 1N NaOH). This prevents further reaction and protects the HPLC column.

  • Analysis: Analyze the stressed sample alongside an unstressed control using HPLC-UV/MS to identify the mass of any degradation products.

Illustrative Stability Data Summary

The following table shows expected outcomes from the stability protocols, confirming the compound's high stability in dilute acid and susceptibility to forced degradation.

Condition Time (hours) Expected % Recovery Expected Degradation Products
0.1N HCl, 40°C, Dark0100%Not Detected
72>99%<0.1%
1N HCl, 80°C, Dark0100%Not Detected
24~75-85%2-Amino-5-nitrophenol (major)

References

  • FooDB. (2015). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). FooDB Database. [Link]

  • PubChem. 5-Nitro-2-propoxyaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Nitro-2-propoxyaniline hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Nitroaniline. National Center for Biotechnology Information. [Link]

  • DrugFuture. (2023). 5-Nitro-2-propoxyaniline. Chemical Index Database. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Ju, H., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

Sources

Waste disposal procedures for 2-Nitro-4-propoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Safe Waste Disposal Procedures for Researchers

As a Senior Application Scientist, this guide provides a comprehensive framework for managing and disposing of chemical waste generated during the synthesis of 2-Nitro-4-propoxyaniline. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The procedures outlined below are grounded in established safety principles for handling nitroaromatic compounds, aniline derivatives, and strong acid mixtures.

Core Principles of Waste Management for this Synthesis

The synthesis of 2-Nitro-4-propoxyaniline typically involves the nitration of an aniline precursor using a potent mixture of nitric and sulfuric acids. This process generates several hazardous waste streams that must be managed with precision and care. The primary hazards stem from the corrosivity of the acids, the toxicity and reactivity of the nitroaromatic product, and the potential for exothermic reactions if waste streams are mixed improperly.[1][2]

Our disposal philosophy is built on three pillars:

  • Segregation at the Source: Preventing the mixing of incompatible waste streams is the most critical step in avoiding dangerous reactions.

  • Neutralization and Quenching: Actively treating highly reactive waste (like spent acid) to render it less hazardous before collection.

  • Compliant Collection and Disposal: Ensuring all waste is correctly identified, labeled, and transferred to a licensed hazardous waste disposal contractor.[3][4]

Diagram: Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating waste streams immediately following the synthesis reaction.

cluster_containers Waste Containers A Reaction Completion (Crude 2-Nitro-4-propoxyaniline in spent nitrating acid) B Quenching (Slow addition to ice/water) A->B Process Step C Neutralization & Product Precipitation (e.g., with NaOH or NaHCO3) B->C Process Step D Filtration / Separation C->D Process Step E Solid Waste: Crude Product / Filter Cake D->E Collect Solid F Aqueous Waste: Acidic Filtrate containing product, byproducts, and salts D->F Collect Liquid E_cont Hazardous Solid Waste (Nitroaromatics) E->E_cont Dispose In F_cont Hazardous Aqueous Waste (Corrosive, Toxic Organics) F->F_cont Dispose In G Contaminated PPE, Glassware, Absorbents G_cont Hazardous Solid Waste (Contaminated Materials) G->G_cont Dispose In H Organic Solvent Waste (from purification/crystallization) H_cont Hazardous Organic Solvent Waste H->H_cont Dispose In

Caption: Waste Segregation Flow for 2-Nitro-4-propoxyaniline Synthesis.

Troubleshooting and FAQs

This section addresses common issues and questions that arise during the disposal process.

Frequently Asked Questions (FAQs)

Q1: Why can't I pour the neutralized aqueous waste down the drain? It has a neutral pH. A1: While the corrosivity has been addressed, the aqueous stream remains hazardous. It contains dissolved nitroaromatic compounds and aniline derivatives, which are classified as priority pollutants by agencies like the EPA due to their toxicity to aquatic life and potential health risks.[2][5] This waste must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[4]

Q2: What are the primary hazards of the solid 2-Nitro-4-propoxyaniline waste? A2: The primary hazards are its acute toxicity if ingested, inhaled, or absorbed through the skin, and the potential for organ damage through repeated exposure.[3][6] Like many nitroaromatic compounds, it can also be an environmental hazard.[2] Furthermore, nitro compounds can be thermally unstable, and mixing them with incompatible materials can lower their decomposition temperature, creating a risk of a runaway reaction.[1]

Q3: I have a small amount of unreacted starting material. Can I mix it with the final product waste? A3: It is generally acceptable to combine unreacted aniline precursors with the final nitroaromatic product waste, as they belong to a compatible hazard class. However, never mix starting materials or products with incompatible waste streams, such as oxidizing agents or strong acids, outside of a controlled reaction vessel.[3][7] Always segregate waste streams as shown in the workflow diagram above.

Q4: What is the correct Personal Protective Equipment (PPE) for handling these waste streams? A4: Appropriate PPE is mandatory. This includes:

  • Eye/Face Protection: Chemical safety goggles and a face shield, especially when handling the corrosive nitrating acid mixture.[3]

  • Skin Protection: A flame-resistant lab coat and impervious gloves (e.g., nitrile gloves for incidental contact, with heavier gloves like butyl rubber for handling concentrated acids).[3][5] Always check the glove manufacturer's compatibility chart.

  • Respiratory Protection: All handling of volatile chemicals and dusty solids should be done inside a certified chemical fume hood.[3][8]

Troubleshooting Guide
Issue Probable Cause & Explanation Corrective Action
Brown fumes (NO₂) are evolving during the quenching of the reaction mixture. The quenching process is too fast, or the cooling is insufficient. The addition of water to the hot, concentrated nitrating mixture is causing the nitric acid to decompose, releasing toxic nitrogen dioxide gas.[9]Immediately stop the addition. Ensure the receiving vessel (ice/water) is being vigorously stirred and is maintained at a low temperature (0-10 °C). Resume the addition of the acid mixture at a much slower rate, dropwise if necessary. Perform this entire procedure in a chemical fume hood.[9]
The neutralization process is foaming excessively or becoming very hot. A strong base (like NaOH) is being added too quickly to the acidic solution. The neutralization is a highly exothermic reaction. Excessive foaming is due to the rapid release of CO₂ if using a carbonate base (e.g., sodium bicarbonate).Slow the rate of base addition significantly. Use an ice bath to cool the container and control the temperature. Stir continuously to dissipate heat. If using a carbonate base, add it portion-wise to allow the foam to subside.[10]
Solid waste container for the product feels warm to the touch. The product may not have been fully quenched or neutralized, or it has been mixed with an incompatible substance, leading to slow decomposition. Nitro compounds can be thermally sensitive.[1]Isolate the container in a secondary containment bin within a fume hood, away from flammable materials. Do not seal the container tightly to avoid pressure buildup. Inform your EHS department immediately for guidance.

Detailed Waste Disposal Protocols

Protocol 1: Neutralization of Spent Nitrating Acid (Aqueous Waste)

This is the most hazardous step and must be performed with extreme caution in a chemical fume hood.

  • Preparation: Prepare a large beaker containing a mixture of crushed ice and water. The volume of this ice/water mixture should be at least 5-10 times the volume of the acid mixture to be quenched. Place this beaker in a larger container (secondary containment) filled with ice to act as an ice bath.

  • Slow Addition: Using a dropping funnel or by pouring in very small portions, slowly add the spent nitrating acid mixture to the vigorously stirred ice/water. Crucially, always add acid to water, never the reverse. [10] This ensures that the heat generated is rapidly dissipated by the large volume of water.

  • Temperature Monitoring: Monitor the temperature of the quenching solution continuously. It should not be allowed to rise above 20-25 °C. If the temperature increases rapidly, stop the addition immediately and add more ice to the bath.

  • Neutralization: Once the acid has been fully quenched and diluted, slowly add a base to neutralize it. A saturated solution of sodium bicarbonate is often preferred for its buffering effect, though sodium hydroxide can be used carefully. Add the base portion-wise with constant stirring, monitoring the pH.

  • Final pH and Collection: Continue adding base until the pH of the solution is between 6 and 8.[11] This neutralized aqueous solution must be collected in a clearly labeled "Hazardous Aqueous Waste" container. Do not dispose of it down the drain.[3]

Protocol 2: Handling of Solid 2-Nitro-4-propoxyaniline Waste
  • Collection: Collect the crude or purified solid product, along with any contaminated filter paper, in a dedicated, leak-proof container.[3]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "Waste 2-Nitro-4-propoxyaniline," and all relevant hazard pictograms (e.g., "Toxic").[3]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from heat sources and incompatible materials like strong oxidizing agents.[3]

Protocol 3: Disposal of Contaminated Materials
  • Segregation: All disposable items that have come into contact with 2-Nitro-4-propoxyaniline or the nitrating mixture, such as gloves, absorbent pads, and disposable glassware, must be considered hazardous waste.

  • Collection: Place these items in a designated "Hazardous Solid Waste" container, separate from non-hazardous lab trash.[5] Do not mix them with liquid waste.

  • Spill Cleanup: In case of a spill, use an inert absorbent material like vermiculite or sand to contain it.[5] Carefully sweep the material into a hazardous waste container. Decontaminate the area with soap and water, collecting the rinsate as hazardous aqueous waste.[3]

References

  • Carl ROTH. (2024). Safety Data Sheet: 2-Nitroaniline.
  • Tshifhiwa M. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC, NIH.
  • Google Patents. (n.d.). US4155989A - Removal of nitric acid from nitric acid-sulfuric acid mixtures.
  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • ResearchGate. (n.d.). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners.
  • United States Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • ECHEMI.com. (2024). Sulfuric Acid and Nitric Acid Reaction & its Applications.
  • Benchchem. (n.d.). Proper Disposal of 4-Methoxy-2-nitroaniline: A Guide for Laboratory Professionals.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Journal of Health and Pollution. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • North Industrial Chemicals. (2023). How to Neutralize Nitric Acid: A Step-by-Step Safety Guide.
  • Rutgers University. (n.d.). Aniline SOP.
  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Benchchem. (n.d.). Proper Disposal of 2,6-Diisopropyl-4-nitroaniline: A Guide for Laboratory Professionals.

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Validation & Comparative

A Comparative Analysis of 2-Nitro-4-propoxyaniline and 4-Nitro-2-propoxyaniline for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of fine chemical intermediates, the positional isomerism of substituent groups on an aromatic ring can impart dramatically different physicochemical and biological properties to a molecule. This guide provides a detailed comparative analysis of two such isomers: 2-Nitro-4-propoxyaniline and 4-Nitro-2-propoxyaniline. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of these compounds for applications in dye synthesis, materials science, and pharmaceutical development.

Introduction to the Isomers

2-Nitro-4-propoxyaniline and 4-Nitro-2-propoxyaniline are constitutional isomers with the chemical formula C₉H₁₂N₂O₃. Both molecules feature a benzene ring substituted with a nitro group (-NO₂), an amino group (-NH₂), and a propoxy group (-OCH₂CH₂CH₃). The critical distinction lies in the relative positions of these functional groups, which profoundly influences their electronic properties, reactivity, and potential applications.

2-Nitro-4-propoxyaniline , also widely known as 5-Nitro-2-propoxyaniline, is an orange crystalline solid.[1][2] Historically, it gained notoriety as an artificial sweetener named "P-4000" or "Ultrasüss" due to its intensely sweet taste, estimated to be about 4,000 times sweeter than sucrose.[1] However, its use in food has been prohibited in many countries, including the United States, due to concerns about its potential toxicity.[1][3]

4-Nitro-2-propoxyaniline , in contrast, is a less common and less well-characterized compound. The scarcity of experimental data for this isomer necessitates a reliance on predicted properties for a comparative assessment. Its distinct substitution pattern is expected to result in different chemical behavior compared to its more well-known counterpart.

Below are the chemical structures of the two isomers:

Caption: Molecular structures of the two isomers.

Physicochemical Properties: A Head-to-Head Comparison

The arrangement of the electron-donating amino and propoxy groups relative to the strongly electron-withdrawing nitro group is the primary determinant of the molecules' physical and chemical characteristics.

Property2-Nitro-4-propoxyaniline (5-Nitro-2-propoxyaniline)4-Nitro-2-propoxyaniline
CAS Number 553-79-7[3][4]105168-92-1
Molecular Weight 196.20 g/mol [2]196.20 g/mol
Appearance Orange crystalline solid[1][2]Predicted: Yellow to orange solid
Melting Point 47.5-49 °C[2][3][4]Predicted: Higher than 2-Nitro-4-propoxyaniline
Boiling Point 367 °C at 760 mmHg[4]Predicted: Likely similar to its isomer
Water Solubility 136 mg/L at 20 °C (Slightly soluble)[2][4]Predicted: Lower than 2-Nitro-4-propoxyaniline
pKa (Strongest Basic) Predicted: 2.24[3]Predicted: Lower than 2-Nitro-4-propoxyaniline

Expert Analysis of Properties:

  • Melting Point: The higher predicted melting point for 4-Nitro-2-propoxyaniline can be rationalized by the potential for stronger intermolecular hydrogen bonding and more efficient crystal packing. In this isomer, the amino group is ortho to the propoxy group and para to the nitro group, which may allow for more ordered lattice arrangements compared to 2-Nitro-4-propoxyaniline.

  • Solubility: The predicted lower water solubility of the 4-nitro isomer is likely due to a more effective intramolecular hydrogen bond between the ortho amino and propoxy groups, which would reduce the ability of these groups to form hydrogen bonds with water molecules.

  • Basicity (pKa): The amino group in the 4-nitro isomer is predicted to be less basic. This is because the powerful electron-withdrawing effect of the nitro group is exerted most strongly from the para position, delocalizing the lone pair of electrons on the nitrogen atom of the amino group and making it less available for protonation.

Synthesis Strategies: A Tale of Two Pathways

The synthesis of these isomers can be approached through logical and established organic chemistry reactions. The choice of starting materials is dictated by the desired final arrangement of the substituents.

Synthesis of 2-Nitro-4-propoxyaniline

A plausible and efficient route to 2-Nitro-4-propoxyaniline involves a Williamson ether synthesis starting from 4-amino-3-nitrophenol.

synth1 cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis (SN2) A 4-Amino-3-nitrophenol Intermediate Phenoxide Intermediate Phenoxide A->Intermediate Phenoxide NaH, THF B Sodium Propoxide (from n-Propanol + NaH) C Propyl Iodide D 2-Nitro-4-propoxyaniline Intermediate Phenoxide->D Propyl Iodide

Caption: Proposed synthesis workflow for 2-Nitro-4-propoxyaniline.

Experimental Protocol:

  • Deprotonation: To a solution of 4-amino-3-nitrophenol in an anhydrous aprotic solvent like tetrahydrofuran (THF), slowly add one equivalent of a strong base such as sodium hydride (NaH) at 0 °C. The reaction is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide intermediate.

  • Alkylation: To the resulting phenoxide solution, add a slight excess (1.1 equivalents) of propyl iodide. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Nitro-4-propoxyaniline.

Synthesis of 4-Nitro-2-propoxyaniline

The synthesis of 4-Nitro-2-propoxyaniline can be achieved via a nucleophilic aromatic substitution (SₙAr) reaction, a powerful method for introducing nucleophiles to electron-deficient aromatic rings.[5][6][7] A suitable starting material would be 2-chloro-5-nitroaniline.

synth2 cluster_0 Nucleophilic Aromatic Substitution (SnAr) A 2-Chloro-5-nitroaniline C 4-Nitro-2-propoxyaniline A->C Sodium Propoxide, DMF, Heat B Sodium Propoxide (from n-Propanol + NaH)

Caption: Proposed synthesis workflow for 4-Nitro-2-propoxyaniline.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitroaniline in a polar aprotic solvent such as dimethylformamide (DMF).

  • Nucleophile Addition: Add a solution of sodium propoxide (prepared by reacting n-propanol with sodium hydride) to the flask. Typically, a slight excess of the alkoxide is used.

  • Reaction and Monitoring: The mixture is heated to an elevated temperature (e.g., 80-100 °C) to facilitate the substitution reaction. The progress is monitored by TLC. The nitro group para to the chlorine atom strongly activates the ring towards nucleophilic attack, making this reaction feasible.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice-water, which should precipitate the product. The solid is collected by filtration, washed with water to remove any remaining DMF and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Biological Activity and Toxicological Considerations

The biological profiles of these isomers are expected to differ significantly, primarily due to their distinct chemical structures.

2-Nitro-4-propoxyaniline: The most notable biological activity of this isomer is its intense sweetness. This property led to its former use as an artificial sweetener. However, subsequent toxicological studies raised safety concerns, leading to its ban in food products in many jurisdictions.[1][3] Nitroaromatic compounds, as a class, are known to be biologically active and can also be toxic.[6][8] Their toxicity often arises from the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can interact with cellular macromolecules.

4-Nitro-2-propoxyaniline: There is a lack of specific biological data for this isomer. However, based on the general toxicology of nitroanilines, it should be handled with caution. Compounds like p-nitroaniline are known to be toxic and can cause methemoglobinemia, a condition where the ability of blood to carry oxygen is reduced. It is reasonable to presume that 4-Nitro-2-propoxyaniline may exhibit similar toxicological properties. Quantitative structure-activity relationship (QSAR) models for nitroaromatic compounds often link toxicity to factors like the molecule's hydrophobicity and electronic properties, such as the energy of the lowest unoccupied molecular orbital (E LUMO), which are influenced by the substitution pattern.[9]

Applications and Research Potential

  • 2-Nitro-4-propoxyaniline: Despite its ban as a sweetener, this compound and its derivatives may still be of interest in medicinal chemistry research, for example, as scaffolds for the development of new therapeutic agents, provided that their toxicological profiles are carefully evaluated.[10]

  • 4-Nitro-2-propoxyaniline: As a less-explored molecule, it represents an opportunity for novel research. It could serve as a valuable intermediate in the synthesis of more complex molecules, such as dyes, pigments, or pharmaceutical candidates. The unique positioning of its functional groups could lead to the discovery of new materials with interesting optical or electronic properties.

Conclusion

The comparison between 2-Nitro-4-propoxyaniline and 4-Nitro-2-propoxyaniline serves as a compelling illustration of the principles of positional isomerism. While the former is a well-documented compound with a history as a potent artificial sweetener, its toxicity has curtailed its applications. The latter remains a largely unexplored chemical entity, presenting both a challenge due to the lack of experimental data and an opportunity for new discoveries in materials and medicinal science. The synthetic pathways outlined in this guide provide a practical framework for researchers to access these molecules and further investigate their unique properties and potential applications. As with all nitroaromatic compounds, appropriate safety precautions should be strictly followed when handling these substances in a laboratory setting.

References

  • Wikipedia. 5-Nitro-2-propoxyaniline. [Link]

  • PubChem. 5-Nitro-2-propoxyaniline. National Center for Biotechnology Information. [Link]

  • FooDB. 5-Nitro-2-propoxyaniline. [Link]

  • ResearchGate. Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). [Link]

  • PubMed Central. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. [Link]

  • DrugFuture. 5-Nitro-2-propoxyaniline. [Link]

  • NJ.gov. p-NITROANILINE HAZARD SUMMARY. [Link]

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • National Center for Biotechnology Information. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

  • MDPI. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]

  • NIH. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

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A Comparative Analysis of 2-Nitro-4-propoxyaniline Isomers for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization and differentiation of isomeric compounds are paramount. Positional isomers, while sharing the same molecular formula, can exhibit remarkably different physicochemical properties, spectroscopic signatures, and biological activities. This guide provides a detailed comparative analysis of three isomers of 2-Nitro-4-propoxyaniline: 2-Nitro-4-propoxyaniline, 4-Nitro-2-propoxyaniline, and 5-Nitro-2-propoxyaniline. Understanding the distinct characteristics of these isomers is crucial for their unambiguous identification, purification, and application in research and development.

Introduction to 2-Nitro-4-propoxyaniline and its Isomers

The three positional isomers of 2-Nitro-4-propoxyaniline, all with the chemical formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol , differ in the substitution pattern of the nitro (-NO₂) and propoxy (-OCH₂CH₂CH₃) groups on the aniline ring. These structural nuances lead to distinct electronic and steric environments, which in turn govern their physical and chemical behaviors.

  • 2-Nitro-4-propoxyaniline (CAS: 20367-34-4): The nitro group is ortho to the amino group, and the propoxy group is para to the amino group.

  • 4-Nitro-2-propoxyaniline (CAS: 105168-92-1): The nitro group is para to the amino group, and the propoxy group is ortho to the amino group.

  • 5-Nitro-2-propoxyaniline (CAS: 553-79-7): The nitro group is meta to the amino group and para to the propoxy group. This isomer is also known as P-4000 and is a potent artificial sweetener.[1][2]

Physicochemical Properties: A Tale of Three Isomers

The arrangement of the electron-withdrawing nitro group and the electron-donating amino and propoxy groups significantly influences the intermolecular forces, crystal packing, and, consequently, the physical properties of these isomers. A summary of available experimental data is presented below.

Property2-Nitro-4-propoxyaniline4-Nitro-2-propoxyaniline5-Nitro-2-propoxyaniline
CAS Number 20367-34-4105168-92-1553-79-7[1]
Molecular Formula C₉H₁₂N₂O₃C₉H₁₂N₂O₃C₉H₁₂N₂O₃[1]
Molecular Weight 196.20196.20196.20[1]
Appearance Data not availableData not availableOrange solid[3]
Melting Point (°C) Data not availableData not available49[1]
Boiling Point (°C) Data not availableData not availableData not available
Solubility Data not availableData not availableSlightly soluble in water[3]

The pronounced difference in melting point for 5-Nitro-2-propoxyaniline highlights the impact of its specific substitution pattern on crystal lattice energy. The meta-position of the nitro group relative to the amino group likely results in different hydrogen bonding and dipole-dipole interactions compared to its ortho and para counterparts.

Spectroscopic Fingerprints: Differentiating the Isomers

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of isomers. Each isomer will exhibit a unique spectral fingerprint in NMR, IR, and mass spectrometry due to the distinct chemical environment of its atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the substitution pattern on the benzene ring. The chemical shifts and coupling constants of the aromatic protons are particularly informative.

While complete experimental NMR data for all three isomers is not publicly available, a ¹H NMR spectrum for a compound identified as "2-propoxy-5-nitroaniline" (consistent with 5-Nitro-2-propoxyaniline) is available from SpectraBase. The interpretation of this spectrum, along with predicted spectra for the other isomers, can provide a basis for their differentiation.

Expected ¹H NMR Spectral Features:

  • Aromatic Region (δ 6.0-8.5 ppm): The number of signals, their splitting patterns (singlet, doublet, triplet, doublet of doublets), and their integration values will directly correspond to the number and relative positions of the protons on the aromatic ring. For instance, an isomer with two adjacent aromatic protons will show a characteristic doublet for each, with a coupling constant (J-value) typical for ortho-coupling (around 7-9 Hz).

  • Propoxy Group Region (δ 0.9-4.0 ppm): This region will show a triplet for the terminal methyl group (-CH₃), a sextet (or multiplet) for the methylene group adjacent to the methyl group (-CH₂-), and a triplet for the methylene group attached to the oxygen atom (-O-CH₂-). The exact chemical shifts will be influenced by the electronic environment of the aromatic ring.

  • Amino Group Region (δ 3.0-6.0 ppm): The amino group protons (-NH₂) will typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. All three isomers will show characteristic absorption bands for the amino (-NH₂), nitro (-NO₂), and ether (C-O-C) groups. However, the exact positions of these bands can be subtly influenced by the electronic effects of the substituent positions.

Key IR Absorption Bands:

  • N-H Stretching (Amino Group): Typically observed as two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • N-O Stretching (Nitro Group): Two strong absorption bands are characteristic of the nitro group, one for the asymmetric stretch (around 1500-1560 cm⁻¹) and one for the symmetric stretch (around 1300-1370 cm⁻¹). The electron-donating or -withdrawing nature of the other substituents can shift these frequencies.

  • C-O-C Stretching (Ether Group): A strong absorption band in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker band around 1000-1075 cm⁻¹ (symmetric stretch) are indicative of the propoxy group.

  • Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, confirm the presence of the aromatic ring.

A vapor phase IR spectrum for 5-Nitro-2-propoxyaniline is available through PubChem, which can serve as a reference.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers will have the same molecular ion peak (M⁺) at m/z 196. However, their fragmentation patterns under electron ionization (EI) may differ due to the different stabilities of the resulting fragment ions.

Expected Fragmentation Patterns:

The fragmentation of nitroanilines often involves the loss of the nitro group (-NO₂) or parts of the alkyl chain from the ether linkage. The relative intensities of these fragment ions can be diagnostic for each isomer. A GC-MS spectrum for 5-Nitro-2-propoxyaniline is available in the NIST database, showing a base peak at m/z 154 and a molecular ion peak at m/z 196.[1]

Synthesis of 2-Nitro-4-propoxyaniline Isomers

General Synthetic Workflow

Caption: General synthetic strategies for 2-Nitro-4-propoxyaniline isomers.

Route A: Nitration of a Propoxyaniline Precursor

  • Starting Material: An appropriate propoxyaniline isomer (e.g., 4-propoxyaniline).

  • Nitration: The propoxyaniline is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The directing effects of the amino and propoxy groups will influence the position of the incoming nitro group. The strongly activating and ortho-, para-directing amino group often requires protection (e.g., by acetylation) to prevent oxidation and to control the regioselectivity of the nitration.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted. A mixture of isomers is often obtained, necessitating purification by techniques such as column chromatography or recrystallization.

Route B: Williamson Ether Synthesis from a Nitrophenol Precursor

  • Starting Material: An appropriate nitrophenol isomer (e.g., 2-amino-5-nitrophenol).

  • Deprotonation: The phenolic hydroxyl group is deprotonated with a suitable base (e.g., potassium carbonate or sodium hydride) to form a phenoxide ion.

  • Alkylation: The phenoxide is then reacted with a propyl halide (e.g., 1-bromopropane) in a nucleophilic substitution reaction to form the propoxy ether.

  • Work-up and Purification: The product is isolated by extraction and purified by chromatography or recrystallization.

Analytical Separation of Isomers

The separation of positional isomers is a common challenge in analytical chemistry. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the methods of choice for this purpose. The development of a robust and reproducible analytical method is crucial for quality control and impurity profiling.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for separating closely related isomers. The differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase allows for their separation.

A Generic HPLC Protocol for Nitroaniline Isomer Separation:

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for separating aromatic compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve optimal separation of all isomers.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: A UV detector is well-suited for these compounds, as the nitroaniline chromophore absorbs strongly in the UV region (typically between 254 nm and 380 nm).

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is another excellent technique for separating volatile and thermally stable isomers. When coupled with a mass spectrometer, it provides both retention time data for quantification and mass spectra for confident identification.

A Generic GC-MS Protocol for Nitroaniline Isomer Analysis:

  • Column: A nonpolar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable.

  • Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of around 1-2 mL/min.

  • Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all isomers with good peak shape. A starting temperature of around 100°C, ramping to 280°C, could be a good starting point.

  • Injection: A split or splitless injection mode can be used, depending on the sample concentration.

  • MS Detection: The mass spectrometer can be operated in full-scan mode to acquire mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Caption: A generalized workflow for the analytical separation of 2-Nitro-4-propoxyaniline isomers.

Conclusion and Future Outlook

This guide provides a comparative overview of the known properties of 2-Nitro-4-propoxyaniline and its isomers, 4-Nitro-2-propoxyaniline and 5-Nitro-2-propoxyaniline. While some experimental data is available for 5-Nitro-2-propoxyaniline, there is a notable lack of published experimental data for the other two isomers. This data gap presents an opportunity for further research to fully characterize these compounds.

For scientists working with these isomers, the development of validated analytical methods for their separation and quantification is a critical first step. The general protocols provided herein for HPLC and GC-MS can serve as a starting point for method development. Furthermore, the systematic synthesis and characterization of all three isomers would be a valuable contribution to the chemical literature, enabling a more complete understanding of the structure-property relationships in this class of compounds.

References

  • PubChem. 5-Nitro-2-propoxyaniline. National Center for Biotechnology Information. [Link]

  • ResearchGate. Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. [Link]

  • Wikipedia. 5-Nitro-2-propoxyaniline. [Link]

  • SpectraBase. 2-propoxy-5-nitroaniline. [Link]

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A Comparative Analysis of the Sweetness of 5-Nitro-2-propoxyaniline and Other Sweetening Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the synthetic sweetener 5-Nitro-2-propoxyaniline, also known as P-4000 or Ultrasüss, with a range of commercially available natural and artificial sweeteners. Designed for researchers, scientists, and professionals in drug development, this document delves into the relative sweetness, chemical properties, and toxicological profiles of these compounds. Furthermore, it offers detailed, field-proven methodologies for the sensory evaluation of high-intensity sweeteners, ensuring scientific integrity and reproducibility.

Introduction: The Quest for Intense Sweetness and the Case of 5-Nitro-2-propoxyaniline

The demand for high-intensity, low-calorie sweeteners has driven extensive research in food science and pharmacology. An early discovery in this field was 5-Nitro-2-propoxyaniline (P-4000), an orange crystalline solid recognized for its remarkably intense sweet taste.[1][2] First prepared in 1946, this compound is reported to be approximately 4,000 times sweeter than sucrose, without any bitter aftertaste.[1] Despite its potent sweetness and stability in boiling water and dilute acids, P-4000 is not an approved food additive in many parts of the world, including the United States, due to significant safety concerns.[1][2] In the U.S., any food containing a detectable level of 5-Nitro-2-propoxyaniline is considered adulterated.[3] This guide will explore the properties of P-4000 in the context of other well-established sweetening agents, providing a scientific basis for its disuse and a framework for evaluating novel sweetener candidates.

Comparative Analysis of Sweeteners

The following table summarizes the key properties of 5-Nitro-2-propoxyaniline and a selection of other common sweeteners. The "Relative Sweetness" is a measure of how many times sweeter the substance is than an equivalent amount of sucrose (table sugar).

SweetenerChemical NameRelative Sweetness (vs. Sucrose)Regulatory Status (USA)Key Characteristics
5-Nitro-2-propoxyaniline (P-4000) 5-Nitro-2-propoxyaniline~4,000BannedOrange solid, slightly soluble in water, stable in heat and acid.[1][2]
Aspartame N-(L-α-Aspartyl)-L-phenylalanine, 1-methyl ester~200ApprovedNot heat stable.[4]
Saccharin 2,3-dihydro-3-oxobenzisosulfonazole200–700ApprovedHeat stable, can have a bitter or metallic aftertaste.[4]
Sucralose 1,6-Dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside~600ApprovedHeat stable, derived from sucrose.
Neotame N-[N-(3,3-Dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester7,000–13,000ApprovedHeat stable, enhances other flavors.
Stevia (Rebaudioside A) (5β,8α,9β,10α,13α)-13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oic acid β-D-glucopyranosyl ester200–400GRASNatural origin, can have a licorice-like aftertaste.

Toxicological Profile of 5-Nitro-2-propoxyaniline: A Cautionary Tale

The primary reason for the prohibition of 5-Nitro-2-propoxyaniline in food is its potential toxicity. While early reports from the mid-20th century raised initial concerns, more recent computational studies have reinforced these findings. A 2021 in silico study investigating the mutagenicity and carcinogenicity of various sugar substitutes predicted 5-Nitro-2-propoxyaniline to be a potential carcinogen.[5] This prediction is based on computational models that analyze the chemical structure of a compound to estimate its likelihood of causing cancer.

Experimental Protocol: Sensory Evaluation of High-Intensity Sweeteners

The quantification of sweetness is a complex process that relies on human sensory perception. The following protocol outlines a robust methodology for conducting sensory panel evaluations to determine the relative sweetness of a test compound compared to a standard, such as sucrose. This protocol is designed to minimize bias and ensure the collection of reliable, statistically significant data.

Panelist Selection and Training

The reliability of sensory data is fundamentally dependent on the sensory acuity and training of the panelists.

  • Selection: Potential panelists should be screened for their ability to detect and differentiate the five basic tastes (sweet, sour, salty, bitter, umami). This can be achieved through a series of threshold and ranking tests using standard solutions.

  • Training: Selected panelists must undergo training to familiarize themselves with the specific sensory attributes being evaluated (in this case, sweetness intensity) and the scaling methods used. This involves repeated exposure to reference standards and calibration exercises to ensure consistent scoring across the panel.

Experimental Design: The Two-Alternative Forced-Choice (2-AFC) Method for Determining Equi-Sweetness

The 2-AFC method is a reliable psychophysical method for determining the concentration of a sweetener that is perceived as equally sweet to a reference sucrose solution.

Objective: To determine the concentration of a test sweetener that is equi-sweet to a 5% (w/v) sucrose solution.

Materials:

  • Test sweetener compound

  • Sucrose (analytical grade)

  • Deionized, purified water

  • 50 mL coded beakers

  • Palate cleansers (e.g., unsalted crackers, room temperature water)

Procedure:

  • Preparation of Solutions:

    • Prepare a 5% (w/v) sucrose reference solution.

    • Prepare a series of concentrations of the test sweetener. The range of these concentrations should be determined from preliminary tests or literature values to bracket the expected equi-sweetness point.

  • Sample Presentation:

    • For each panelist, present a pair of samples: the 5% sucrose reference and one of the test sweetener concentrations.

    • The order of presentation of the two samples within a pair should be randomized for each trial and for each panelist to avoid order effects.

    • Samples should be presented at a standardized temperature (e.g., 23°C).[7]

  • Evaluation:

    • Instruct panelists to rinse their mouth with water before the first sample.

    • Panelists should taste the first sample, swish it in their mouth for a defined period (e.g., 5-6 seconds), and then expectorate.[7]

    • After a brief waiting period (e.g., 20 seconds) and rinsing with water, they should evaluate the second sample in the same manner.[7]

    • Panelists are then "forced" to choose which of the two samples is sweeter.

  • Data Analysis:

    • For each concentration of the test sweetener, calculate the percentage of panelists who identified it as sweeter than the 5% sucrose reference.

    • The data can be plotted with the test sweetener concentration on the x-axis and the percentage of "sweeter" responses on the y-axis.

    • The equi-sweetness point is the concentration at which 50% of the panelists judge the test sweetener to be sweeter than the reference. This can be determined by interpolation from the plotted data.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep_sucrose Prepare 5% Sucrose Reference Solution present Present Randomized Pairs (Reference vs. Test) prep_sucrose->present prep_test Prepare Serial Dilutions of Test Sweetener prep_test->present taste Panelist Tastes and Compares Samples present->taste record Record Forced Choice (Which is sweeter?) taste->record plot Plot % 'Sweeter' Responses vs. Test Concentration record->plot interpolate Interpolate to find 50% Response Point plot->interpolate result Determine Equi-sweet Concentration interpolate->result

Caption: Workflow for determining the equi-sweetness of a test compound using the 2-AFC method.

Chemical Structures of Compared Sweeteners

The following diagrams illustrate the chemical structures of 5-Nitro-2-propoxyaniline and the other sweeteners discussed in this guide.

Sweetener_Structures cluster_p4000 5-Nitro-2-propoxyaniline (P-4000) cluster_aspartame Aspartame cluster_saccharin Saccharin cluster_sucralose Sucralose cluster_neotame Neotame cluster_stevia Stevia (Rebaudioside A) P4000 Aspartame Saccharin Sucralose Neotame Stevia

Caption: Chemical structures of the compared sweetening agents.

Conclusion

5-Nitro-2-propoxyaniline stands as a testament to the early successes in synthesizing intensely sweet molecules. However, its history also serves as a critical reminder of the paramount importance of rigorous toxicological evaluation. While its sweetness potency is remarkable, the concerns regarding its potential carcinogenicity render it unsuitable for human consumption. This guide has provided a comparative framework and detailed experimental protocols to aid researchers in the evaluation of existing and novel sweeteners, emphasizing the necessity of a multifaceted approach that considers not only sensory properties but also, and most importantly, safety.

References

  • U.S. Food and Drug Administration. (2018). Aspartame and Other Sweeteners in Food. Retrieved from [Link]

  • Šedivá, A., Panovská, Z., & Pokorný, J. (2006). Sensory profiles of sweeteners in aqueous solutions. Czech Journal of Food Sciences, 24(6), 283-287.
  • Mao, Y., Tian, S., Qin, Y., & Han, J. (2019). A new sensory sweetness definition and sweetness conversion method of five natural sugars, based on the Weber-Fechner Law. Food Chemistry, 281, 143-149.
  • DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

  • Bruning-Fann, C. S., & Kaneene, J. B. (1993). The effects of nitrate, nitrite, and N-nitroso compounds on animal health. Veterinary and human toxicology, 35(3), 237–253.
  • Srinivasan, S., & Sriram, D. (2021). In Silico: Mutagenicity and carcinogenicity prediction of Sugar substitutes. bioRxiv.
  • Fitzhugh, O. G., Nelson, A. A., & Frawley, J. P. (1951). A comparison of the chronic toxicities of synthetic sweetening agents.
  • PubChem. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). Aspartame. Retrieved from [Link]

  • PubChem. (n.d.). Saccharin. Retrieved from [Link]

  • PubChem. (n.d.). Sucralose. Retrieved from [Link]

  • PubChem. (n.d.). Neotame. Retrieved from [Link]

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A Comparative Spectroscopic Guide to Nitroaniline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of ortho-, meta-, and para-nitroaniline isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of UV-Vis, FT-IR, and NMR spectroscopy to differentiate these structurally similar compounds. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by experimental data, offering a robust resource for analytical and developmental applications.

Introduction to Nitroaniline Isomers

Nitroanilines are aromatic compounds with the chemical formula C₆H₆N₂O₂. They consist of a benzene ring substituted with both an amino (-NH₂) group and a nitro (-NO₂) group. The relative positions of these substituents give rise to three structural isomers: ortho (1,2-), meta (1,3-), and para (1,4-). While sharing the same molecular formula, their distinct structural arrangements lead to significant differences in their physicochemical properties and, consequently, their spectroscopic signatures. Understanding these differences is crucial for their accurate identification, characterization, and utilization in various scientific and industrial fields, including the synthesis of dyes, pharmaceuticals, and corrosion inhibitors.[1]

Theoretical Framework: The Influence of Substituent Position

The spectroscopic disparities among the nitroaniline isomers are primarily dictated by the electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group. The position of these substituents on the benzene ring governs the extent of resonance and inductive effects, as well as the potential for hydrogen bonding.

  • ortho-Nitroaniline (o-NA): The proximity of the amino and nitro groups allows for strong intramolecular hydrogen bonding between a hydrogen of the amino group and an oxygen of the nitro group. This interaction significantly influences its spectroscopic properties.

  • meta-Nitroaniline (m-NA): The substituents are not in direct conjugation. The electronic effects are primarily inductive, leading to different electronic and vibrational properties compared to the ortho and para isomers.

  • para-Nitroaniline (p-NA): The amino and nitro groups are in direct conjugation, allowing for extensive delocalization of electrons across the molecule. This leads to a significant intramolecular charge transfer (ICT) character, particularly in the excited state.[2] Due to the distance between the groups, intermolecular hydrogen bonding is favored over intramolecular hydrogen bonding.

dot graph "Nitroaniline_Isomers" { layout=neato; node [shape=plaintext];

o_NA [label=<

ortho-Nitroaniline Structure

];

m_NA [label=<

meta-Nitroaniline Structure

];

p_NA [label=<

para-Nitroaniline Structure

];

o_NA -- m_NA [style=invis]; m_NA -- p_NA [style=invis]; }

Figure 1: Chemical structures of the three nitroaniline isomers.

Hydrogen_Bonding cluster_0 ortho-Nitroaniline cluster_1 para-Nitroaniline oNA Intramolecular H-Bonding (within one molecule) pNA1 Molecule 1 pNA2 Molecule 2 pNA1->pNA2 Intermolecular H-Bonding (between molecules)

Figure 2: Intramolecular vs. Intermolecular Hydrogen Bonding.

Experimental Protocols

The following sections detail the standardized procedures for acquiring the spectroscopic data presented in this guide.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) for each isomer, which corresponds to electronic transitions within the molecule.

Methodology:

  • Solvent Selection: Choose a UV-transparent solvent. Methanol is a common choice.

  • Solution Preparation: Prepare stock solutions of each nitroaniline isomer (e.g., 1000 mg/L in methanol). From these, create dilute working solutions (e.g., 1-20 µg/mL) to ensure absorbance values fall within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent to calibrate the instrument to zero absorbance.

  • Data Acquisition: Record the absorption spectrum of each isomer solution over a wavelength range of 200-500 nm.[3]

  • Analysis: Identify the λmax for the prominent absorption bands of each isomer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of functional groups, providing insight into bonding and molecular structure.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrumentation: Utilize an FT-IR spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid nitroaniline isomer directly onto the ATR crystal.[4]

  • Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[4]

  • Data Acquisition: Collect the FT-IR spectrum over the range of 4000-400 cm⁻¹.[5]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth between samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, providing detailed information about the molecular structure.

Methodology:

  • Solvent Selection: Use a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), which will not produce a significant signal in the ¹H NMR spectrum.[6]

  • Sample Preparation: Dissolve approximately 5-25 mg of the nitroaniline isomer in 0.5-0.7 mL of the chosen deuterated solvent in a 5 mm NMR tube.[7] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[8]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Nitroaniline Isomer UV_Prep Dilute Solution Sample->UV_Prep IR_Prep Solid Sample Sample->IR_Prep NMR_Prep Solution in Deuterated Solvent Sample->NMR_Prep UV_Vis UV-Vis Spectrophotometer UV_Prep->UV_Vis FTIR FT-IR Spectrometer (ATR) IR_Prep->FTIR NMR NMR Spectrometer NMR_Prep->NMR UV_Data Absorption Spectrum (λmax) UV_Vis->UV_Data IR_Data Vibrational Spectrum (cm⁻¹) FTIR->IR_Data NMR_Data Chemical Shifts (δ, ppm) NMR->NMR_Data

Figure 3: General experimental workflow for spectroscopic analysis.

Spectroscopic Comparison

UV-Vis Spectroscopy

The UV-Vis spectra of the nitroaniline isomers are dominated by a strong absorption band in the near-UV region, which is attributed to a π→π* electronic transition with significant intramolecular charge transfer (ICT) character.[9]

Isomerλmax (nm) in MethanolReference
ortho-Nitroaniline~405[10]
meta-Nitroaniline~370[10]
para-Nitroaniline~373[10]

Analysis:

  • o-Nitroaniline exhibits the most red-shifted (bathochromic) λmax. This is due to the stabilization of the excited state through intramolecular hydrogen bonding, which lowers the energy gap for the electronic transition.

  • p-Nitroaniline also shows a significant red-shift due to the extensive conjugation between the amino and nitro groups, which facilitates intramolecular charge transfer upon excitation. The polarity of the solvent can significantly affect the λmax of p-nitroaniline, a phenomenon known as solvatochromism.[9]

  • m-Nitroaniline has the least red-shifted λmax. The meta-positioning of the substituents prevents direct resonance between them, resulting in a less effective charge transfer and a higher energy electronic transition compared to the ortho and para isomers.

FT-IR Spectroscopy

The FT-IR spectra provide valuable information about the vibrational modes of the N-H and N-O bonds.

Vibrational Modeortho-Nitroaniline (cm⁻¹)meta-Nitroaniline (cm⁻¹)para-Nitroaniline (cm⁻¹)Reference
N-H Asymmetric Stretch~3480~34803478-3482[11]
N-H Symmetric Stretch~3360~33803350-3362[11]
NO₂ Asymmetric Stretch~1500~1530~1506[11]
NO₂ Symmetric Stretch~1335~1350~1344[11]

Analysis:

  • N-H Stretching: In o-nitroaniline, the N-H stretching frequencies are generally lower compared to the other isomers. This is a direct consequence of the intramolecular hydrogen bonding, which weakens the N-H bond and lowers its vibrational frequency. The para and meta isomers, which primarily exhibit intermolecular hydrogen bonding in the solid state, show N-H stretching at higher wavenumbers.

  • NO₂ Stretching: The position of the nitro group's stretching vibrations is also influenced by electronic effects. In p-nitroaniline, the strong resonance interaction with the amino group leads to a greater delocalization of electron density into the nitro group, which can slightly lower the N-O bond order and its stretching frequencies compared to the meta isomer. The intramolecular hydrogen bonding in the ortho isomer also influences the nitro group's vibrations.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy reveal the distinct electronic environments of the nuclei in each isomer.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Protonortho-Nitroanilinemeta-Nitroanilinepara-NitroanilineReference
Aromatic Protons6.70-8.126.95-7.586.64, 7.98[9][12]
Amino Protons (NH₂)~5.98~4.00~6.71[9]

Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbonortho-Nitroanilinemeta-Nitroanilinepara-NitroanilineReference
C-NH₂~147.5~147.6155.76-156.67[9][12]
C-NO₂~136.8~149.3135.65-136.63[9][12]
Other Aromatic Carbons113.1-129.9109.0-130.1112.42-127.37[9][12]

Analysis:

  • ¹H NMR: The chemical shifts of the aromatic protons are highly dependent on the electronic effects of the substituents. The electron-withdrawing nitro group deshields nearby protons, shifting their signals downfield (to higher ppm values), while the electron-donating amino group shields them, causing an upfield shift.

    • In p-nitroaniline , the symmetry of the molecule results in a simpler spectrum with two distinct doublets for the aromatic protons.[12]

    • o-Nitroaniline and m-nitroaniline are less symmetrical and therefore exhibit more complex splitting patterns in their aromatic regions.

    • The amino protons in o-nitroaniline are significantly deshielded due to the intramolecular hydrogen bond.

  • ¹³C NMR: The carbon chemical shifts also reflect the electronic environment.

    • The carbon atom attached to the amino group (C-NH₂) in p-nitroaniline is significantly deshielded compared to the other isomers. This is due to the strong resonance effect where the nitrogen's lone pair donates electron density to the ring, which is then withdrawn by the para-nitro group.

    • The carbon attached to the nitro group (C-NO₂) is generally found at a downfield position in all isomers due to the strong electron-withdrawing nature of the nitro group.

Conclusion

The spectroscopic techniques of UV-Vis, FT-IR, and NMR provide a powerful and complementary toolkit for the differentiation and characterization of nitroaniline isomers. The distinct electronic and structural features of each isomer, governed by the relative positions of the amino and nitro groups, give rise to unique and predictable spectroscopic signatures. A thorough understanding of these spectroscopic principles is essential for researchers and professionals who rely on the accurate identification and analysis of these important chemical compounds.

References

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A Senior Application Scientist's Guide to Purity Assessment of 2-Nitro-4-propoxyaniline by GC-MS: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research and manufacturing. This guide provides an in-depth technical comparison for the purity assessment of 2-Nitro-4-propoxyaniline, a key building block in various synthetic pathways. We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, while also presenting a comparative analysis with alternative methods to offer a comprehensive perspective on methodological choices.

The Criticality of Purity in Pharmaceutical Intermediates

2-Nitro-4-propoxyaniline is a substituted nitroaniline derivative whose utility in drug development hinges on its purity. Impurities, which can arise from starting materials, byproducts of the synthesis, or degradation products, can have significant downstream effects.[1] They may lead to the formation of undesired side products, reduce the yield of the final active pharmaceutical ingredient (API), and in the worst-case scenario, introduce toxic or genotoxic entities into the drug product. Therefore, a highly sensitive and specific analytical method for purity determination is not just a quality control measure, but a critical component of the entire drug development process.

GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] This combination makes it exceptionally well-suited for the analysis of volatile and semi-volatile compounds like 2-Nitro-4-propoxyaniline.

The Rationale Behind GC-MS for 2-Nitro-4-propoxyaniline Analysis

The choice of GC-MS for the purity assessment of 2-Nitro-4-propoxyaniline is underpinned by several key factors:

  • Volatility: 2-Nitro-4-propoxyaniline possesses sufficient volatility and thermal stability to be amenable to GC analysis without the need for derivatization, which can sometimes be a requirement for more polar and less volatile compounds.

  • Specificity of Mass Spectrometry: The mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," for each compound that elutes from the GC column. This acts as a chemical fingerprint, allowing for unambiguous identification of the main compound and any impurities.[3]

  • Sensitivity: GC-MS, particularly when operated in Selected Ion Monitoring (SIM) mode, offers excellent sensitivity, enabling the detection and quantification of trace-level impurities that might be missed by other techniques.[4]

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the typical workflow for the purity assessment of 2-Nitro-4-propoxyaniline by GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 2-Nitro-4-propoxyaniline Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol, Ethyl Acetate) Sample->Dissolution Injection Inject into GC Dissolution->Injection Analysis Standard Prepare Calibration Standards Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Data Acquisition Identification Identify Peaks by Mass Spectra Chromatogram->Identification Quantification Quantify by Peak Area Identification->Quantification Purity Calculate Purity Quantification->Purity

Caption: GC-MS workflow for 2-Nitro-4-propoxyaniline purity assessment.

Detailed GC-MS Protocol

This protocol is a robust starting point for the analysis of 2-Nitro-4-propoxyaniline. Method validation according to ICH guidelines is essential for its implementation in a regulated environment.[5]

1. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 25 mg of the 2-Nitro-4-propoxyaniline sample and dissolve it in 25 mL of methanol or ethyl acetate to achieve a concentration of 1 mg/mL.

  • Standard Solution: Prepare a stock solution of a certified reference standard of 2-Nitro-4-propoxyaniline at 1 mg/mL. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of semi-volatile compounds.
Injector Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.
Injection Mode Split (e.g., 50:1)Prevents column overloading with the main component.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides good separation of potential impurities from the main peak.
Transfer Line Temp. 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °COptimal for electron ionization.
Quadrupole Temp. 150 °CMaintains mass accuracy.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-450) and/or SIMFull scan for impurity identification; SIM for trace-level quantification.

3. Data Analysis and Purity Calculation:

  • Identify the 2-Nitro-4-propoxyaniline peak based on its retention time and comparison of its mass spectrum with a reference standard.

  • Integrate the peak area of the main component and all impurity peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    For reporting results, percentages below 1.0% should be reported to two decimal places, while those at and above 1.0% should be reported to one decimal place.

Potential Impurities in 2-Nitro-4-propoxyaniline Synthesis

A thorough understanding of the synthetic route is crucial for identifying potential impurities. A common synthesis of nitroaniline derivatives involves the nitration of an aniline precursor.[6] Potential impurities could include:

  • Starting Materials: Unreacted precursors.

  • Isomeric Byproducts: Formation of other positional isomers of the nitro group.

  • Over-nitrated Products: Dinitro or trinitro derivatives.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions used.[7]

Comparative Analysis with Other Purity Assessment Techniques

While GC-MS is a powerful tool, a multi-faceted approach to purity assessment is often warranted. The choice of technique depends on the nature of the analyte and the specific information required.

TechniquePrincipleAdvantages for 2-Nitro-4-propoxyanilineLimitations
GC-MS Separation by volatility and boiling point, detection by mass-to-charge ratio.High sensitivity and specificity, excellent for volatile and semi-volatile compounds, provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones, well-established for pharmaceutical analysis.[8]May have lower resolution for some volatile compounds compared to GC, and a UV detector does not provide the same level of structural information as MS.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides information on the melting point and can indicate the presence of impurities through melting point depression.[9]A non-separative technique, so it cannot identify or quantify individual impurities. Less sensitive than chromatographic methods.
Titrimetry Quantitative chemical analysis that determines the concentration of an identified analyte.A simple and inexpensive method for determining the overall purity based on a specific chemical reaction (e.g., reduction of the nitro group).[10]Non-specific, as any other reducible substance would interfere. Not suitable for identifying or quantifying individual impurities.
A Deeper Dive into the Comparison
  • GC-MS vs. HPLC: For 2-Nitro-4-propoxyaniline, which is amenable to both techniques, GC-MS often provides superior separation efficiency and more definitive peak identification due to mass spectral data.[11] However, HPLC is a valuable complementary technique, especially if there is a concern about non-volatile impurities.[8]

  • Chromatographic vs. Non-Chromatographic Techniques: DSC and titrimetry offer a measure of bulk purity rather than a detailed impurity profile. They are useful as rapid screening tools or for orthogonal verification of purity but cannot replace the detailed information provided by chromatographic methods like GC-MS and HPLC.

Ensuring Trustworthiness: A Self-Validating System

A described protocol is only as reliable as its validation. To ensure the trustworthiness of the GC-MS method for purity assessment, a thorough validation should be performed in accordance with ICH guidelines.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity assessment of 2-Nitro-4-propoxyaniline is a critical step in ensuring the quality and safety of pharmaceutical products. GC-MS stands out as a highly suitable technique for this purpose, offering a powerful combination of separation and identification capabilities. By understanding the principles of the method, potential impurities, and how it compares to other analytical techniques, researchers and drug development professionals can make informed decisions to ensure the integrity of their work. The implementation of a well-validated GC-MS method provides a reliable and robust system for the purity assessment of this important pharmaceutical intermediate.

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A Guide to the Structural Validation of 2-Nitro-4-propoxyaniline using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive methodology for the structural validation of 2-Nitro-4-propoxyaniline using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial technique in modern organic chemistry, ¹³C NMR offers a non-destructive method to probe the carbon framework of a molecule, providing invaluable information about its connectivity and chemical environment. This document is intended for researchers, scientists, and drug development professionals who require a robust and scientifically sound approach to structural elucidation. We will delve into the theoretical prediction of the ¹³C NMR spectrum, a comparative analysis with structurally related compounds, and detailed experimental protocols for acquiring and validating the spectral data.

The Power of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of an organic molecule.[1] The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the nature of the atoms it is bonded to and the presence of nearby functional groups.[1] In the case of 2-Nitro-4-propoxyaniline, the positions of the nitro (-NO₂), amino (-NH₂), and propoxy (-OCH₂CH₂CH₃) groups on the benzene ring create a unique electronic landscape, resulting in a distinct ¹³C NMR spectrum.

The validation process we will outline is a multi-faceted approach that combines theoretical prediction with empirical comparison and rigorous experimental technique. This ensures a high degree of confidence in the assigned structure.

Predicting the ¹³C NMR Spectrum of 2-Nitro-4-propoxyaniline: An Additivity Model Approach

In the absence of a readily available experimental spectrum for 2-Nitro-4-propoxyaniline, we can predict its ¹³C NMR chemical shifts with a high degree of accuracy using an empirical additive model. This model is based on the principle that the chemical shift of a carbon in a substituted benzene ring can be estimated by adding the substituent chemical shift (SCS) effects of each substituent to the chemical shift of benzene (128.5 ppm).

The SCS values for the amino (-NH₂), nitro (-NO₂), and propoxy (-OCH₂CH₂CH₃) groups are well-documented. By considering the position of each substituent relative to each carbon atom on the aromatic ring (ipso, ortho, meta, or para), we can calculate the expected chemical shifts.

Table 1: Substituent Chemical Shift (SCS) Effects for Aromatic Carbons

SubstituentIpso (C1)Ortho (C2/C6)Meta (C3/C5)Para (C4)
-NH₂ +18.0-13.3+0.9-9.8
-NO₂ +20.0-4.8+0.9+5.8
-O-Alkyl +31.4-14.4+1.0-7.7

Note: These are average values and can vary slightly depending on the specific molecule and solvent.

Based on these SCS values, we can predict the chemical shifts for the aromatic carbons of 2-Nitro-4-propoxyaniline. The aliphatic carbons of the propoxy group can be estimated from standard chemical shift tables.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Nitro-4-propoxyaniline

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-NH₂)~145
C2 (-NO₂)~135
C3~115
C4 (-OPr)~150
C5~110
C6~120
O-C H₂-CH₂-CH₃~70
O-CH₂-C H₂-CH₃~22
O-CH₂-CH₂-C H₃~10

Comparative Analysis: Validating Predictions with Known Spectra

To bolster our confidence in the predicted spectrum, we will compare it with the known ¹³C NMR data of structurally similar compounds. This comparative approach allows us to observe the influence of each substituent and refine our assignments.

Reference Compound 1: 2-Nitroaniline

2-Nitroaniline shares the ortho-nitro-amino substitution pattern with our target molecule. Its experimental ¹³C NMR spectrum provides a baseline for the chemical shifts of the carbons in this arrangement.[2][3]

Reference Compound 2: 4-Propoxyaniline

4-Propoxyaniline allows us to observe the effect of the para-propoxy group on the aniline ring system.[4] This helps in assigning the chemical shifts of the carbons influenced by the propoxy group.

By comparing the predicted shifts for 2-Nitro-4-propoxyaniline with the experimental data of these reference compounds, we can identify consistencies and rationalize any observed differences based on the combined electronic effects of all three substituents.

Experimental Workflow for ¹³C NMR Analysis

The following is a detailed protocol for acquiring a high-quality ¹³C NMR spectrum of 2-Nitro-4-propoxyaniline.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The chemical shifts of residual solvent peaks should be noted to avoid confusion with sample signals.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of solvent is typically required.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is used for a routine ¹³C NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds between pulses is crucial for accurate integration, especially for quaternary carbons which have longer relaxation times. For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.[5][6]

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

Spectral Processing and Analysis
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is essential for accurate integration.

  • Chemical Shift Referencing: The spectrum is referenced to the TMS signal at 0 ppm or to the residual solvent peak.

Advanced NMR Techniques for Unambiguous Assignment: DEPT

To definitively assign the signals for CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[7][8]

  • DEPT-90: This experiment only shows signals for CH (methine) carbons.

  • DEPT-135: This experiment shows CH and CH₃ signals as positive peaks, while CH₂ (methylene) signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra.

By combining the information from the standard ¹³C NMR spectrum and the DEPT-90 and DEPT-135 spectra, a complete and unambiguous assignment of all carbon signals can be achieved.

Visualizing the Validation Workflow

Caption: A flowchart illustrating the comprehensive workflow for the structural validation of 2-Nitro-4-propoxyaniline using ¹³C NMR.

Conclusion

The structural validation of a molecule like 2-Nitro-4-propoxyaniline is a systematic process that relies on the convergence of theoretical prediction, comparative analysis, and rigorous experimental work. By following the methodology outlined in this guide, researchers can confidently assign the ¹³C NMR spectrum and, in doing so, confirm the molecular structure with a high degree of scientific certainty. The use of advanced techniques like DEPT further solidifies the assignments, providing a complete and unambiguous picture of the carbon framework. This robust approach to structural elucidation is fundamental to ensuring the quality and integrity of chemical research and development.

References

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A Comparative Guide to the Electro-Optic Properties of N-Benzyl-2-methyl-4-nitroaniline (BNA)

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of next-generation photonic and terahertz (THz) technologies, the exploration of high-performance nonlinear optical (NLO) materials is paramount. Organic crystals, with their high electro-optic (EO) coefficients and rapid response times, represent a promising frontier.[1][2] Among these, N-Benzyl-2-methyl-4-nitroaniline (BNA) has distinguished itself as a formidable material, particularly for THz wave generation.[3][4] This guide provides an in-depth comparison of the electro-optic properties of BNA against other notable organic NLO crystals, supported by experimental data and procedural insights for researchers in materials science and photonics.

Introduction to Organic Electro-Optic Crystals

The linear electro-optic effect (also known as the Pockels effect) describes the change in a material's refractive index in response to an applied electric field. This property is fundamental to technologies like optical modulators, switches, and sensors. Organic NLO materials often outperform their inorganic counterparts, such as Lithium Niobate (LiNbO₃), by offering significantly higher EO coefficients and lower dielectric constants, which is crucial for high-speed device applications.[1] The efficacy of these materials stems from their molecular structure—typically a D-π-A (donor-pi bridge-acceptor) configuration—which enhances molecular hyperpolarizability, and a non-centrosymmetric crystal packing that allows for a strong macroscopic EO response.

BNA is a member of the nitroaniline family and has emerged as a benchmark material for THz generation via optical rectification, particularly when pumped with lasers in the 800 nm wavelength range.[4] Its molecular structure and favorable crystal properties give rise to a strong second-order nonlinear optical susceptibility.

Comparative Analysis of NLO Properties

The performance of an EO crystal is quantified by several key parameters. The most critical are the electro-optic coefficients (rᵢⱼ) and the second-order nonlinear optical coefficients (dᵢⱼ). Below is a comparative table summarizing these properties for BNA and two other widely studied organic NLO crystals: 2-methyl-4-nitroaniline (MNA) and 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST).

Compound Formula Point Group Key Electro-Optic Coefficient (rᵢⱼ, pm/V) Key Nonlinear Optical Coefficient (dᵢⱼ, pm/V) Primary Application
BNA (N-Benzyl-2-methyl-4-nitroaniline)C₁₄H₁₄N₂O₂mm2r₃₃ comparable to single crystals in thin-film form[5][6]d₃₃ ≈ 168 pm/VTHz Generation[3][4][7]
MNA (2-methyl-4-nitroaniline)C₇H₈N₂O₂mr₁₁ ≈ 67 pm/V (exceptionally large for its time)[8]d₁₁ ≈ 234 pm/VElectro-Optic Modulation[8]
DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate)C₂₁H₂₆N₂O₃Smr₁₁ = 77 ± 8 pm/V @ 800 nm[9]d₁₁ ≈ 1010 pm/VTHz Generation, Electro-Optics[9][10][11]

Discussion of Comparative Data:

  • N-Benzyl-2-methyl-4-nitroaniline (BNA): BNA is highly regarded for its excellent phase-matching capabilities and high efficiency in generating THz radiation.[3] While specific r coefficient values for bulk crystals are less commonly cited in the initial literature, studies on vacuum-deposited thin films show they can achieve an r₃₃ coefficient comparable to that of single crystals, demonstrating the material's robustness.[5][6] Its primary strength lies in applications leveraging difference frequency generation (DFG) to produce widely tunable THz waves.[12][13]

  • 2-methyl-4-nitroaniline (MNA): MNA was one of the early organic solids demonstrated to have an exceptionally large linear electro-optic effect, with a figure of merit comparable to LiNbO₃.[8] Its large molecular hyperpolarizability, traced to its microscopic molecular structure, is a key contributor. Recent studies have shown that high-quality MNA single crystals can outperform BNA in THz generation when pumped at specific wavelengths like 800 nm and 1250 nm.[14]

  • 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST): DAST is often considered the gold standard for organic NLO crystals, exhibiting exceptionally large electro-optic and nonlinear optical coefficients.[9][10][11] Its combination of a high r₁₁ coefficient with a low dielectric constant makes it an outstanding material for high-speed electro-optic modulation.[9] DAST is also a highly efficient emitter of broadband THz radiation.[15]

Experimental Protocol: THz Generation via Optical Rectification

A primary application for BNA and its counterparts is THz generation. The following protocol outlines a typical experimental setup for generating and detecting THz radiation using an organic NLO crystal.

Objective: To generate a broadband THz pulse through optical rectification of a femtosecond laser pulse in a BNA crystal.

Principle: Optical Rectification is a second-order nonlinear optical process where the intensity envelope of an ultrashort laser pulse generates a DC or low-frequency polarization field within the NLO crystal. This rapidly changing polarization acts as a source of electromagnetic radiation in the THz frequency range. The efficiency of this process is directly related to the crystal's effective nonlinear optical coefficient.

Step-by-Step Methodology:

  • Laser Source Preparation: Utilize a Ti:sapphire femtosecond laser system, typically centered at a wavelength of ~800 nm with a pulse duration of <100 fs. Ensure the laser output has stable power and a clean beam profile.

  • Pump Beam Path:

    • Direct the laser output through a variable attenuator to control the pump power incident on the crystal. High pump powers can cause thermal damage to organic crystals like BNA.[4]

    • Use a half-wave plate and a polarizer to control the polarization of the pump beam, aligning it with the optimal crystallographic axis of the BNA crystal for maximum nonlinear response.

    • Focus the pump beam onto the BNA crystal using an off-axis parabolic mirror to avoid chromatic dispersion that would be introduced by a conventional lens.

  • THz Generation:

    • Mount the BNA crystal at the focus of the pump beam. The crystal should be of high optical quality and cut to the appropriate thickness and orientation for phase-matching.

    • The optical rectification process within the BNA crystal generates a forward-propagating THz pulse.

  • THz Collection and Detection:

    • Collect the generated THz radiation using a second off-axis parabolic mirror to collimate the diverging THz beam.

    • Focus the collimated THz beam onto a detector. A common detection method is electro-optic sampling, which uses a second, time-delayed portion of the original laser pulse (the probe beam) and another EO crystal (e.g., ZnTe) to measure the electric field of the THz pulse.

  • Data Acquisition:

    • Vary the time delay between the pump and probe pulses to map out the temporal waveform of the THz electric field.

    • Perform a Fourier transform on the time-domain data to obtain the frequency spectrum of the generated THz radiation.

Visualization of Concepts and Workflows

Molecular Origin of Electro-Optic Effect

The diagram below illustrates the fundamental relationship between molecular properties and the macroscopic electro-optic effect. A molecule's response to an electric field (hyperpolarizability, β) and the collective alignment of these molecules in a non-centrosymmetric crystal structure are prerequisites for a strong bulk effect.

G cluster_micro Microscopic (Molecular) Level cluster_macro Macroscopic (Crystal) Level mol D-π-A Molecule beta High Molecular Hyperpolarizability (β) mol->beta possesses packing Non-centrosymmetric Crystal Packing beta->packing combined with chi2 Large Macroscopic Susceptibility (χ⁽²⁾) packing->chi2 enables r_coeff Large Electro-Optic Coefficient (r) chi2->r_coeff leads to

Caption: Relationship between molecular properties and macroscopic EO effect.

Experimental Workflow for THz Generation

This workflow visualizes the pump-probe setup described in the experimental protocol for generating and detecting THz radiation.

THz_Workflow Laser Femtosecond Laser Source Splitter Beam Splitter Laser->Splitter Pulse Train PumpPath Pump Beam Path Splitter->PumpPath ProbePath Probe Beam Path Splitter->ProbePath BNA_Crystal BNA Crystal (Generator) PumpPath->BNA_Crystal Pump Pulse Delay Optical Delay Line ProbePath->Delay Detector_Crystal EO Crystal (Detector) BNA_Crystal->Detector_Crystal THz Pulse Detector Balanced Photodetector Detector_Crystal->Detector Modulated Probe Delay->Detector_Crystal Probe Pulse

Caption: Experimental workflow for THz generation and EO sampling.

Conclusion and Future Outlook

N-Benzyl-2-methyl-4-nitroaniline (BNA) is a highly effective and versatile organic crystal for nonlinear optics, particularly in the realm of terahertz photonics. While materials like DAST may offer larger electro-optic coefficients for modulation applications, BNA's properties are exceptionally well-suited for efficient THz generation.[3] Furthermore, the potential to enhance BNA's performance through chemical modification is an active area of research. For instance, recent studies on BNA derivatives, such as F-BNA, have shown significant improvements in both THz generation efficiency and thermal damage threshold, suggesting a promising path toward even more robust materials for high-power applications.[4] The continued exploration and engineering of organic crystals like BNA and its derivatives will be crucial in advancing photonic and THz technologies.

References

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  • Electro‐optic properties of the organic salt 4‐N,N‐dimethylamino‐4′‐N′‐methyl‐stilbazolium tosylate. AIP Publishing. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Nitro-4-propoxyaniline: A Protocol for Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical juncture where safety, regulatory compliance, and environmental stewardship converge. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Nitro-4-propoxyaniline, a compound that, like many nitroaromatic amines, requires meticulous handling due to its inherent hazards. Our approach is grounded in established safety principles to ensure the protection of laboratory personnel and the environment.

Understanding the Hazard Profile: The "Why" Behind the Precautions

2-Nitro-4-propoxyaniline belongs to the nitroaniline family of compounds. While specific toxicological data for this exact molecule may be limited, the hazard profile can be reliably inferred from analogous, well-studied chemicals like 2-nitroaniline and 4-nitroaniline. These compounds are consistently classified as hazardous for several key reasons:

  • Acute Toxicity: They are toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Exposure can lead to symptoms like cyanosis (a bluish discoloration of the skin), headache, and nausea, with onset potentially delayed for hours.

  • Organ Damage: Prolonged or repeated exposure may cause significant damage to organs, particularly the blood and hematopoietic system.[1][3]

  • Environmental Hazard: Nitroanilines are recognized as being harmful to aquatic life, with long-lasting effects, necessitating containment from waterways and sewer systems.[3][4][5]

Therefore, every step in the handling and disposal process is designed to mitigate these risks by preventing exposure and environmental release. This chemical must be managed as hazardous waste from cradle to grave.[6][7]

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any waste consolidation or disposal procedures, the immediate work area must be properly prepared and all personnel must be equipped with the appropriate PPE. The causality is simple: creating a barrier between the individual and the hazardous material is the first line of defense.

Work Area Preparation:

  • All handling of 2-Nitro-4-propoxyaniline waste should occur within a certified chemical fume hood to control dust and vapor.[4]

  • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Remove all incompatible materials, such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides, from the immediate vicinity.[4][7]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of contaminated solvents and airborne dust particles from entering the eyes or face.
Skin Protection Impervious gloves (e.g., nitrile rubber) and a fully-buttoned lab coat or chemical-resistant apron.Prevents dermal absorption, which is a primary route of exposure for nitroanilines.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is required if dust or aerosols are likely to be generated.Protects against the inhalation of toxic dust, which can cause systemic effects.[1][2]

Step-by-Step Disposal Protocol

The disposal of 2-Nitro-4-propoxyaniline is not a singular action but a systematic process. The following workflow ensures that the waste is identified, segregated, contained, and managed in compliance with institutional and regulatory standards.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Final Disposal A Step 1: Classify Waste (Pure compound, contaminated labware, solutions, spill debris) B Step 2: Segregate Waste (Keep separate from other waste streams) A->B C Step 3: Collect in Designated Container (Chemically compatible, leak-proof) B->C D Step 4: Label Container Correctly ('Hazardous Waste', full chemical name, hazard pictograms) C->D E Step 5: Store Securely (Designated accumulation area, well-ventilated, locked) D->E F Step 6: Arrange Professional Pickup (Contact EHS or licensed contractor) E->F Transfer of Custody G Step 7: Document Disposal (Maintain meticulous records) F->G

Caption: Workflow for the proper disposal of 2-Nitro-4-propoxyaniline.

Experimental Protocol: Waste Disposal Procedure

  • Waste Identification and Classification:

    • Any 2-Nitro-4-propoxyaniline, whether in pure solid form, in solution, or as a residue on contaminated items (e.g., weighing boats, gloves, absorbent pads), must be classified as hazardous waste.[7]

    • Do not mix this waste stream with non-hazardous materials or incompatible chemicals.[7] This prevents unintended chemical reactions and ensures the waste profile is accurate for the final disposal facility.

  • Waste Collection and Storage:

    • Solid Waste: Collect pure 2-Nitro-4-propoxyaniline and contaminated solids (e.g., paper towels, spill absorbents) in a dedicated, leak-proof, and chemically compatible container.[7] The container should have a secure, tight-fitting lid to prevent the release of dust.[1][2]

    • Liquid Waste: If the compound is in solution, collect it in a separate, clearly marked hazardous waste container appropriate for liquid waste.

    • Labeling: The importance of proper labeling cannot be overstated. The container must be clearly marked with:

      • The words "Hazardous Waste "

      • The full chemical name: "2-Nitro-4-propoxyaniline "

      • All relevant GHS hazard pictograms (e.g., Skull and Crossbones for acute toxicity, Health Hazard for organ toxicity, and Environment).[7]

    • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[7] This area should be away from general laboratory traffic and incompatible materials.

  • Spill Management:

    • In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

    • Evacuate: Clear all non-essential personnel from the immediate area.[6]

    • Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.[6]

    • Contain: Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[8] Critically, avoid actions that create dust.[3]

    • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[3][6]

    • Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials and rinsate as hazardous waste.[9]

  • Empty Container Disposal:

    • Empty containers that once held 2-Nitro-4-propoxyaniline are also considered hazardous waste as they retain product residue.[10]

    • Containers should be "triple-rinsed" with a suitable solvent. The rinsate from this process must be collected as hazardous waste.[11]

    • After triple-rinsing, deface or remove the original label, and manage the container according to your institution's specific guidelines for hazardous waste containers.[11]

  • Final Disposal Arrangement:

    • Crucial Directive: Under no circumstances should 2-Nitro-4-propoxyaniline or its containers be disposed of in the regular trash or poured down the drain.[3][5][7] This action is illegal and poses a significant threat to the environment.

    • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[7][10]

    • The standard and approved method for final disposal is typically high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[7]

    • Documentation: Maintain detailed records of the waste generated, including the amount and date of disposal, in accordance with regulatory requirements.[7]

By adhering to this structured and scientifically-grounded protocol, laboratory professionals can ensure that the disposal of 2-Nitro-4-propoxyaniline is conducted with the highest regard for safety and environmental responsibility, building a foundation of trust in laboratory operations.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY. Retrieved from [Link]

  • Loba Chemie. (2015). 2-NITROANILINE EXTRA PURE MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Nitro-4-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard: Why PPE is Critical

2-Nitro-4-propoxyaniline belongs to the nitroaniline family of compounds. Chemicals in this class are recognized for their potential toxicity. Related compounds like 4-Nitroaniline and 2-Nitroaniline are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] They may also cause damage to organs through prolonged or repeated exposure.[1][2] The primary route of exposure is through skin absorption, ingestion, or inhalation of dust particles. A significant health effect of exposure to nitroanilines is the formation of methemoglobin, which can lead to cyanosis (a bluish discoloration of the skin). Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense to prevent exposure and ensure personal safety.

Core Principles of Protection:
  • Minimize Exposure: All handling of 2-Nitro-4-propoxyaniline should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Prevent Contact: Direct contact with the skin, eyes, and clothing must be avoided through the use of appropriate gloves, eye protection, and lab coats.[4]

  • Avoid Inhalation: Measures should be taken to prevent the generation of dust. If this is not possible, respiratory protection is required.[4]

Essential Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment of the procedures to be performed. The following table summarizes the recommended PPE for handling 2-Nitro-4-propoxyaniline.

PPE ComponentSpecificationsRationale for Use
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).To prevent skin contact and absorption. Nitroanilines are readily absorbed through the skin.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and dust particles.[5]
Skin and Body Protection A lab coat or protective clothing. Consider a dust-tight suit for large quantities or in case of dust production.[6]To prevent contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges if dust or aerosols may be generated.To prevent inhalation of toxic dust particles.[5][7]

Step-by-Step Guide to PPE Usage and Disposal

Pre-Operational Checks:
  • Inspect PPE: Before each use, carefully inspect all PPE for signs of degradation or damage. Thicker gloves generally offer better protection.[8]

  • Ensure Proper Fit: Ensure that all PPE, especially respirators, fits correctly to provide a proper seal.

  • Know the Location of Safety Equipment: Be aware of the location of eyewash stations and safety showers before beginning work.[7]

Donning PPE: A Suggested Sequence

PPE_Donning_Sequence cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Gloves 2. Gloves Eye_Face_Protection 3. Eye/Face Protection Respiratory_Protection 4. Respiratory Protection (if required)

Caption: Recommended sequence for putting on PPE.

During Operations:
  • Glove Changes: Change gloves regularly, with recommendations varying from every 30 to 60 minutes, or immediately if they become contaminated or damaged.[8] Powder-free gloves are recommended to avoid contaminating the work area.[8]

  • Maintain Good Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical, even if gloves were worn.[9]

  • Containment: Handle the substance in a way that minimizes dust generation.[4]

Post-Operational Procedures: Doffing and Disposal

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing_Disposal cluster_doffing PPE Doffing & Disposal cluster_disposal Disposal Gloves 1. Remove Gloves Eye_Face_Protection 2. Remove Eye/Face Protection Lab_Coat 3. Remove Lab Coat Respiratory_Protection 4. Remove Respiratory Protection Hand_Hygiene 5. Wash Hands Thoroughly Disposal_Container Dispose of all contaminated PPE as hazardous waste.

Caption: Sequence for removing and disposing of PPE.

All used PPE must be considered contaminated and disposed of as hazardous waste according to institutional and local regulations.[5] Do not dispose of contaminated materials in the regular trash.[5]

Emergency Procedures in Case of Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7]

  • Ingestion: Rinse the mouth with water.[2]

  • Seek Immediate Medical Attention: In all cases of exposure, seek immediate medical advice.[1]

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated.[5] Wearing full PPE, contain the spill with an inert absorbent material like vermiculite or sand.[5] Carefully collect the absorbed material into a designated hazardous waste container.[5]

Waste Disposal

All waste containing 2-Nitro-4-propoxyaniline, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[5] This waste should be collected in a clearly labeled, sealed container and disposed of through a licensed professional waste disposal service.[1][5] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[5]

Conclusion

The safe handling of 2-Nitro-4-propoxyaniline is paramount in a research and development setting. By understanding the potential hazards and diligently applying the appropriate personal protective equipment and handling protocols, we can ensure a safe laboratory environment while advancing our scientific endeavors. This guide, based on the established safety profiles of similar chemical compounds, provides a robust framework for the safe handling of 2-Nitro-4-propoxyaniline.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • CPAchem Ltd. (2023). Safety data sheet: 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • Loba Chemie. (2015). 2-NITROANILINE EXTRA PURE MSDS. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. Retrieved from [Link]

  • American Pharmaceutical Review. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.